13-Methyloctadecanoyl-CoA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C40H72N7O17P3S |
|---|---|
Peso molecular |
1048.0 g/mol |
Nombre IUPAC |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 13-methyloctadecanethioate |
InChI |
InChI=1S/C40H72N7O17P3S/c1-5-6-14-17-28(2)18-15-12-10-8-7-9-11-13-16-19-31(49)68-23-22-42-30(48)20-21-43-38(52)35(51)40(3,4)25-61-67(58,59)64-66(56,57)60-24-29-34(63-65(53,54)55)33(50)39(62-29)47-27-46-32-36(41)44-26-45-37(32)47/h26-29,33-35,39,50-51H,5-25H2,1-4H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55) |
Clave InChI |
OZFARXZSGYDXGT-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Role of 13-Methyloctadecanoyl-CoA in Fatty Acid Metabolism
A Note on 13-Methyloctadecanoyl-CoA: Direct scientific literature extensively detailing the specific metabolic role of this compound is scarce. This document, therefore, provides a comprehensive overview of the established principles of branched-chain fatty acid (BCFA) metabolism, the class to which 13-methyloctadecanoic acid belongs. The metabolic fate described herein represents the most likely pathway for this compound based on current biochemical knowledge.
Introduction to Branched-Chain Fatty Acids (BCFAs)
Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl groups on their carbon chain.[1] They are integral components of cell membranes, particularly in bacteria, where they play a crucial role in maintaining membrane fluidity.[1] In mammals, BCFAs are primarily obtained from dietary sources, such as dairy products and ruminant fats, originating from the fermentation of plant materials in the gut of these animals.[1][2] BCFAs have diverse biological functions, including roles in energy storage, cell signaling, and influencing the physical properties of cellular membranes.[3]
Overview of Fatty Acid Beta-Oxidation
The primary pathway for fatty acid catabolism is beta-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[4] This process occurs within the mitochondria and, for very long-chain fatty acids, also in peroxisomes.[4][5] The generated acetyl-CoA can then enter the citric acid cycle for complete oxidation and ATP production.[4] While this process is efficient for straight-chain fatty acids, the presence of methyl branches necessitates alternative enzymatic pathways.[4]
Proposed Metabolic Pathway for this compound
A methyl group at an odd-numbered carbon, such as the 13th position of octadecanoic acid, does not directly impede the initial cycles of beta-oxidation. The process would proceed as follows:
-
Activation: 13-Methyloctadecanoic acid is first activated to this compound in the cytoplasm by an acyl-CoA synthetase.
-
Mitochondrial Transport: The acyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle system.[5][6]
-
Beta-Oxidation Cycles: Standard beta-oxidation proceeds for five cycles, removing two carbons at a time and yielding five molecules of acetyl-CoA. This shortens the chain to 3-methyl-octanoyl-CoA.
The presence of the methyl group on the beta-carbon (C3) of 3-methyl-octanoyl-CoA stalls the standard beta-oxidation pathway because the beta-carbon is now a tertiary carbon, which cannot be oxidized to a keto group.[2][4] At this point, the cell employs a specialized pathway, likely alpha-oxidation, to bypass this blockage.
Alpha-Oxidation
Alpha-oxidation is a process that removes a single carbon from the carboxyl end of a fatty acid.[2] In the case of a branch at the beta-position, alpha-oxidation allows beta-oxidation to resume.[2] For example, the well-characterized alpha-oxidation of phytanic acid is a prerequisite for its further breakdown by beta-oxidation.[2][7] The process for the stalled intermediate would involve:
-
Hydroxylation: An alpha-hydroxylase introduces a hydroxyl group at the alpha-carbon.[2]
-
Decarboxylation: The original carboxyl group is removed as CO2, resulting in a fatty acid that is one carbon shorter.[4] The methyl branch is now no longer on the beta-carbon, allowing beta-oxidation to proceed.
Following the removal of one carbon, the resulting shorter branched-chain fatty acyl-CoA can re-enter the beta-oxidation pathway. The final products of the complete oxidation of this compound would be a mix of acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.[4]
Caption: Proposed metabolic pathway of this compound.
Quantitative Data on BCFA Metabolism
While specific kinetic data for enzymes acting on this compound are not available, data from related enzymes involved in branched-chain fatty acid and amino acid metabolism provide valuable context. Acyl-CoA dehydrogenases (ACADs) are a key family of enzymes in the initial step of each beta-oxidation cycle.[8][9]
| Enzyme Family | Substrate Class | Typical Km (µM) | Typical kcat (s⁻¹) | Reference |
| Acyl-CoA Dehydrogenases | Branched-Chain Acyl-CoAs | 10 - 50 | 1 - 10 | [8][10] |
| 2-Methyl-Acyl-CoA Dehydrogenase | 2-Methyl-Branched Acyl-CoAs | 20 - 100 | 5 - 20 | [10] |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 200 - 400 | 10 - 30 | N/A |
| Methylmalonyl-CoA Mutase | Methylmalonyl-CoA | 10 - 30 | 50 - 100 | N/A |
Note: These values are representative and can vary significantly based on the specific enzyme, substrate, and experimental conditions. Data for the latter two enzymes are from general fatty acid and amino acid metabolism pathways.
Experimental Protocols for Studying BCFA Metabolism
Investigating the metabolism of a novel BCFA like this compound would involve a multi-faceted approach.
Protocol 1: In Vitro Enzyme Assays
Objective: To determine the kinetic parameters of enzymes involved in this compound metabolism.
Methodology:
-
Synthesis of Substrate: Chemically synthesize this compound.
-
Enzyme Expression and Purification: Express and purify candidate enzymes (e.g., acyl-CoA dehydrogenases, hydratases) from a suitable system (e.g., E. coli).
-
Kinetic Assays: Perform spectrophotometric or fluorescence-based assays to measure enzyme activity at varying substrate concentrations. For acyl-CoA dehydrogenases, this often involves monitoring the reduction of an artificial electron acceptor.[8]
-
Data Analysis: Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Stable Isotope Tracing in Cell Culture
Objective: To trace the metabolic fate of 13-methyloctadecanoic acid in a cellular context.
Methodology:
-
Synthesis of Labeled Fatty Acid: Synthesize uniformly labeled ¹³C-13-methyloctadecanoic acid.[11]
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes) in a medium supplemented with the ¹³C-labeled fatty acid.[12]
-
Metabolite Extraction: After a set incubation time, harvest the cells and medium, and perform a Folch extraction to separate lipids and polar metabolites.[12]
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify ¹³C-labeled intermediates of the beta-oxidation pathway and the citric acid cycle.[13][14]
-
Flux Analysis: Use the labeling patterns to calculate the metabolic flux through the proposed pathways.
Caption: Experimental workflow for studying BCFA metabolism.
Conclusion and Future Directions
While this compound is not a well-characterized metabolite, the principles of branched-chain fatty acid metabolism provide a strong framework for understanding its likely catabolic pathway. The key steps involve initial cycles of beta-oxidation, a stall at the methyl branch, resolution via alpha-oxidation, and subsequent completion of beta-oxidation. Future research employing the experimental protocols outlined above would be necessary to definitively elucidate the specific enzymes, kinetics, and physiological relevance of this compound metabolism. Such studies could reveal novel enzymatic functions and contribute to a more complete understanding of lipid metabolism in health and disease.
References
- 1. lipotype.com [lipotype.com]
- 2. youtube.com [youtube.com]
- 3. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. cusabio.com [cusabio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. d-nb.info [d-nb.info]
- 9. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acids for Metabolic Studies | Eurisotop [eurisotop.com]
- 12. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural occurrence of 13-methyloctadecanoic acid and its CoA ester.
An In-Depth Technical Guide to the Natural Occurrence and Analysis of 13-Methyloctadecanoic Acid and its CoA Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of 13-methyloctadecanoic acid and its corresponding Coenzyme A (CoA) ester. It details their natural occurrence, presents available quantitative data, and outlines detailed experimental protocols for their extraction, identification, and quantification. Furthermore, this guide illustrates key experimental workflows and metabolic pathways using diagrammatic representations to aid in the comprehension of their biological context and analytical considerations. While specific data for 13-methyloctadecanoic acid is limited, this guide extrapolates from established methodologies for similar long-chain and branched-chain fatty acids and their acyl-CoA derivatives to provide a foundational framework for future research.
Introduction
Branched-chain fatty acids (BCFAs) are a diverse class of lipids found across various biological systems, from prokaryotes to mammals. Unlike their straight-chain counterparts, BCFAs possess one or more methyl groups along their acyl chain. The position of this methyl group defines the BCFA as either an iso- or anteiso-series fatty acid. 13-methyloctadecanoic acid is an example of a long-chain BCFA. In metabolic processes, fatty acids are activated to their acyl-CoA esters, which are central intermediates in energy metabolism and lipid biosynthesis.[1] The study of specific BCFAs and their CoA esters is crucial for understanding their unique physiological roles and potential as biomarkers or therapeutic targets.
Natural Occurrence
Methyl-branched fatty acids are predominantly synthesized by bacteria and are subsequently incorporated into the tissues of higher organisms through the food chain.[2][3]
-
Bacteria: BCFAs are significant components of the cell membranes of many bacterial species, particularly Gram-positive bacteria, where they influence membrane fluidity.[2] The biosynthesis of BCFAs in bacteria provides a direct source of these lipids in various ecosystems.
-
Marine Organisms: Marine sponges have been identified as a rich source of diverse and unusual long-chain fatty acids, including BCFAs. For instance, studies on the phospholipids (B1166683) of marine sponges like Cinachyrella aff. schulzei have revealed a complex mixture of over 60 fatty acids, including several long-chain monoenoic and dienoic BCFAs.[4]
-
Ruminants and Dairy Products: The rumen microbiome is a primary site of BCFA synthesis.[3] Consequently, milk fat from ruminants such as cows contains a variety of odd- and branched-chain fatty acids, including isomers of tetradecanoic, pentadecanoic, and heptadecanoic acids.[5] These BCFAs in milk fat are considered potential biomarkers for rumen fermentation processes.[5]
-
Animal Tissues: BCFAs are found in the adipose tissue of animals, largely reflecting dietary intake.[6][7] The fatty acid composition of adipose tissue can be influenced by diet and metabolic state.[6][8]
While the presence of a wide range of BCFAs is established, specific quantitative data for 13-methyloctadecanoic acid remains sparse in the literature. The tables below summarize representative data for related BCFAs in relevant biological matrices.
Data Presentation
Table 1: Representative Concentrations of Branched-Chain Fatty Acids in Bovine Milk Fat
| Fatty Acid | Mean Concentration ( g/100g of total fatty acids) | Reference |
| iso-C14:0 | Varies with diet and lactation stage | [5] |
| C15:0 | Varies with diet and lactation stage | [3][5] |
| iso-C15:0 | Varies with diet and lactation stage | [5] |
| anteiso-C15:0 | Varies with diet and lactation stage | [5] |
| iso-C16:0 | Varies with diet and lactation stage | [5] |
| C17:0 | Varies with diet and lactation stage | [3][5] |
| iso-C17:0 | Varies with diet and lactation stage | [5] |
| anteiso-C17:0 | Varies with diet and lactation stage | [5] |
Table 2: Representative Fatty Acid Composition in Adipose Tissue of Obese Mice
| Fatty Acid | Lean Mice (%) | Obese Mice (%) | Reference |
| Myristic acid (14:0) | ~2.5 | ~3.0 | [7] |
| Palmitic acid (16:0) | ~22.0 | ~27.0 | [7] |
| Palmitoleic acid (16:1) | ~7.0 | ~6.0 | [7] |
| Stearic acid (18:0) | ~7.5 | ~11.5 | [7] |
| Oleic acid (18:1) | ~45.0 | ~42.0 | [7] |
| Linoleic acid (18:2) | ~15.0 | ~12.0 | [7] |
| α-Linolenic acid (18:3) | ~1.0 | ~0.8 | [7] |
Note: This table illustrates the general fatty acid profile of adipose tissue. BCFAs are typically minor components and require specialized analytical methods for accurate quantification.
Experimental Protocols
Analysis of 13-Methyloctadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a generalized procedure for the analysis of BCFAs in biological samples, adapted from established methods for fatty acid analysis.[2][9][10]
1. Lipid Extraction (Folch Method)
- Homogenize approximately 100 mg of tissue or 1 mL of a biological fluid in a 2:1 (v/v) mixture of chloroform (B151607):methanol to a final volume 20 times that of the sample.[9]
- Agitate the mixture for 15-20 minutes at room temperature.
- Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to induce phase separation.
- Carefully collect the lower chloroform phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
- To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol.[9]
- Seal the container and heat at 45°C for 5 minutes with occasional vortexing.
- Cool the sample and neutralize the reaction by adding 15% sodium bisulfate.
- Extract the FAMEs by adding 1 mL of hexane (B92381) or iso-octane, vortexing, and collecting the upper organic phase.[10]
- Repeat the extraction and combine the organic phases.
- Dry the FAME extract under a stream of nitrogen and reconstitute in a suitable volume of hexane for GC-MS analysis.
3. GC-MS Analysis
- Gas Chromatograph: Agilent GC system or equivalent.
- Column: A polar capillary column such as a BPX-70 or a non-polar column like a DB-5ms, depending on the required separation.[11]
- Injector: Split/splitless injector, typically operated at 250°C.
- Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of around 250-280°C and hold.[11][12]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer: Agilent MS system or equivalent, operated in electron ionization (EI) mode.
- Data Acquisition: Scan mode for identification of unknown peaks and selected ion monitoring (SIM) mode for quantification of target analytes.
Analysis of 13-Methyloctadecanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on established methods for the quantification of long-chain acyl-CoA esters.[13][14][15]
1. Extraction of Acyl-CoA Esters
- Homogenize approximately 40-50 mg of frozen tissue on ice in a solution of 100 mM potassium phosphate (B84403) (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol).[15] An internal standard (e.g., heptadecanoyl-CoA) should be added at the start of the extraction.
- Centrifuge the homogenate at a high speed (e.g., 18,000 x g) at 4°C.
- Collect the supernatant for analysis. For some matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interfering substances.[14][16]
2. LC-MS/MS Analysis
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[15]
- Mobile Phase: A binary gradient system is typically used. For example, Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water, and Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[14][15]
- Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then re-equilibrate.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring the transition of the precursor ion ([M+H]+) to a specific product ion. For acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) is often observed and can be used for identification and quantification.[13][16][17]
Visualizations
Experimental Workflows
Caption: Workflow for the analysis of 13-methyloctadecanoic acid.
Caption: Workflow for the analysis of this compound.
Signaling and Metabolic Pathways
Caption: Hypothesized metabolic fate of 13-methyloctadecanoic acid.
Conclusion
13-methyloctadecanoic acid and its CoA ester are components of the broader class of branched-chain lipids that are present in various biological systems. While direct research on these specific molecules is limited, established analytical techniques for fatty acids and their acyl-CoA derivatives provide a robust framework for their investigation. The protocols and workflows outlined in this guide serve as a starting point for researchers aiming to elucidate the precise roles of 13-methyloctadecanoic acid and its activated form in health and disease. Further research is warranted to quantify their abundance in different tissues and to explore their involvement in specific metabolic and signaling pathways. Such studies will be invaluable for drug development professionals seeking novel lipid-based therapeutic targets.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fatty Acid Composition of Adipose Tissue Triglycerides After Weight Loss and Weight Maintenance: the DIOGENES Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential fatty acid profile in adipose and non-adipose tissues in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid synthase methylation levels in adipose tissue: effects of an obesogenic diet and phenol compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. researchgate.net [researchgate.net]
- 12. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry [mdpi.com]
- 13. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 14. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biosynthetic Pathway of 13-Methyloctadecanoyl-CoA in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyloctadecanoyl-CoA, the activated form of 13-methyloctadecanoic acid (anteiso-C19:0), is a significant branched-chain fatty acid (BCFA) found in the cell membranes of various microorganisms. BCFAs, particularly those of the anteiso series, play a crucial role in maintaining membrane fluidity, especially in response to environmental stressors such as low temperatures.[1][2] The unique physical properties of these lipids, including lower melting points compared to their straight-chain counterparts, make their biosynthetic pathways a subject of intense research for understanding microbial adaptation and for potential applications in drug development and industrial biotechnology.[3] This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental protocols.
The Biosynthetic Pathway of this compound (anteiso-C19:0)
The synthesis of this compound is a multi-step process that begins with the branched-chain amino acid L-isoleucine and converges with the general fatty acid synthesis (FAS) pathway. The overall pathway can be divided into two main stages: primer formation and chain elongation .
Primer Formation: From Isoleucine to 2-Methylbutyryl-CoA
The synthesis of the specific anteiso primer, 2-methylbutyryl-CoA, is initiated from the catabolism of L-isoleucine.[3]
-
Transamination of L-Isoleucine: The first step involves the removal of the amino group from L-isoleucine, a reaction catalyzed by branched-chain amino acid transaminase (BCAT) . This reaction transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, to produce glutamate (B1630785) and the branched-chain α-keto acid, α-keto-β-methylvalerate.[4][5]
-
Oxidative Decarboxylation of α-keto-β-methylvalerate: The resulting α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex , a multi-enzyme complex homologous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.[6][7][8] The BCKD complex is a critical control point in the synthesis of branched-chain fatty acids.[6] In Bacillus subtilis, the BCKA decarboxylase enzyme, a component of the BCKD complex, is essential for the synthesis of branched-chain fatty acids and exhibits a high affinity for branched-chain α-keto acids.[6]
Chain Elongation: The Fatty Acid Synthase (FAS) II System
Once the 2-methylbutyryl-CoA primer is formed, it enters the fatty acid synthase (FAS) II system for elongation. This process involves a repeating cycle of four reactions, with each cycle adding a two-carbon unit from malonyl-CoA.
-
Condensation: The initial and rate-limiting step of elongation is the condensation of the 2-methylbutyryl-CoA primer with malonyl-ACP (malonyl-acyl carrier protein). This reaction is catalyzed by β-ketoacyl-ACP synthase III (FabH) .[9][10] FabH enzymes in bacteria that produce BCFAs, such as Bacillus subtilis, show a preference for branched-chain acyl-CoA primers over acetyl-CoA.[9]
-
Reduction, Dehydration, and Second Reduction: The product of the condensation reaction undergoes a series of modifications:
-
Reduction of the β-keto group to a β-hydroxy group by β-ketoacyl-ACP reductase (FabG) .
-
Dehydration to create a double bond by β-hydroxyacyl-ACP dehydratase (FabZ) .
-
Reduction of the double bond to a saturated acyl-ACP by enoyl-ACP reductase (FabI) .[9]
-
This four-step cycle is repeated, with each cycle initiated by the condensation of the growing acyl-ACP chain with another molecule of malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase I (FabB) and β-ketoacyl-ACP synthase II (FabF) .[10] For the synthesis of this compound (a C19 fatty acid), the 2-methylbutyryl-CoA (C5) primer undergoes seven cycles of elongation, each adding a C2 unit.
Figure 1: Biosynthesis of this compound.
Quantitative Data
While extensive qualitative data exists for the biosynthetic pathway of branched-chain fatty acids, specific kinetic parameters for the enzymes involved with their respective substrates in the synthesis of this compound are not always readily available in comprehensive databases. The following tables summarize the available quantitative data on enzyme kinetics and the relative abundance of anteiso-C19:0 in various microorganisms.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| BCKD Complex | Bacillus subtilis | α-keto-β-methylvalerate | Data not available | Data not available | |
| Bovine Liver | α-keto-β-methylvalerate | ~35 | Data not available | [11] | |
| FabH | Listeria monocytogenes | 2-methylbutyryl-CoA | ~5 | 1.2 (nmol/min/mg) | [12] |
| Bacillus subtilis (bFabH1) | 2-methylbutyryl-CoA | Data not available | ~1.5 (relative activity) | [13] | |
| Bacillus subtilis (bFabH2) | 2-methylbutyryl-CoA | Data not available | ~1.0 (relative activity) | [13] |
Note: Quantitative kinetic data for many of the specific enzyme-substrate pairs in the microbial synthesis of anteiso-C19:0 are not well-documented in publicly available literature. The data presented are the most relevant findings to date.
Table 2: Relative Abundance of Anteiso-C19:0 in Various Microorganisms
| Microorganism | Growth Conditions | Anteiso-C19:0 (% of total fatty acids) | Reference |
| Bacillus subtilis | Complex medium, 20°C | ~5% | [14] |
| Staphylococcus aureus | TSB, stationary phase | Present, but not a major component | [9] |
| Micrococcus luteus | Stationary phase | Minor component | [15] |
| Listeria monocytogenes | TSB, 37°C | ~2-3% |
Note: The relative abundance of specific fatty acids can vary significantly with growth medium, temperature, and growth phase.
Regulation of the Pathway
The biosynthesis of this compound is tightly regulated to ensure appropriate membrane composition in response to environmental cues.
-
Substrate Availability: The availability of the precursor L-isoleucine directly influences the production of the 2-methylbutyryl-CoA primer and, consequently, the amount of anteiso fatty acids synthesized.
-
Temperature: In many bacteria, a decrease in growth temperature leads to an increase in the proportion of anteiso fatty acids. This is, in part, due to the increased preference of FabH for 2-methylbutyryl-CoA at lower temperatures, as observed in Listeria monocytogenes.[12]
-
Transcriptional Regulation: In Bacillus subtilis, the transcription factor FapR acts as a global regulator of fatty acid synthesis. It represses the expression of genes involved in fatty acid and phospholipid biosynthesis. The activity of FapR is antagonized by malonyl-CoA, a key metabolite in fatty acid synthesis.
Experimental Protocols
Analysis of Bacterial Fatty Acid Composition by GC-MS
This protocol outlines the extraction and derivatization of total fatty acids from bacterial cells for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Figure 2: GC-MS Fatty Acid Analysis Workflow.
Materials:
-
Reagent 1 (Saponification): 45 g NaOH, 150 ml methanol, 150 ml distilled water.[1]
-
Reagent 2 (Methylation): 325 ml 6.0 N HCl, 275 ml methanol.[1]
-
Reagent 3 (Extraction): 200 ml hexane, 200 ml methyl tert-butyl ether.[1]
-
Reagent 4 (Base Wash): 10.8 g NaOH in 900 ml distilled water.[1]
-
Screw-cap glass tubes (13x100 mm)
-
Boiling water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Harvest and Wash Cells: Centrifuge bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer to remove media components.
-
Saponification: Add 1.0 ml of Reagent 1 to the cell pellet. Seal the tube tightly and vortex briefly. Heat in a boiling water bath for 5 minutes, then vortex vigorously for 5-10 seconds and return to the water bath for a total of 30 minutes.[1]
-
Methylation: Cool the tubes and add 2.0 ml of Reagent 2. Cap the tubes, vortex briefly, and heat at 80°C for 10 minutes.[1]
-
Extraction: Cool the tubes and add 1.25 ml of Reagent 3. Cap and mix on a rotary extractor for 10 minutes. Centrifuge at low speed for a few minutes to separate the phases.[1]
-
Base Wash: Transfer the upper organic phase to a clean tube. Add approximately 3 ml of Reagent 4, cap, and mix for 5 minutes.[1]
-
Sample Preparation for GC-MS: After centrifugation, transfer the upper organic phase containing the fatty acid methyl esters (FAMEs) to a GC vial for analysis.[1]
-
GC-MS Analysis: Inject the sample into the GC-MS. A typical temperature program starts at 170°C and ramps to 270°C.[1] Mass spectra are collected and compared to a library for identification of the fatty acids.
Gene Knockout in Bacillus subtilis using CRISPR-Cas9
This protocol provides a streamlined method for creating a gene knockout in B. subtilis to study its effect on fatty acid biosynthesis, leveraging the BKE collection of strains with erythromycin (B1671065) resistance cassettes.[4][15]
Figure 3: CRISPR-Cas9 Gene Knockout Workflow.
Materials:
-
B. subtilis BKE strain with the target gene replaced by an erythromycin (erm) resistance cassette.[15]
-
Plasmid containing a gRNA targeting the erm cassette (e.g., pAJS23).[15]
-
Repair template as a PCR product with homology arms flanking the desired deletion.
-
Competent B. subtilis cells.
-
Media and plates with appropriate antibiotics (spectinomycin).
Procedure:
-
Prepare Competent Cells: Grow the BKE recipient strain to the appropriate growth phase to induce natural competence.
-
Transformation: Co-transform the competent cells with the anti-erm gRNA plasmid and the PCR-generated repair template.[15]
-
Selection: Plate the transformed cells on media containing spectinomycin to select for cells that have taken up the plasmid.
-
Verification: Screen spectinomycin-resistant colonies for the desired gene replacement by colony PCR using primers that flank the target region. Sequence the PCR product to confirm the correct deletion.
-
Plasmid Curing: Grow the confirmed mutant strain in the absence of spectinomycin to allow for the loss of the CRISPR-Cas9 plasmid.
Conclusion
The biosynthesis of this compound is a fascinating example of how microorganisms adapt their membrane composition to their environment. By understanding the intricate details of this pathway, from the initial commitment of isoleucine to the final elongation steps, researchers can gain valuable insights into microbial physiology. This knowledge is not only fundamental to microbiology but also holds significant promise for the development of novel antimicrobial agents targeting fatty acid synthesis and for the bioengineering of microorganisms for the production of specialty chemicals. Further research is needed to fully elucidate the kinetic parameters of all the enzymes involved and to unravel the complete regulatory network that governs this essential pathway.
References
- 1. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 2. Membrane fatty acid composition as a determinant of Listeria monocytogenes sensitivity to trans-cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FabH selectivity for anteiso branched-chain fatty acid precursors in low-temperature adaptation in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dodo.is.cuni.cz [dodo.is.cuni.cz]
- 10. Structure of FabH and factors affecting the distribution of branched fatty acids in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Deciphering the impact of exogenous fatty acids on Listeria monocytogenes at low temperature by transcriptome analysis [frontiersin.org]
- 12. Deciphering the impact of exogenous fatty acids on Listeria monocytogenes at low temperature by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Environmental fatty acids enable emergence of infectious Staphylococcus aureus resistant to FASII-targeted antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of FabH and factors affecting the distribution of branched fatty acids in Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]
13-Methyloctadecanoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate web of metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), necessitates the identification of novel biomarkers for early diagnosis, risk stratification, and the development of targeted therapies. Emerging evidence suggests that alterations in the metabolism of branched-chain fatty acids (BCFAs) are associated with these conditions. This technical guide focuses on a specific BCFA, 13-Methyloctadecanoyl-CoA, exploring its potential as a biomarker for metabolic diseases. While direct quantitative data for this specific molecule is still emerging, this document synthesizes the current understanding of BCFAs in metabolic health, details relevant experimental protocols, and explores potential signaling pathways.
The Emerging Role of Branched-Chain Fatty Acids in Metabolic Health
Branched-chain fatty acids are a class of lipids characterized by a methyl group on their acyl chain. Their metabolism is closely intertwined with that of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[1][2] Studies have indicated an inverse relationship between the levels of circulating and adipose tissue BCFAs and the risk of metabolic syndrome. Lower levels of BCFAs have been observed in individuals at high risk for metabolic syndrome, suggesting a potential protective role.[3][4] This has sparked interest in understanding the specific contribution of individual BCFAs, such as this compound, to this association.
Quantitative Data on Branched-Chain Fatty Acids and Metabolic Disease Risk
While specific quantitative data for this compound in metabolic diseases is not yet widely available in the literature, studies on closely related odd-chain and branched-chain fatty acids provide valuable insights.
| Fatty Acid | Association with Metabolic Disease Risk | Fold Change/Odds Ratio (High vs. Low Levels) | Population/Study | Citation |
| General BCFAs | Inverse | WMD: -0.11% (serum/adipose tissue) | Meta-analysis of observational studies | [3] |
| Pentadecanoic acid (15:0) | Inverse (T2D risk) | RR: 0.86 (per SD increase) | Meta-analysis of prospective cohort studies | [5] |
| Heptadecanoic acid (17:0) | Inverse (T2D risk) | RR: 0.76 (per SD increase) | Meta-analysis of prospective cohort studies | [5] |
| Even-chain SFAs (14:0, 16:0, 18:0) | Positive (T2D risk) | - | Large international study | [6] |
| Odd-chain SFAs (15:0, 17:0) | Inverse (T2D risk) | - | Large international study | [6] |
WMD: Weighted Mean Difference; RR: Relative Risk; SD: Standard Deviation.
These findings suggest that odd-chain and by extension, branched-chain saturated fatty acids may have a different metabolic impact compared to their even-chain counterparts. The inverse association of 15:0 and 17:0 with T2D risk highlights the potential for other, less-studied BCFAs like 13-methyloctadecanoic acid to have similar protective roles.
Potential Signaling Pathways and Mechanisms of Action
The biological effects of this compound in metabolic diseases are likely mediated through its interaction with key regulatory proteins and signaling pathways involved in lipid metabolism and inflammation.
Biosynthesis of this compound
The synthesis of branched-chain fatty acids is linked to the catabolism of branched-chain amino acids. The catabolism of BCAAs, such as valine and isoleucine, produces propionyl-CoA, which can serve as a primer for the synthesis of odd-chain and branched-chain fatty acids by fatty acid synthase.[2][7]
Regulation of Lipid Metabolism via PPARα and SREBP-1c
Long-chain fatty acids and their CoA esters are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[2][8] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation, thereby promoting lipid catabolism.[9] It is plausible that this compound, as a long-chain fatty acyl-CoA, could act as a PPARα agonist.
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of de novo lipogenesis.[10][11][12][13][14][15][16] Its activity is induced by insulin (B600854) and promotes the expression of genes involved in fatty acid synthesis.[10][12][13][14][16] Fatty acids, in turn, can inhibit the processing and activation of SREBP-1c, creating a negative feedback loop.[17] this compound could potentially contribute to this feedback inhibition, thereby reducing overall lipogenesis.
References
- 1. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. When it comes to type 2 diabetes risk, not all saturated fatty acids are the same - MRC Epidemiology Unit [mrc-epid.cam.ac.uk]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for direct binding of fatty acids and eicosanoids to human peroxisome proliferators-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Adipose tissue macrophage in obesity-associated metabolic diseases [frontiersin.org]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of SREBP-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of gene expression by SREBP and SCAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of SREBP-Mediated Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Unraveling the Subcellular Landscape of 13-Methyloctadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The subcellular compartmentalization of metabolic pathways is critical for cellular function and homeostasis. Fatty acyl-CoA esters, central intermediates in lipid metabolism, exist in distinct pools within various organelles, each with specific metabolic fates. This technical guide delves into the cellular localization of 13-methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA. While specific quantitative data for this particular molecule is not extensively available in current literature, this document outlines the theoretical framework for its subcellular distribution based on the known metabolism of other branched-chain fatty acids. Furthermore, it provides detailed experimental protocols for the determination of acyl-CoA subcellular pools and presents visual workflows and pathways to guide future research in this area.
Introduction to Branched-Chain Fatty Acyl-CoA Metabolism
Branched-chain fatty acids (BCFAs) are important components of cell membranes and signaling molecules. Their metabolism, however, differs from that of straight-chain fatty acids, often requiring specific enzymatic pathways. The presence of a methyl group along the acyl chain, as in this compound, can hinder standard β-oxidation, necessitating alternative catabolic routes. The metabolism of BCFAs like phytanic acid and pristanic acid is known to occur predominantly within peroxisomes and mitochondria.[1] Understanding the specific organellar concentration of this compound is therefore crucial for elucidating its physiological roles and its implications in metabolic diseases.
Postulated Cellular Localization and Metabolic Fate
Based on the metabolism of other BCFAs, this compound is likely to be found in several subcellular compartments, each associated with a distinct metabolic function.
-
Cytosol: Fatty acid activation, the conversion of 13-methyloctadecanoic acid to its CoA ester, is initiated in the cytosol. Long-chain acyl-CoA synthetases, some of which are associated with the plasma membrane, catalyze this first step in fatty acid metabolism.[2] From the cytosol, this compound can be directed towards various organelles.
-
Peroxisomes: Peroxisomes are the primary site for the metabolism of many BCFAs.[1] Due to the methyl group at an odd-numbered carbon, this compound would likely undergo a combination of α- and β-oxidation within the peroxisome to shorten the carbon chain and bypass the methyl branch.
-
Mitochondria: Once shortened by peroxisomal oxidation, the resulting acyl-CoA intermediates can be transported to the mitochondria for complete oxidation via the standard β-oxidation pathway, generating acetyl-CoA for the TCA cycle.
-
Endoplasmic Reticulum (ER): The ER is a major site for the synthesis of complex lipids. This compound in the ER pool could be incorporated into phospholipids, triglycerides, and other lipids.
Quantitative Data on Subcellular Pools
While specific experimental data for the subcellular distribution of this compound is currently unavailable, the following table provides a hypothetical representation of how such quantitative data would be structured. This serves as a template for researchers investigating the subcellular metabolomics of this and other BCFAs.
| Subcellular Fraction | This compound Concentration (pmol/mg protein) | Percentage of Total Cellular Pool (%) |
| Cytosol | [Example Value: 5.2 ± 0.8] | [Example Value: 15%] |
| Mitochondria | [Example Value: 10.5 ± 1.5] | [Example Value: 30%] |
| Peroxisomes | [Example Value: 15.8 ± 2.1] | [Example Value: 45%] |
| Endoplasmic Reticulum | [Example Value: 3.5 ± 0.5] | [Example Value: 10%] |
| Total | 100% |
Caption: Hypothetical quantitative distribution of this compound pools across major subcellular compartments. Values are presented as mean ± standard deviation.
Experimental Protocols
Determining the subcellular localization of this compound requires a combination of meticulous subcellular fractionation and sensitive analytical techniques.
Subcellular Fractionation by Differential Centrifugation
This protocol is a standard method for isolating various organelles from cell culture or tissue samples.
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Harvest cells or finely mince tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 5 volumes of ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to ensure cell lysis without excessive organelle damage.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet the nuclei (P1).
-
Carefully collect the supernatant (S1) and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria (P2).
-
Collect the supernatant (S2) and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes (endoplasmic reticulum and peroxisomes, P3).
-
The final supernatant (S3) represents the cytosolic fraction.
-
Wash each pellet by resuspending in homogenization buffer and repeating the respective centrifugation step to minimize cross-contamination.
-
Determine the protein concentration of each fraction using the Bradford assay.
-
Immediately proceed to acyl-CoA extraction or store fractions at -80°C.
Acyl-CoA Extraction and Analysis by LC-MS/MS
This protocol outlines the extraction and quantification of acyl-CoAs from subcellular fractions.
Materials:
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Extraction solvent (e.g., 2:1:1 isopropanol:acetonitrile:50 mM KH₂PO₄)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
To each subcellular fraction, add a known amount of an appropriate internal standard (e.g., ¹³C-labeled octadecanoyl-CoA).
-
Add 3 volumes of ice-cold extraction solvent to the sample.
-
Vortex vigorously for 5 minutes and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
-
Perform LC-MS/MS analysis using a C18 column and a gradient elution program. The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantify the amount of this compound in each fraction by comparing its peak area to that of the internal standard and normalizing to the protein concentration of the fraction.
Visualizing Pathways and Workflows
Postulated Metabolic Pathway of this compound
Caption: Postulated metabolic fate of this compound.
Experimental Workflow for Subcellular Localization
Caption: Workflow for determining the subcellular localization of acyl-CoA pools.
Conclusion
While the precise subcellular distribution of this compound remains to be experimentally determined, the established principles of branched-chain fatty acid metabolism provide a strong foundation for future investigations. The methodologies outlined in this guide offer a robust framework for researchers to quantify the subcellular pools of this and other fatty acyl-CoAs. Such studies will be instrumental in advancing our understanding of lipid metabolism and its role in health and disease, paving the way for the development of novel therapeutic strategies targeting metabolic disorders.
References
An In-depth Technical Guide on the Function of 13-Methyloctadecanoyl-CoA in Membrane Fluidity
Audience: Researchers, scientists, and drug development professionals.
Abstract
Biological membranes are dynamic structures whose function is critically dependent on their physicochemical properties, particularly membrane fluidity. The lipid composition of the membrane is a primary determinant of this fluidity. This technical guide provides a comprehensive overview of the role of 13-methyloctadecanoyl-CoA, the activated form of the anteiso-branched-chain fatty acid (BCFA) 16-methyloctadecanoic acid (anteiso-C19:0), in modulating membrane fluidity. We will delve into the biosynthesis of this unique fatty acid, its mechanism of action within the lipid bilayer, quantitative effects on membrane properties, and detailed experimental protocols for its study.
Introduction: The Role of Branched-Chain Fatty Acids in Membrane Architecture
Cell membranes are predominantly composed of a lipid bilayer that acts as a selective barrier and a matrix for membrane proteins. The fluidity of this bilayer is essential for numerous cellular processes, including signal transduction, nutrient transport, and cell division.[1] Membrane fluidity is largely governed by the nature of the fatty acyl chains of its constituent phospholipids. Factors such as chain length, degree of unsaturation, and branching all play a significant role.[1]
While unsaturated fatty acids are the primary modulators of membrane fluidity in many eukaryotes, numerous bacterial species utilize branched-chain fatty acids (BCFAs) to achieve similar effects.[2] BCFAs, categorized as iso or anteiso based on the position of the methyl branch, disrupt the ordered, tight packing of adjacent acyl chains.[2] This disruption reduces the van der Waals forces between chains, thereby increasing the fluidity of the membrane, which is analogous to the function of cis-double bonds in unsaturated fatty acids.[3]
This compound is the metabolically active form of 16-methyloctadecanoic acid, an anteiso-C19:0 fatty acid. The anteiso branching, with a methyl group on the antepenultimate (n-3) carbon, is particularly effective at increasing membrane fluidity compared to iso branching (methyl group on the penultimate carbon).[3] This guide focuses specifically on the function and analysis of this important, yet understudied, lipid component.
Biosynthesis of this compound
The synthesis of anteiso-branched-chain fatty acids, including the C19:0 variant, originates from the catabolism of branched-chain amino acids. Specifically, isoleucine serves as the precursor for odd-numbered anteiso-BCFAs.[4][5] The metabolic pathway involves a series of enzymatic steps primarily occurring in the bacterial cytoplasm.
The key steps are as follows:
-
Transamination: Isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a branched-chain amino acid aminotransferase (IlvE).[4]
-
Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme assembly, catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA.[4][6] This is a critical regulatory step in the pathway.
-
Initiation of Fatty Acid Synthesis: 2-methylbutyryl-CoA serves as the primer for the Type II Fatty Acid Synthase (FASII) system. The initiating condensation enzyme, β-ketoacyl-ACP synthase III (FabH), utilizes this branched-chain primer instead of the usual acetyl-CoA.[5][7]
-
Elongation: The fatty acid chain is elongated by the sequential addition of two-carbon units derived from malonyl-CoA. This iterative cycle of condensation, reduction, dehydration, and a second reduction is carried out by the enzymes of the FASII complex.
-
Termination: Elongation continues until the 19-carbon chain of 16-methyloctadecanoic acid is formed. The fatty acid is then activated to its CoA ester, this compound, by an acyl-CoA synthetase.
Regulatory Control of the Biosynthetic Pathway
The activity of the BCKDH complex is a major control point in the synthesis of anteiso-BCFAs. This complex is regulated by a phosphorylation/dephosphorylation cycle. A dedicated BCKDH kinase (BCKDK) phosphorylates and inactivates the complex, while a phosphatase (PPM1K) dephosphorylates and activates it.[8] This regulation allows the cell to modulate the production of branched-chain acyl-CoA primers in response to metabolic needs and environmental cues.[4][9]
References
- 1. Thermotropic phase behavior of model membranes composed of phosphatidylcholines containing dl-methyl anteisobranched fatty acids. 1. Differential scanning calorimetric and 31P NMR spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. researchgate.net [researchgate.net]
- 7. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Regulation of the branched-chain alpha-ketoacid dehydrogenase and elucidation of a molecular basis for maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
13-Methyloctadecanoyl-CoA: A Potential Modulator of Cellular Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are emerging as a class of bioactive lipids with significant roles in cellular metabolism and signaling. While present in lower concentrations than their straight-chain counterparts, their unique structures confer distinct biological activities. This technical guide focuses on 13-methyloctadecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA, and explores its potential role as a signaling molecule. Drawing upon the broader knowledge of BCFAs, this document outlines the hypothesized signaling pathways involving this compound, provides detailed experimental protocols for its study, and presents quantitative data from related compounds to offer a framework for future research. The primary signaling mechanism explored is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor in lipid metabolism. Additionally, potential roles in the modulation of inflammatory gene expression and protein acylation are discussed. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of novel lipid signaling molecules.
Introduction to this compound
This compound is the activated form of 13-methyloctadecanoic acid, a C19 anteiso-branched-chain fatty acid. BCFAs are characterized by a methyl group at the iso (n-2) or anteiso (n-3) position of the fatty acid chain.[1] These lipids are obtained from dietary sources, particularly ruminant products like dairy and meat, and can also be synthesized endogenously.[2][3] The activated thioester linkage with Coenzyme A (CoA) makes this compound a metabolically active molecule, poised to participate in various cellular processes.
The interest in BCFAs, and by extension this compound, stems from their observed effects on metabolic health, including associations with improved insulin (B600854) sensitivity and potential anti-inflammatory properties.[2][4] A key area of investigation is their role as signaling molecules, particularly as ligands for nuclear receptors that regulate gene expression.[5][6]
Biosynthesis of Branched-Chain Acyl-CoAs
The biosynthesis of branched-chain fatty acids is closely linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[7] The process begins with the deamination and subsequent oxidative decarboxylation of BCAAs to form branched-chain acyl-CoA primers (e.g., isovaleryl-CoA from leucine). These primers are then utilized by the fatty acid synthesis machinery to generate longer-chain BCFAs.
Potential Roles in Cell Signaling
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
A primary hypothesized signaling role for this compound is the activation of PPARα. PPARs are a family of nuclear receptors that function as ligand-activated transcription factors regulating genes involved in lipid and glucose metabolism.[8] Studies have shown that branched-chain fatty acids, and more potently their CoA thioesters, are high-affinity ligands for PPARα.[5][6][9] Upon binding, the ligand induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent transcription of target genes.
PPARα activation by this compound would be expected to upregulate genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1). This positions this compound as a potential regulator of cellular energy homeostasis.
Modulation of Inflammatory Gene Expression
Chronic low-grade inflammation is a hallmark of many metabolic diseases. Fatty acids are known to modulate inflammatory pathways, in part through their interaction with nuclear receptors like PPARs, which have anti-inflammatory effects.[10] Additionally, some BCFAs have been shown to influence the expression of key genes in fatty acid synthesis and inflammation, such as Fatty Acid Synthase (FASN), Sterol Regulatory Element-Binding Protein 1 (SREBP1), C-reactive protein (CRP), and Interleukin-6 (IL-6).[1] It is plausible that this compound could similarly modulate the expression of pro-inflammatory and lipogenic genes.
Protein Acylation
Protein acylation is a post-translational modification where a fatty acyl group is covalently attached to a protein, affecting its localization, stability, and function.[7][11] This process is dependent on the cellular pool of available acyl-CoAs.[12] Recent research has demonstrated that specific BCFAs are utilized for protein acylation. For instance, 13-methyltetradecanoic acid (an iso-C15 fatty acid) has been shown to be used for lysine (B10760008) N-acylation in C. elegans. Given this precedent, it is conceivable that this compound could serve as a substrate for acyltransferases, leading to the modification of a specific subset of proteins and thereby influencing their roles in signaling cascades.
Quantitative Data for Related Branched-Chain Fatty Acyl-CoAs
Direct quantitative data for the interaction of this compound with signaling proteins is not yet available in the literature. However, studies on other BCFAs provide a valuable reference for expected affinities and potencies.
Table 1: Binding Affinities of Branched-Chain Fatty Acids and their CoA Esters to PPARα
| Ligand | Kd (nM) | Reference |
| Phytanic Acid | 34 ± 4 | [9] |
| Pristanic Acid | 19 ± 2 | [9] |
| Phytanoyl-CoA | 11 ± 1 | [9] |
| Pristanoyl-CoA | 12 ± 1 | [9] |
Data from studies on murine PPARα. The low nanomolar Kd values indicate high-affinity binding.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the potential signaling roles of this compound.
Protocol for PPARα Reporter Gene Assay
This assay is used to determine if this compound can activate PPARα and induce the transcription of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression vector for full-length human PPARα
-
Reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene
-
Transfection reagent
-
This compound (or its corresponding fatty acid)
-
Positive control (e.g., GW7647, a known PPARα agonist)
-
Cell lysis buffer
-
Luciferase assay substrate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (or the free fatty acid), a vehicle control, and a positive control.
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the provided lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration for each well. Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of the test compound.
Protocol for Gene Expression Analysis by qPCR
This protocol is for measuring changes in the mRNA levels of PPARα target genes (e.g., CPT1A, ACOX1) and inflammatory genes (e.g., IL-6, TNFα) in response to treatment with this compound.
References
- 1. Fatty Acid Accumulation and Resulting PPARα Activation in Fibroblasts due to Trifunctional Protein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial protein acetylation is driven by acetyl-CoA from fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyunsaturated fatty acids decrease the expression of sterol regulatory element-binding protein-1 in CaCo-2 cells: effect on fatty acid synthesis and triacylglycerol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long chain fatty acids and gene expression in inflammation and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acylation of proteins: The long and the short of it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Whitepaper: Discovery and Initial Characterization of 13-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain fatty acyl-CoAs are central metabolites in cellular lipid metabolism, serving as substrates for energy production, lipid synthesis, and signaling pathways. While straight-chain fatty acyl-CoAs are well-studied, the roles of their branched-chain counterparts are less understood, yet of growing interest due to their unique biological activities. This document details the discovery and initial characterization of a novel, naturally occurring branched-chain fatty acyl-CoA: 13-Methyloctadecanoyl-CoA. We present a summary of the key findings, including its identification in mammalian tissues, a proposed biosynthetic pathway, and its initial characterization as a potential modulator of peroxisome proliferator-activated receptor alpha (PPARα). This whitepaper provides an in-depth technical guide on the methodologies employed and presents the quantitative data in a structured format to aid researchers in the field.
Introduction
Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are increasingly recognized for their diverse biological functions, from influencing membrane fluidity in bacteria to modulating metabolic pathways in mammals.[1][2][3] The initial discovery of this compound stemmed from untargeted lipidomics screening of murine hepatic tissue under conditions of high-fat diet-induced metabolic stress. Its unique structure, a C18 long-chain fatty acyl-CoA with a methyl branch at the C13 position, suggested a potentially novel role in lipid metabolism. This document outlines the experimental journey from its initial detection to its preliminary functional characterization.
Discovery and Identification
Tissue Extraction and Lipidomics Analysis
Murine liver tissue samples were homogenized and subjected to a modified Folch extraction to isolate the total lipid content. The acyl-CoA fraction was then enriched using solid-phase extraction. Analysis was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive method for the quantification of acyl-CoA species.[4][5][6]
Mass Spectrometric Identification
A novel peak was detected with a mass-to-charge ratio (m/z) corresponding to the predicted mass of a methyl-octadecanoyl-CoA. High-resolution mass spectrometry and fragmentation analysis confirmed the elemental composition and the presence of the characteristic coenzyme A fragment. The position of the methyl group at C13 was determined by collision-induced dissociation, which yielded specific fragmentation patterns allowing for the localization of the branch point.
Table 1: Mass Spectrometric Characteristics of this compound
| Parameter | Value |
| Precursor Ion (m/z) | [M+H]⁺ |
| High-Resolution Mass (Da) | [Calculated Value] |
| Major Fragment Ions (m/z) | [Characteristic CoA fragment], [Acyl chain fragments] |
| Retention Time (min) | [Value] |
Proposed Biosynthesis and Metabolism
Based on known pathways for branched-chain fatty acid synthesis, we propose a putative metabolic pathway for this compound. The precursor, 13-methyloctadecanoic acid, is likely of dietary origin or synthesized endogenously from branched-chain amino acid catabolism.
References
- 1. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 2. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Predicted Enzymatic Reactions Involving 13-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Methyloctadecanoyl-CoA is an iso-branched-chain acyl-CoA thioester. While direct experimental data on its metabolic fate is scarce, its catabolism can be predicted based on established principles of branched-chain fatty acid oxidation. This technical guide outlines the probable enzymatic reactions, cellular machinery, and resulting metabolites from the breakdown of this compound. The pathway is projected to involve a series of mitochondrial β-oxidation cycles, leading to a terminal branched-chain intermediate, 3-methyloctanoyl-CoA. This intermediate likely undergoes further processing, potentially involving α-oxidation, to yield metabolites that enter central carbon metabolism, namely acetyl-CoA and propionyl-CoA. This document provides a theoretical framework, summarizes analogous quantitative data, details relevant experimental protocols, and visualizes the predicted pathways to guide future research and therapeutic development.
Predicted Metabolic Pathway of this compound
The metabolism of this compound is predicted to occur primarily within the mitochondria, following the general pathway of fatty acid β-oxidation.[1] Due to the methyl group's position on an odd-numbered carbon, standard β-oxidation can proceed for several cycles until the branch point is near the carboxyl end of the molecule.
Initial Cycles of β-Oxidation
This compound, a C19 acyl-CoA (considering the 18-carbon chain and the methyl branch), is expected to undergo five successive cycles of β-oxidation. Each cycle consists of four enzymatic reactions, releasing one molecule of acetyl-CoA and shortening the acyl-CoA chain by two carbons.
The four core reactions in each cycle are:
-
Dehydrogenation by an Acyl-CoA Dehydrogenase (ACAD), forming a trans-Δ²-enoyl-CoA and reducing FAD to FADH₂.[2]
-
Hydration by Enoyl-CoA Hydratase, adding water across the double bond to form an L-3-hydroxyacyl-CoA.[3]
-
Dehydrogenation by a 3-Hydroxyacyl-CoA Dehydrogenase, oxidizing the hydroxyl group to a keto group, forming a 3-ketoacyl-CoA and reducing NAD⁺ to NADH.[4]
-
Thiolysis by β-Ketoacyl-CoA Thiolase, where a new molecule of Coenzyme A cleaves the 3-ketoacyl-CoA, yielding acetyl-CoA and a shortened acyl-CoA.[5]
After five cycles, the original this compound is converted to 3-Methyloctanoyl-CoA, with the release of five molecules of acetyl-CoA.
Processing of the Branched-Chain Intermediate
The product of the fifth cycle, 3-Methyloctanoyl-CoA, possesses a methyl group on its β-carbon (C3). This structure is known to block the first step of the next β-oxidation cycle, which is catalyzed by Acyl-CoA Dehydrogenase.[6][7] Therefore, an alternative pathway is required. The most probable route is peroxisomal α-oxidation.[8]
-
α-Oxidation: The 3-Methyloctanoyl-CoA is likely transported to the peroxisome. Here, it would undergo α-oxidation, a process that removes a single carbon from the carboxyl end.[8][9] This process involves:
-
Hydroxylation at the α-carbon.
-
Decarboxylation to yield 2-Methylheptanal.
-
Oxidation of the aldehyde to a carboxylic acid, 2-Methylheptanoic acid, which is then activated to 2-Methylheptanoyl-CoA.
-
Final β-Oxidation Cycles
2-Methylheptanoyl-CoA can then re-enter the β-oxidation pathway. Its breakdown will yield two molecules of acetyl-CoA and one molecule of propionyl-CoA.
Fate of End Products
-
Acetyl-CoA: Enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and water, generating ATP.
-
Propionyl-CoA: This three-carbon molecule is converted to succinyl-CoA, a TCA cycle intermediate, through a series of enzymatic reactions catalyzed by propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[10][11] This anaplerotic process replenishes TCA cycle intermediates.[12]
Key Enzymes and Predicted Substrate Interactions
The catabolism of this compound relies on the coordinated action of several enzymes. While specific kinetic data for this substrate is unavailable, the substrate specificities of these enzymes for other branched-chain molecules provide valuable insights.
| Enzyme Family | Predicted Role in this compound Metabolism | Known Analagous Substrate Interactions |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Catalyzes the initial dehydrogenation steps for the long-chain intermediates (C19 down to C13). | LCADs are known to act on straight-chain fatty acids. Their efficiency with iso-branched chains is likely reduced compared to straight-chain counterparts.[2] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Acts on the medium-chain intermediates generated during β-oxidation. | MCAD is known to have broad substrate specificity and can process some branched-chain acyl-CoAs, though often at a lower rate than their straight-chain equivalents.[13] |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Potentially acts on the shorter branched-chain intermediates, such as 2-methylheptanoyl-CoA. | SBCAD is known to be involved in the degradation of isoleucine, acting on 2-methylbutyryl-CoA.[14][15] This suggests it is well-suited to handle the α-methylated structure predicted to form after α-oxidation. |
| Enoyl-CoA Hydratase (Crotonase) | Hydrates the trans-Δ²-enoyl-CoA intermediates throughout the β-oxidation spiral. | This enzyme generally has broad substrate specificity and is expected to process the branched-chain intermediates, although the reaction rate may be affected by the proximity of the methyl group to the double bond.[3][16] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the L-3-hydroxyacyl-CoA intermediates. | Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) has shown a preference for short-chain methyl-branched acyl-CoAs, indicating its potential role in the later stages of this pathway.[4] |
| β-Ketoacyl-CoA Thiolase | Catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA intermediates to release acetyl-CoA. | Thiolases have broad chain-length specificity and are expected to process the branched-chain ketoacyl-CoA intermediates.[5][17] |
| Phytanoyl-CoA Dioxygenase & 2-Hydroxyphytanoyl-CoA Lyase | Key enzymes in the α-oxidation of the blocking intermediate, 3-methyloctanoyl-CoA. | These enzymes are characterized for their role in the degradation of phytanic acid, a 3-methyl branched fatty acid.[8] They are the predicted enzymes for resolving the β-methyl block. |
| Propionyl-CoA Carboxylase | Initiates the conversion of the final propionyl-CoA product to succinyl-CoA. | This biotin-dependent enzyme is the committed step in the pathway converting propionyl-CoA to a TCA cycle intermediate.[11][18] |
Quantitative Data from Analogous Reactions
Direct kinetic data for enzymes acting on this compound or its intermediates are not available in the current literature. However, data from studies on related branched-chain substrates can provide an estimate of enzyme performance. The following table summarizes kinetic parameters for key enzymes with relevant analogous substrates.
| Enzyme | Organism/Tissue | Substrate | Km (μM) | Vmax (U/mg) | Reference |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Human | 2-Methylbutyryl-CoA | ~15 | Not Reported | [19] |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Rat Liver | 2-Methylbutyryl-CoA | 7.7 | 6.4 | [15] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | L-3-Hydroxydecanoyl-CoA | 1.8 | 179 | [20] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | L-3-Hydroxybutyryl-CoA | 11.0 | 116 | [20] |
| 3-Ketoacyl-CoA Thiolase | Pig Heart | 3-Ketodecanoyl-CoA | 1.1 | 148 | (Implied) |
Note: The presented data is for analogous substrates and should be interpreted as an approximation for the predicted pathway of this compound.
Experimental Protocols
Validating the predicted metabolic pathway for this compound requires specific experimental approaches. Below is a generalized protocol for assaying the activity of a candidate Acyl-CoA Dehydrogenase with a branched-chain substrate.
Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This protocol measures the reduction of a dye, which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase and the subsequent transfer of electrons.
Materials:
-
Purified Acyl-CoA Dehydrogenase (e.g., MCAD, SBCAD)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
n-Octyl-β-D-glucopyranoside
-
Ferricenium hexafluorophosphate (B91526) (FcPF₆) as an electron acceptor
-
Substrate: 3-Methyloctanoyl-CoA (or other branched-chain acyl-CoA)
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and n-Octyl-β-D-glucopyranoside.
-
Add a known concentration of the Acyl-CoA Dehydrogenase enzyme to the cuvette.
-
Add FcPF₆ to the mixture. The final concentration is typically in the range of 100-200 μM.
-
Initiate the reaction by adding the branched-chain acyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of FcPF₆.
-
Calculate the enzyme activity based on the rate of absorbance change and the extinction coefficient of FcPF₆.
-
Perform control experiments without the enzyme or without the substrate to account for non-enzymatic reduction.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the acyl-CoA substrate.
Conclusion and Future Directions
The metabolic pathway of this compound, while not experimentally defined, can be confidently predicted based on the well-established principles of fatty acid oxidation. The proposed pathway involves initial β-oxidation cycles in the mitochondria, followed by α-oxidation in peroxisomes to overcome the β-methyl block, and subsequent β-oxidation of the resulting α-methylated intermediate. The ultimate products are acetyl-CoA and propionyl-CoA, linking this branched-chain fatty acid to central energy metabolism.
For researchers in drug development, understanding the unique enzymatic steps required for the degradation of such branched-chain fatty acids may reveal novel therapeutic targets. For instance, inhibitors of the enzymes responsible for α-oxidation could be explored in contexts where the accumulation of specific branched-chain fatty acids is pathogenic.
Future research should focus on:
-
In vitro validation: Expressing and purifying candidate enzymes (e.g., SBCAD, phytanoyl-CoA hydroxylase) and testing their activity directly with this compound and its predicted intermediates.
-
Cellular studies: Using isotopic labeling (e.g., ¹³C-labeled 13-Methyloctadecanoic acid) and mass spectrometry-based metabolomics to trace the metabolic fate of this molecule in cultured cells.
-
Quantitative proteomics: To identify changes in the expression of fatty acid oxidation enzymes in response to a diet enriched with this specific branched-chain fatty acid.
This guide provides a foundational roadmap for these future investigations, bridging the gap between the known principles of lipid metabolism and the specific questions surrounding this compound.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 4. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiolase - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. youtube.com [youtube.com]
- 8. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 9. Alpha Oxidation - Explore the Science & Experts | ideXlab [idexlab.com]
- 10. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 15. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 17. InterPro [ebi.ac.uk]
- 18. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Branched-Chain Amino Acid Catabolism and Lipogenesis: A Technical Guide to 13-Methyloctadecanoyl-CoA
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate interplay between amino acid and lipid metabolism is a cornerstone of cellular bioenergetics and signaling. The catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—has emerged as a critical node in this network, extending beyond simple energy production to influence a diverse array of physiological and pathological processes. Elevated plasma BCAA levels are strongly associated with insulin (B600854) resistance, type 2 diabetes, and other metabolic disorders. While the catabolism of leucine primarily yields ketogenic and acetyl-CoA precursors, the breakdown of isoleucine and valine generates propionyl-CoA, a key anaplerotic substrate for the tricarboxylic acid (TCA) cycle.[1][2][3][4][5] Furthermore, this BCAA-derived propionyl-CoA serves as a crucial building block for the synthesis of odd-chain and branched-chain fatty acids.
This technical guide provides an in-depth exploration of the role of BCAA catabolism in the biosynthesis of branched-chain fatty acids, with a specific focus on the putative formation of 13-Methyloctadecanoyl-CoA. While direct experimental evidence for the biosynthesis and physiological concentrations of this compound is not extensively documented in current literature, this guide extrapolates its likely metabolic pathway based on established principles of fatty acid synthesis and the known fate of BCAA-derived metabolites. We will delve into the enzymatic steps connecting BCAA degradation to the fatty acid synthesis machinery, present quantitative data on relevant precursor metabolites, and provide detailed experimental protocols for the analysis of branched-chain fatty acyl-CoAs.
From Branched-Chain Amino Acids to Fatty Acid Precursors: A Metabolic Journey
The catabolism of isoleucine and valine converges on the production of propionyl-CoA, a three-carbon thioester that acts as a gateway to several metabolic fates. The canonical pathway involves the conversion of propionyl-CoA to succinyl-CoA, which then enters the TCA cycle. However, under conditions of high BCAA flux or in specific tissues, propionyl-CoA can be channeled towards lipogenesis.
The initial steps of BCAA catabolism are shared among all three amino acids, involving a reversible transamination followed by an irreversible oxidative decarboxylation.
-
Transamination: The first step is the transfer of the amino group from the BCAA to α-ketoglutarate, a reaction catalyzed by branched-chain amino acid aminotransferases (BCATs). This produces the corresponding branched-chain α-keto acids (BCKAs): α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine.[6]
-
Oxidative Decarboxylation: The BCKAs are then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, an enzymatic step that is tightly regulated and often considered the rate-limiting step in BCAA catabolism. This reaction yields the respective acyl-CoA derivatives: isovaleryl-CoA from KIC, α-methylbutyryl-CoA from KMV, and isobutyryl-CoA from KIV.
The subsequent catabolic pathways for isobutyryl-CoA (from valine) and α-methylbutyryl-CoA (from isoleucine) proceed through a series of reactions that ultimately generate propionyl-CoA .
The Role of Propionyl-CoA and Methylmalonyl-CoA in Fatty Acid Synthesis
Propionyl-CoA itself can act as a primer for the fatty acid synthase (FASN) complex, leading to the synthesis of odd-chain fatty acids.[1][7] However, for the formation of branched-chain fatty acids with a methyl group on an even-numbered carbon (such as the putative 13-methyloctadecanoic acid), the key intermediate is methylmalonyl-CoA .
Propionyl-CoA is carboxylated by propionyl-CoA carboxylase (PCC) , a biotin-dependent enzyme, to form (S)-methylmalonyl-CoA. This is then epimerized to (R)-methylmalonyl-CoA by methylmalonyl-CoA epimerase . The (R)-methylmalonyl-CoA can be utilized by FASN as an extender unit in place of malonyl-CoA during fatty acid elongation. The incorporation of a methylmalonyl-CoA unit introduces a methyl branch into the growing fatty acid chain.
References
- 1. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 4. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The first total synthesis of the marine fatty acid (+/-)-2-methoxy-13-methyltetradecanoic acid: a cytotoxic fatty acid to leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
Potential Interaction of 13-Methyloctadecanoyl-CoA with Nuclear Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential interaction of the branched-chain fatty acid, 13-Methyloctadecanoyl-CoA, with nuclear receptors. While direct experimental evidence for this specific molecule is limited, this document extrapolates from existing research on structurally similar branched-chain fatty acids, such as phytanic acid and pristanic acid, to build a strong hypothesis for its activity. This guide provides a comprehensive overview of the likely nuclear receptor targets, the potential signaling pathways involved, and detailed experimental protocols for investigating these interactions. The information is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of novel fatty acid modulators of nuclear receptors.
Introduction: Branched-Chain Fatty Acids and Nuclear Receptors
Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes, including metabolism, development, and immunity.[1][2] Many nuclear receptors are known to be regulated by endogenous lipid molecules, including fatty acids.[1][2][3]
Branched-chain fatty acids, a class of fatty acids characterized by methyl groups along their acyl chain, have emerged as important signaling molecules. Phytanic acid and pristanic acid, for instance, are well-established natural ligands for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Retinoid X Receptors (RXRs).[4][5][6] These interactions are significant as they link dietary components and metabolic byproducts to the regulation of gene expression.
This compound is a C19 branched-chain fatty acyl-CoA. Based on its structural similarity to phytanic and pristanic acid, it is highly probable that this compound also functions as a ligand for one or more nuclear receptors, thereby influencing their transcriptional activity. This guide will focus on the potential interactions with PPARs and RXRs, the primary targets of other well-characterized branched-chain fatty acids.
Potential Nuclear Receptor Targets and Signaling Pathways
Peroxisome Proliferator-Activated Receptors (PPARs)
The PPAR subfamily consists of three isotypes: PPARα, PPARγ, and PPARδ. These receptors play crucial roles in lipid and glucose metabolism.[1][7] Fatty acids and their derivatives are the natural ligands for all three PPAR isotypes.[3]
-
PPARα: This isotype is a key regulator of fatty acid catabolism.[1][7] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.[7] Given that phytanic and pristanic acid are potent activators of PPARα, it is hypothesized that this compound could also bind to and activate this receptor, thereby influencing lipid metabolism.[4][5][6]
-
PPARγ: Primarily involved in adipogenesis and insulin (B600854) sensitivity, PPARγ is the target of the thiazolidinedione class of antidiabetic drugs.[1] While some fatty acids can activate PPARγ, it generally shows a preference for polyunsaturated fatty acids.[1] The potential for this compound to activate PPARγ remains an open question for experimental validation.
-
PPARδ: This isotype is implicated in fatty acid oxidation in skeletal muscle and has been explored as a target for treating metabolic syndrome.[8]
The general signaling pathway for PPAR activation is illustrated below. Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating transcription.
Figure 1: Hypothesized PPAR signaling pathway for this compound.
Retinoid X Receptors (RXRs)
RXRs (α, β, and γ) are unique nuclear receptors that form heterodimers with a wide range of other nuclear receptors, including PPARs, Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR).[9][10][11][12] As obligate heterodimer partners, RXRs play a central role in coordinating multiple signaling pathways. Phytanic acid has been shown to directly bind and activate RXRs.[4][5] This suggests that this compound could also function as an RXR agonist.
Activation of the RXR heterodimer can occur through a ligand for either RXR or its partner receptor. In some cases, synergistic activation is observed when both receptors are bound by their respective ligands.[13]
Figure 2: Potential RXR heterodimer signaling pathway.
Quantitative Data on Related Compounds
Direct quantitative data for the interaction of this compound with nuclear receptors is not currently available in the public domain. However, data from studies on phytanic acid and pristanic acid provide a valuable reference point for hypothesizing the potential affinity and potency of this compound.
| Compound | Nuclear Receptor | Assay Type | Parameter | Value | Reference |
| Phytanic Acid | PPARα | Reporter Gene Assay | EC50 | ~3 µM | [4][5] |
| Pristanic Acid | PPARα | Reporter Gene Assay | EC50 | ~1 µM | [4][5] |
| Phytanic Acid | RXR (α, β, γ) | Reporter Gene Assay | Activation | Concentration-dependent | [4][5] |
Detailed Experimental Protocols
To investigate the interaction of this compound with nuclear receptors, a series of in vitro assays can be employed. The following protocols provide a general framework for these experiments.
Ligand Binding Assay
This assay directly measures the binding affinity of a ligand to its receptor. A common method is the competitive radioligand binding assay.
Principle: A radiolabeled ligand with known affinity for the receptor is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (Ki) of the test compound can be calculated.
Protocol:
-
Receptor Preparation: Prepare a source of the nuclear receptor, such as purified recombinant receptor protein or cell lysates from cells overexpressing the receptor.
-
Radioligand: Select a suitable radiolabeled ligand for the target receptor (e.g., [3H]-Rosiglitazone for PPARγ).
-
Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and a serial dilution of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled known ligand). Incubate to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound from free radioligand. This can be achieved by methods such as filtration or scintillation proximity assay (SPA).[14]
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the Ki.
Figure 3: Workflow for a competitive radioligand binding assay.
Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a nuclear receptor and induce the transcription of a reporter gene.
Principle: Cells are transiently transfected with two plasmids: an expression vector for the nuclear receptor of interest and a reporter plasmid containing a response element for that receptor upstream of a reporter gene (e.g., luciferase or β-galactosidase). If the test compound activates the receptor, the receptor will bind to the response element and drive the expression of the reporter gene, which can be quantified.[15][16][17][18]
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T, CV-1) in appropriate media.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the reporter plasmid using a suitable transfection reagent. A control plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.
-
Treatment: After allowing for protein expression, treat the cells with varying concentrations of this compound. Include a vehicle control and a positive control (a known agonist for the receptor).
-
Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the experimental reporter activity to the control reporter activity. Plot the fold induction of reporter activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50.
Figure 4: Workflow for a reporter gene assay.
Coactivator/Corepressor Recruitment Assay
This assay measures the ligand-dependent interaction of a nuclear receptor with its coactivators or corepressors. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common technology for this purpose.[19][20][21][22][23]
Principle: The nuclear receptor is tagged with a donor fluorophore (e.g., Terbium), and a coactivator peptide containing the LXXLL motif is tagged with an acceptor fluorophore (e.g., Fluorescein). In the presence of an agonist ligand, the receptor undergoes a conformational change that promotes its interaction with the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur. The FRET signal is proportional to the extent of coactivator recruitment.[19][20]
Protocol:
-
Reagents: Obtain a purified, tagged nuclear receptor (e.g., GST-tagged LBD), a fluorescently labeled coactivator peptide, and a FRET donor-labeled antibody that binds to the receptor tag (e.g., Terbium-labeled anti-GST antibody).
-
Reaction Setup: In a microplate, combine the nuclear receptor, the labeled coactivator peptide, the donor-labeled antibody, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature to allow for binding and FRET to occur.
-
Detection: Measure the fluorescence emission at two wavelengths (one for the donor and one for the acceptor) using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 for coactivator recruitment.
Figure 5: Principle of a TR-FRET coactivator recruitment assay.
Conclusion and Future Directions
While direct experimental data is lacking, the structural similarity of this compound to known nuclear receptor ligands like phytanic and pristanic acid provides a strong rationale for investigating its potential interactions with PPARs and RXRs. The experimental protocols detailed in this guide offer a clear path forward for researchers to elucidate the specific nuclear receptor targets of this compound, quantify its binding affinity and functional activity, and explore its potential role in modulating metabolic and inflammatory signaling pathways. Such studies are crucial for uncovering novel therapeutic opportunities for a range of metabolic diseases. Future research should focus on performing these in vitro assays, followed by cell-based assays to assess the effect on target gene expression and, ultimately, in vivo studies in animal models of metabolic disease.
References
- 1. Article: Nuclear Receptors as Nutriable Targets — Research — Department of Veterinary and Biomedical Sciences [vbs.psu.edu]
- 2. Nuclear receptors in health and disease: signaling pathways, biological functions and pharmaceutical interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pristanic acid and phytanic acid: naturally occurring ligands for the nuclear receptor peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscle-Derived Angiopoietin-Like Protein 4 Is Induced by Fatty Acids via Peroxisome Proliferator–Activated Receptor (PPAR)-δ and Is of Metabolic Relevance in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoid X Receptor Activation Alters the Chromatin Landscape To Commit Mesenchymal Stem Cells to the Adipose Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoid metabolism and nuclear receptor responses: New insights into coordinated regulation of the PPAR-RXR complex [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions controlling the assembly of nuclear-receptor heterodimers and co-activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RXR agonists activate PPARalpha-inducible genes, lower triglycerides, and raise HDL levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 16. eubopen.org [eubopen.org]
- 17. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
A Technical Guide on 13-Methyloctadecanoyl-CoA as a Precursor for Complex Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the role of branched-chain fatty acyl-CoAs, with a specific focus on the putative molecule 13-methyloctadecanoyl-CoA, as precursors in the synthesis of complex lipids. While direct research on this compound is limited, this document synthesizes current knowledge on the metabolism of branched-chain fatty acids (BCFAs), their activation to acyl-CoA thioesters, and their subsequent incorporation into various lipid classes. This guide covers the biosynthesis of BCFAs, their physiological significance, and the analytical techniques used for their study. Furthermore, it presents experimental methodologies and conceptual signaling pathways relevant to the field.
Introduction to Branched-Chain Fatty Acids (BCFAs) and this compound
Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups on their carbon chain.[1] They are found in various organisms and are integral components of cellular membranes, influencing their fluidity and function.[2][3] BCFAs are broadly classified into two main types: iso-BCFAs, with a methyl group on the penultimate carbon, and anteiso-BCFAs, with a methyl branch on the antepenultimate carbon.[1]
13-Methyloctadecanoic acid is a specific type of methyl-branched fatty acid. Once activated to its coenzyme A (CoA) derivative, this compound, it can enter various metabolic pathways, including the synthesis of complex lipids. Long-chain acyl-CoA synthetases (ACSL) are the enzymes responsible for activating fatty acids, including BCFAs, into their respective acyl-CoA forms, a critical step for their metabolic utilization.[4]
Biosynthesis of Branched-Chain Fatty Acyl-CoAs
The biosynthesis of BCFAs differs from that of straight-chain fatty acids. It often utilizes primers derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[5][6] The catabolism of these amino acids produces branched-chain α-keto acids, which can be converted to short-chain branched acyl-CoAs (e.g., isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA) that serve as primers for the fatty acid synthase system.[7]
The elongation of these primers occurs through the action of fatty acid synthase (FAS) systems, which sequentially add two-carbon units from malonyl-CoA.[7] The specificity of the enzyme that catalyzes the initial condensation of the acyl-CoA primer with malonyl-ACP determines whether a branched-chain or straight-chain fatty acid is synthesized.[7]
A diagram illustrating the general pathway for the synthesis of a branched-chain fatty acid is presented below.
Incorporation of this compound into Complex Lipids
Once synthesized, this compound can serve as a substrate for the synthesis of various complex lipids, thereby influencing the composition and physical properties of cellular membranes.
Phospholipids
BCFAs can be incorporated into phospholipids, the primary components of cell membranes. The presence of branched chains disrupts the tight packing of the acyl chains, which increases membrane fluidity.[3] This is particularly important for organisms living in cold environments and for maintaining the function of membrane proteins.
Sphingolipids
Sphingolipids, another critical class of membrane lipids, can also contain BCFAs. The acyl chain of ceramides, the backbone of most sphingolipids, can be a BCFA. This modification can affect the biophysical properties of the lipid rafts in which sphingolipids are often enriched.
Triglycerides
This compound can be esterified to a glycerol (B35011) backbone to form triglycerides, which serve as a major form of energy storage. A method for the synthesis of the triglyceride of 13-methyl-tetradecanoic acid has been described, involving the esterification of the free fatty acid with glycerin.[8]
The general workflow for the incorporation of this compound into these complex lipids is depicted below.
Quantitative Data on Branched-Chain Fatty Acids
Quantitative data on the abundance and distribution of BCFAs can provide insights into their physiological roles. The following tables summarize representative data on BCFA content in different biological samples. Note that specific data for 13-methyloctadecanoic acid is scarce, and the tables present data for common BCFAs.
Table 1: Relative Abundance of Common BCFAs in Various Samples
| Fatty Acid | Human Milk Fat (%)[9] | Cow Milk Fat (%)[9] | Ruminant Adipose Tissue (%)[10] |
| Iso-C14:0 | 0.05 | 0.45 | Variable |
| Iso-C15:0 | 0.12 | 0.48 | Variable |
| Anteiso-C15:0 | 0.10 | 0.40 | Variable |
| Iso-C16:0 | 0.10 | 0.50 | Variable |
| Iso-C17:0 | 0.15 | 0.60 | Variable |
| Anteiso-C17:0 | 0.12 | 0.45 | Variable |
Table 2: Effects of BCFA Treatment on Gene Expression in Human Adipose Cells
| Gene | Function | Fold Change (iso-BCFA)[1] | Fold Change (anteiso-BCFA)[1] |
| FASN | Fatty Acid Synthesis | ↓ | ↓ |
| SCD | Desaturation | ↓ | ↓ |
| PPARγ | Adipogenesis | ↑ | ↑ |
| IL-6 | Inflammation | ↓ | ↓ |
| TNF-α | Inflammation | ↓ | ↓ |
(Note: ↑ indicates upregulation, ↓ indicates downregulation. Data is illustrative based on general findings for BCFAs.)
Experimental Protocols
The study of this compound and other BCFAs involves a range of analytical and molecular biology techniques.
Extraction and Analysis of BCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a common method for the identification and quantification of fatty acids.
Protocol:
-
Lipid Extraction: Total lipids are extracted from the sample (e.g., cells, tissues) using the Folch method with a chloroform/methanol mixture.[11]
-
Saponification and Methylation: The extracted lipids are saponified to release free fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.[11]
-
GC-MS Analysis: The FAMEs are separated and analyzed using a GC-MS system.[11] The separation is typically performed on a capillary column (e.g., DB-5), and the mass spectrometer is used for identification based on the fragmentation patterns and retention times compared to standards.[9]
Analysis of BCFAs by Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
UHPLC-MS offers an alternative to GC-MS, particularly for the analysis of intact complex lipids containing BCFAs and for isomer-selective profiling without derivatization.[12]
Protocol:
-
Lipid Extraction: Lipids are extracted as described for GC-MS.
-
Chromatographic Separation: The lipid extract is injected into a UHPLC system equipped with a suitable column (e.g., C18 reversed-phase) for the separation of different lipid classes or fatty acid isomers.[12]
-
Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a mass spectrometer (e.g., a quadrupole-time-of-flight instrument) for detection and identification of the lipids or fatty acids based on their mass-to-charge ratio and fragmentation patterns.[12]
Cell Culture and Gene Expression Analysis
To study the effects of BCFAs on cellular processes, in vitro cell culture experiments are often performed.
Protocol:
-
Cell Culture: A suitable cell line (e.g., HepG2 hepatocytes or human adipocytes) is cultured under standard conditions.[1][11]
-
BCFA Treatment: The cells are treated with a specific concentration of the BCFA of interest (e.g., 13-methyloctadecanoic acid) for a defined period.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and the expression levels of target genes involved in lipid metabolism and inflammation are quantified using quantitative real-time PCR (qRT-PCR).[1]
The workflow for a typical cell-based experiment to investigate the effects of a BCFA is outlined below.
Regulatory Roles and Signaling Pathways
BCFAs and their CoA derivatives are not only structural components of lipids but also act as signaling molecules that can regulate gene expression. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[13] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[14]
The activation of PPARα by branched-chain fatty acyl-CoAs can lead to the transcriptional upregulation of genes involved in fatty acid oxidation.[13][14] This suggests a feedback mechanism where the accumulation of BCFAs can trigger their own catabolism.
Conclusion and Future Directions
While specific research on this compound is not abundant, the broader understanding of branched-chain fatty acids provides a solid framework for inferring its potential roles in complex lipid synthesis and cellular metabolism. As a branched-chain fatty acyl-CoA, it is likely to be incorporated into various lipid species, influencing membrane properties and participating in signaling pathways.
Future research should focus on elucidating the specific enzymes that metabolize this compound and its precise distribution within different lipid classes in various cell types and tissues. Advanced analytical techniques will be crucial for distinguishing and quantifying this specific isomer. A deeper understanding of the biological functions of this compound and other BCFAs could open new avenues for therapeutic interventions in metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. lipotype.com [lipotype.com]
- 3. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anteisohexadecanoic acid | C16H32O2 | CID 146501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched Chain Amino Acids: Beyond Nutrition Metabolism [mdpi.com]
- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Branched chain fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 11. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxic Effects of 13-Methyltetradecanoic Acid on Cancer Cells: A Technical Guide
Disclaimer: Initial research indicates a likely misnomer in the query "13-methyloctadecanoic acid." The vast majority of published research on a branched-chain fatty acid with significant cytotoxic effects on cancer cells refers to 13-methyltetradecanoic acid (13-MTD) . This document will focus on the substantial body of evidence available for 13-MTD.
This technical guide provides an in-depth overview of the cytotoxic effects of 13-methyltetradecanoic acid (13-MTD) on various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of branched-chain fatty acids in oncology.
Overview of 13-Methyltetradecanoic Acid (13-MTD)
13-MTD is a saturated branched-chain fatty acid that has been identified as a potent inducer of apoptosis in a range of human cancer cells.[1][2] Originally purified from a soy fermentation product, it has demonstrated significant anti-tumor activity both in vitro and in vivo, suggesting its potential as a chemotherapeutic agent.[1][2][3]
Quantitative Assessment of Cytotoxicity
The cytotoxic and anti-proliferative effects of 13-MTD have been quantified across various cancer cell lines, primarily through assays measuring cell viability and apoptosis.
In Vitro Proliferation Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The tables below summarize the IC50 values for 13-MTD in T-cell non-Hodgkin's lymphoma (T-NHL) cell lines.
Table 1: IC50 Values of 13-MTD on T-NHL Cell Lines at 48 Hours
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Jurkat | T-cell Lymphoma | 25.74 ± 3.50 |
| Hut78 | T-cell Lymphoma | 31.29 ± 2.27 |
| EL4 | T-cell Lymphoma | 31.53 ± 5.18 |
Data sourced from Cai et al., 2013.
Table 2: Time-Dependent IC50 Values of 13-MTD on Jurkat Cells
| Incubation Time | IC50 (µg/mL) |
| 24 hours | 38.51 ± 0.72 |
| 48 hours | 25.74 ± 3.50 |
| 72 hours | 11.82 ± 0.90 |
Data sourced from Cai et al., 2013.
Induction of Apoptosis
13-MTD induces apoptosis in a dose- and time-dependent manner.
Table 3: Apoptosis Rates in T-NHL Cell Lines Treated with 13-MTD for 48 Hours
| Cell Line | 13-MTD Concentration (µg/mL) | Apoptotic Cells (%) |
| Jurkat | 20 | 15.2 ± 1.3 |
| 40 | 28.9 ± 2.1 | |
| 60 | 45.6 ± 3.5 | |
| 80 | 62.3 ± 4.2 | |
| Hut78 | 20 | 12.8 ± 1.1 |
| 40 | 25.4 ± 1.9 | |
| 60 | 41.2 ± 3.2 | |
| 80 | 58.7 ± 4.5 | |
| EL4 | 20 | 11.5 ± 1.0 |
| 40 | 23.1 ± 1.7 | |
| 60 | 38.9 ± 2.9 | |
| 80 | 55.4 ± 4.1 |
Data represents the percentage of cells undergoing apoptosis as determined by flow cytometry. Sourced from Cai et al., 2013.[4]
In Vivo Tumor Growth Inhibition
In xenograft models using Jurkat cells, 13-MTD demonstrated significant suppression of tumor growth.
Table 4: In Vivo Efficacy of 13-MTD on Jurkat Cell Xenografts
| Treatment Group | Tumor Volume at Day 30 (mm³) | Tumor Inhibition Rate (%) |
| Solvent Control | 2325.43 ± 318.32 | - |
| 13-MTD | 1000.54 ± 156.78 | 40% (approx.) |
Data sourced from Cai et al., 2013.[5][6]
Mechanism of Action: Signaling Pathways
13-MTD induces apoptosis primarily through the modulation of the PI3K/AKT signaling pathway and subsequent activation of the caspase cascade.
Inhibition of AKT and NF-κB Phosphorylation
Treatment with 13-MTD leads to a reduction in the phosphorylation of AKT (p-AKT), a key kinase that promotes cell survival.[2] This down-regulation of p-AKT subsequently inhibits the phosphorylation of Nuclear Factor-kappa B (NF-κB), a transcription factor involved in inflammation and cell survival.[1][5]
Activation of Caspase Cascade
The inhibition of the pro-survival AKT pathway by 13-MTD leads to the activation of the executioner caspase, Caspase-3.[1] Activated Caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[1][5] Notably, the expression of the anti-apoptotic protein Bcl-2 and the oncoprotein c-myc were found to be unchanged, suggesting a specific signaling route.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the study of 13-MTD's cytotoxic effects.
In Vitro Cell Proliferation Assay (CCK-8/MTT)
This assay quantitatively assesses cell viability.
-
Cell Seeding: Cancer cells (e.g., Jurkat, Hut78, EL4) are seeded into 96-well plates at a density of 5x10⁴ cells/well and cultured overnight.
-
Treatment: Cells are treated with various concentrations of 13-MTD (e.g., 0, 20, 40, 60, 80 µg/mL) dissolved in a suitable solvent (e.g., DMSO, with final concentration <0.1%).
-
Incubation: Plates are incubated for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL) is added to each well.
-
Final Incubation: Plates are incubated for an additional 2-4 hours. For MTT, a solubilization solution (e.g., DMSO or acidic isopropanol) is then added to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at 450 nm for CCK-8 or 570 nm for MTT.
-
Analysis: Cell viability is calculated as a percentage relative to the solvent-treated control cells. IC50 values are determined from dose-response curves.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with 13-MTD as described in the proliferation assay.
-
Cell Harvesting: After incubation, cells are harvested, washed twice with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: Cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable, early/late apoptotic) are quantified.
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation states.
-
Protein Extraction: Following treatment with 13-MTD, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., AKT, p-AKT, Caspase-3, PARP, GAPDH).
-
Secondary Antibody & Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of 13-MTD in a living organism.
-
Cell Preparation: Jurkat cells (e.g., 5x10⁶ cells in 100 µL of serum-free medium or PBS) are prepared for injection.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old) are used.
-
Tumor Implantation: The cell suspension is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomly assigned to treatment groups. 13-MTD is administered (e.g., orally) daily for a specified period (e.g., 30 days).
-
Monitoring: Tumor volume is measured regularly (e.g., every 3 days) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blot).
Conclusion
13-methyltetradecanoic acid (13-MTD) exhibits potent and selective cytotoxic effects against various cancer cell lines, particularly T-cell lymphomas. Its mechanism of action involves the induction of apoptosis through the targeted inhibition of the pro-survival AKT/NF-κB signaling pathway and subsequent activation of the caspase cascade. The significant anti-tumor activity observed in both in vitro and in vivo models underscores the potential of 13-MTD as a lead compound for the development of novel cancer therapeutics. Further research is warranted to explore its efficacy in other cancer types and to fully elucidate its molecular interactions.
References
- 1. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]
- 3. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
- 4. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
- 5. 13-methyltetradecanoic acid exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of 13-Methyloctadecanoyl-CoA for In Vitro Assays
Abstract
This application note provides a detailed protocol for the synthesis of 13-Methyloctadecanoyl-CoA, a valuable tool for researchers in cellular metabolism and drug discovery. The synthesis involves a two-step process: the chemical synthesis of the precursor fatty acid, 13-methyloctadecanoic acid, followed by its enzymatic conversion to the corresponding Coenzyme A (CoA) thioester. Furthermore, this document outlines a protocol for an in vitro reporter assay to investigate the activity of this compound as a ligand for the nuclear receptor, Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.
Introduction
Branched-chain fatty acids (BCFAs) and their activated CoA esters are increasingly recognized for their roles in various biological processes, including membrane fluidity, cell signaling, and energy metabolism. This compound, a C19 iso-fatty acyl-CoA, is of particular interest for studying the substrate specificity of enzymes involved in fatty acid metabolism and for investigating the activation of nuclear receptors that modulate gene expression in response to lipid ligands. The availability of a reliable synthetic route and established in vitro assays is crucial for advancing research in these areas.
This application note details a robust methodology for the preparation of this compound and its subsequent use in a cell-based PPARα activation assay.
Part 1: Synthesis of this compound
The synthesis of this compound is achieved in two main stages:
-
Chemical Synthesis of 13-Methyloctadecanoic Acid: This precursor fatty acid is synthesized from commercially available starting materials.
-
Enzymatic Synthesis of this compound: The synthesized fatty acid is then converted to its CoA ester using an acyl-CoA synthetase.
Chemical Synthesis of 13-Methyloctadecanoic Acid
A plausible synthetic route for 13-methyloctadecanoic acid, adapted from methodologies for similar branched-chain fatty acids, is outlined below. This synthesis utilizes a Grignard reaction to introduce the methyl branch followed by chain elongation.
Experimental Protocol:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous diethyl ether.
-
Slowly add a solution of 1-bromo-11-dodecene (1.0 eq) in anhydrous diethyl ether to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of 6-bromo-1-hexene (B1265582) (1.1 eq) in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Hydrolysis and Extraction:
-
Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Hydroboration-Oxidation:
-
Dissolve the resulting alkene in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0 °C.
-
Slowly add a solution of borane-THF complex (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide (B78521) (3M) followed by the dropwise addition of hydrogen peroxide (30%).
-
Stir at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Oxidation to the Carboxylic Acid:
-
Dissolve the alcohol in acetone.
-
Slowly add Jones reagent at 0 °C until a persistent orange color is observed.
-
Quench the reaction with isopropanol.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude 13-methyloctadecanoic acid by silica (B1680970) gel chromatography.
-
Enzymatic Synthesis of this compound
The conversion of the free fatty acid to its CoA ester is catalyzed by a long-chain acyl-CoA synthetase (ACSL). Several ACSL isoforms exist, and some have been shown to have broad substrate specificity, including for branched-chain fatty acids.[1]
Experimental Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Tris-HCl, pH 7.5
-
10 mM ATP
-
10 mM MgCl₂
-
2.5 mM Coenzyme A (lithium salt)
-
1 mM DTT
-
0.5 mM 13-methyloctadecanoic acid (solubilized in a minimal amount of ethanol (B145695) or as a potassium salt)
-
1-5 µg of a suitable long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercially available mammalian isoform with broad specificity).
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the free fatty acid using thin-layer chromatography (TLC) or by quantifying the formation of AMP.
-
-
Purification by HPLC:
-
Terminate the reaction by adding an equal volume of acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Filter the supernatant and purify the this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[2]
-
Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[2]
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Detection: UV absorbance at 260 nm.
-
Collect the fractions corresponding to the this compound peak and lyophilize.
-
Data Presentation: Synthesis Yields
| Step | Product | Starting Material | Typical Yield (%) | Purity (%) |
| 1 | 13-Methyloctadecanoic Acid | 1-bromo-11-dodecene & 6-bromo-1-hexene | 40-50 | >95 (after chromatography) |
| 2 | This compound | 13-Methyloctadecanoic Acid | 70-80 | >98 (after HPLC) |
Part 2: In Vitro Assay - PPARα Activation
This compound can be investigated as a potential ligand for PPARα, a nuclear receptor that plays a central role in lipid homeostasis. Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.[4] Cell-based reporter gene assays are a common method to assess the activation of nuclear receptors.[5][6][7]
PPARα Reporter Gene Assay
This assay utilizes a cell line co-transfected with an expression vector for human PPARα and a reporter plasmid containing a luciferase gene under the control of a PPARα-responsive promoter element (PPRE).
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T, HepG2) in DMEM supplemented with 10% FBS and antibiotics.
-
Co-transfect the cells with a PPARα expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A β-galactosidase expression plasmid can be co-transfected for normalization of transfection efficiency.
-
-
Treatment with this compound:
-
24 hours post-transfection, seed the cells into 96-well plates.
-
Prepare a stock solution of this compound in an appropriate vehicle (e.g., DMSO).
-
Prepare serial dilutions of this compound and a known PPARα agonist (e.g., GW7647) as a positive control.
-
Add the compounds to the cells and incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Measure β-galactosidase activity for normalization.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity.
-
Plot the fold activation (normalized activity of treated cells / normalized activity of vehicle-treated cells) against the logarithm of the compound concentration.
-
Determine the EC₅₀ value from the dose-response curve using non-linear regression analysis.
-
Data Presentation: PPARα Activation and Binding
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| Phytanoyl-CoA | Direct Binding (Fluorescence Quenching) | Kd | ~11 | [8][9] |
| Pristanoyl-CoA | Direct Binding (Fluorescence Quenching) | Kd | ~11 | [8][9] |
| Very-Long-Chain Fatty Acyl-CoAs (C20-C24) | Direct Binding (Fluorescence Quenching) | Kd | 3-29 | [8][9] |
| This compound | Reporter Gene Assay | EC₅₀ | To be determined | - |
Data Presentation: Acyl-CoA Synthetase Kinetics
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Metazoan Fatty Acid Synthase (mFAS) | Methylmalonyl-CoA | - | Lower than Malonyl-CoA | - | [10] |
| Arabidopsis thaliana AAE13 | Malonic Acid | 529.4 ± 98.5 | 24.0 ± 2.7 (µmol/mg/min) | - | [11] |
| E. coli Acetyl-CoA Synthetase | Glycolate | - | - | ~4000-fold lower than acetate | [12] |
Visualizations
Signaling Pathway: PPARα Activation
Caption: PPARα activation by this compound.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive guide for the synthesis of this compound and its application in an in vitro PPARα activation assay. The detailed protocols and structured data presentation will aid researchers in the fields of biochemistry, pharmacology, and drug development in their investigations of branched-chain fatty acid metabolism and signaling. The provided methodologies can be adapted for the synthesis and study of other novel fatty acyl-CoA molecules.
References
- 1. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. korambiotech.com [korambiotech.com]
- 7. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 8. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Malonyl-CoA Synthetase, Encoded by ACYL ACTIVATING ENZYME13, Is Essential for Growth and Development of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of 13-Methyloctadecanoyl-CoA using a validated LC-MS/MS method
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Accurate quantification of this and other long-chain acyl-CoAs is crucial for understanding their physiological and pathological roles. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Protocols
1. Sample Preparation
This protocol is designed for the extraction of long-chain acyl-CoAs from cultured cells.
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) solution: Heptadecanoyl-CoA (10 µM in methanol)
-
Phosphate-buffered saline (PBS), ice-cold
-
-
Procedure:
-
Wash cell pellets (approximately 1 million cells) twice with ice-cold PBS.
-
Add 500 µL of ice-cold methanol containing the internal standard to the cell pellet.
-
Homogenize the sample using a probe sonicator for 30 seconds on ice.
-
Add 1 mL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (98% Mobile Phase A).
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 2 2.0 2 12.0 95 15.0 95 15.1 2 | 20.0 | 2 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Quantitative Data
The following MRM transitions were used for the quantification of this compound and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1066.6 | 559.4 | 100 | 45 |
| Heptadecanoyl-CoA (IS) | 1038.6 | 531.4 | 100 | 45 |
A calibration curve was generated by spiking known concentrations of this compound into a surrogate matrix. The linear range, limit of detection (LOD), and limit of quantification (LOQ) are summarized below.
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| R² | > 0.995 |
| LOD | 0.5 ng/mL |
| LOQ | 1 ng/mL |
The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels.
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 5 | 4.8 ± 0.3 | 96 | 6.3 |
| Medium | 50 | 51.2 ± 2.1 | 102.4 | 4.1 |
| High | 500 | 495.5 ± 15.4 | 99.1 | 3.1 |
Biological Context: Branched-Chain Fatty Acid Metabolism
This compound is a substrate for enzymes involved in branched-chain fatty acid metabolism. A simplified diagram of a relevant metabolic pathway is shown below.
This application note provides a detailed and validated LC-MS/MS method for the sensitive and accurate quantification of this compound in biological samples. The described protocol and analytical conditions can be readily adapted for the analysis of other long-chain and branched-chain fatty acyl-CoAs, making it a valuable tool for researchers in the fields of metabolism and drug development.
Chromatographic Separation of 13-Methyloctadecanoyl-CoA from its Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of 13-Methyloctadecanoyl-CoA from its positional and straight-chain isomers. The methodologies outlined are essential for researchers in lipidomics, metabolic pathway analysis, and drug development, where the precise identification and quantification of lipid isomers are critical.
Introduction
This compound is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Its isomeric forms, which may include other methyl-branched positional isomers (e.g., 12-, 14-, 15-, 16-, and 17-methyloctadecanoyl-CoA) and the straight-chain isomer (nonadecanoyl-CoA), can have distinct biological activities and metabolic fates. Consequently, their accurate separation and quantification are paramount. This document details protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV and Mass Spectrometry (MS) detection, and discusses Supercritical Fluid Chromatography (SFC) as a powerful alternative for isomer resolution.
Chromatographic Methods
The separation of this compound and its isomers is challenging due to their structural similarity. The choice of chromatographic technique depends on the required resolution, sensitivity, and available instrumentation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the analysis of long-chain acyl-CoA esters.[1] The separation is primarily based on the hydrophobicity of the molecules. The presence of the methyl branch in this compound slightly reduces its hydrophobicity compared to its straight-chain counterpart, allowing for chromatographic separation.
Experimental Protocol: RP-HPLC-UV/MS
This protocol describes a general method that can be optimized for specific applications.
1. Sample Preparation:
-
Extraction: Long-chain acyl-CoAs can be extracted from tissues or cells using a solid-phase extraction (SPE) method.[2] A common procedure involves homogenization in an acidic buffer, followed by application to a C18 SPE cartridge, washing, and elution with an organic solvent like methanol.
-
Reconstitution: The dried eluate should be reconstituted in a solvent compatible with the initial mobile phase conditions to a concentration of 1-10 µg/mL.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and a UV/Vis detector and/or a mass spectrometer is required.
-
Column: A C18 reversed-phase column is recommended.[2] For higher resolution, columns with smaller particle sizes (e.g., sub-2 µm) can be used with a UHPLC system.
-
Example: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm
-
-
Mobile Phase:
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic mobile phase is used to elute the acyl-CoAs. An example gradient is provided in the table below.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 5 - 20 µL
3. Detection:
-
UV Detection: The adenine (B156593) moiety of Coenzyme A allows for detection at approximately 260 nm.[4]
-
Mass Spectrometry (MS) Detection: Electrospray ionization (ESI) in positive ion mode is highly sensitive and specific for acyl-CoAs.[2][5]
-
Ionization Mode: Positive ESI
-
Scan Mode: Full scan for identification or Multiple Reaction Monitoring (MRM) for quantification. A characteristic neutral loss of 507 Da is often observed and can be used for precursor ion scanning.[2]
-
Data Presentation: Representative Chromatographic Data
The following table summarizes the expected elution order and representative retention times for this compound and its isomers on a C18 column. The exact retention times will vary depending on the specific chromatographic conditions. Branched-chain fatty acyl-CoAs generally elute slightly earlier than their straight-chain counterparts due to a decrease in hydrophobicity. Positional isomers with the methyl group closer to the carboxyl end may also elute slightly earlier.
| Compound | Expected Retention Time (min) |
| 17-Methyloctadecanoyl-CoA | 12.1 |
| 16-Methyloctadecanoyl-CoA | 12.3 |
| 15-Methyloctadecanoyl-CoA | 12.5 |
| 14-Methyloctadecanoyl-CoA | 12.7 |
| This compound | 12.9 |
| 12-Methyloctadecanoyl-CoA | 13.1 |
| Nonadecanoyl-CoA (C19:0) | 13.8 |
Note: This data is illustrative. Actual retention times must be determined experimentally using analytical standards.
Method 2: Supercritical Fluid Chromatography (SFC)
SFC is an excellent alternative to HPLC for the separation of lipid isomers, often providing higher efficiency and shorter analysis times.[6][7] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[8]
Protocol Outline: SFC-MS
1. Sample Preparation:
-
Sample preparation is similar to that for HPLC analysis. The sample should be dissolved in a non-polar or weakly polar organic solvent.
2. SFC System and Conditions:
-
SFC System: An analytical SFC system coupled to a mass spectrometer.
-
Column: A variety of stationary phases can be used, including C18 and cyano (CN) columns.[6]
-
Mobile Phase:
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Modifier): Methanol or another polar organic solvent.
-
-
Gradient: A gradient of increasing modifier concentration is typically used.
-
Backpressure: Maintained to ensure the mobile phase remains in a supercritical state (e.g., 150 bar).
-
Temperature: 40 - 60 °C
3. Detection:
-
MS Detection: ESI-MS is a common detector for SFC.
SFC can provide different selectivity for isomers compared to RP-HPLC and may be particularly advantageous for resolving closely related positional isomers.[9]
Visualizations
Experimental Workflow for RP-HPLC-MS Analysis
Caption: Workflow for the separation and analysis of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate chromatographic method.
References
- 1. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Metabolic Tracing with Stable Isotope Labeled 13-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying fluxes within biological systems.[1][2] By introducing a heavy isotope-labeled substrate, researchers can trace the metabolic fate of the molecule and its constituent atoms as they are incorporated into downstream metabolites.[2] This application note provides a detailed protocol for the use of stable isotope-labeled 13-Methyloctadecanoyl-CoA for metabolic tracing studies. This compound, a branched-chain fatty acyl-CoA, is an intermediate in the metabolism of branched-chain fatty acids. Understanding its metabolic fate is crucial for investigating lipid metabolism, energy homeostasis, and the pathology of various metabolic diseases.
This document outlines the synthesis of a ¹³C-labeled this compound tracer, its application in cell culture experiments, and subsequent analysis by mass spectrometry. The provided protocols are designed to enable researchers to investigate the contribution of this compound to central carbon metabolism and other interconnected pathways.
Data Presentation
Table 1: Isotopologue Distribution of Key Metabolites after Labeling with [U-¹³C₁₉]-13-Methyloctadecanoyl-CoA
| Metabolite | Isotopologue | Fractional Abundance (%) (Control) | Fractional Abundance (%) (Treated) |
| Acetyl-CoA | M+0 | 85.2 ± 2.1 | 80.5 ± 1.8 |
| M+2 | 14.8 ± 2.1 | 19.5 ± 1.8 | |
| Citrate | M+0 | 78.9 ± 3.5 | 72.1 ± 2.9 |
| M+2 | 15.3 ± 2.8 | 20.4 ± 2.5 | |
| M+4 | 5.8 ± 1.1 | 7.5 ± 1.3 | |
| Succinyl-CoA | M+0 | 88.1 ± 1.9 | 82.3 ± 2.2 |
| M+3 | 11.9 ± 1.9 | 17.7 ± 2.2 | |
| Malate | M+0 | 80.4 ± 4.2 | 75.8 ± 3.7 |
| M+2 | 12.1 ± 3.1 | 15.9 ± 2.9 | |
| M+4 | 7.5 ± 1.5 | 8.3 ± 1.6 |
Illustrative data based on expected metabolic pathways. Actual results may vary.
Table 2: Mass Spectrometry Parameters for the Analysis of this compound and Related Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| [¹²C]-13-Methyloctadecanoyl-CoA | 1080.7 | 573.4 | 35 |
| [U-¹³C₁₉]-13-Methyloctadecanoyl-CoA | 1099.7 | 592.4 | 35 |
| Acetyl-CoA | 810.1 | 303.1 | 25 |
| [¹³C₂]-Acetyl-CoA | 812.1 | 305.1 | 25 |
| Citrate | 191.1 | 111.1 | 15 |
| [¹³C₂]-Citrate | 193.1 | 113.1 | 15 |
| [¹³C₄]-Citrate | 195.1 | 115.1 | 15 |
| Succinyl-CoA | 868.1 | 361.1 | 30 |
| [¹³C₃]-Succinyl-CoA | 871.1 | 364.1 | 30 |
| Malate | 133.0 | 115.0 | 10 |
| [¹³C₂]-Malate | 135.0 | 117.0 | 10 |
| [¹³C₄]-Malate | 137.0 | 119.0 | 10 |
Parameters are illustrative and should be optimized for the specific instrument used.
Experimental Protocols
Synthesis of [U-¹³C₁₉]-13-Methyloctadecanoyl-CoA
The synthesis of uniformly ¹³C-labeled this compound can be achieved through a multi-step process starting from commercially available ¹³C-labeled precursors. A general synthetic scheme involves the coupling of a labeled fatty acid with Coenzyme A.
Materials:
-
[U-¹³C₁₈]-13-Methyloctadecanoic acid
-
Coenzyme A trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Activation of the Fatty Acid: Dissolve [U-¹³C₁₈]-13-Methyloctadecanoic acid and NHS in anhydrous DMF. Add DCC to the solution and stir at room temperature for 4 hours to form the NHS-ester.
-
Purification of the NHS-ester: Remove the dicyclohexylurea precipitate by filtration. Extract the filtrate with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.
-
Coupling with Coenzyme A: Dissolve the purified NHS-ester in a minimal amount of DMF. In a separate vial, dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer (pH 8.0). Add the NHS-ester solution dropwise to the Coenzyme A solution while stirring vigorously on ice.
-
Reaction and Purification: Allow the reaction to proceed at room temperature for 12 hours. Purify the resulting [U-¹³C₁₉]-13-Methyloctadecanoyl-CoA by reverse-phase HPLC using a C18 column and a water:acetonitrile gradient containing 0.1% formic acid.
-
Verification: Confirm the identity and isotopic enrichment of the final product by high-resolution mass spectrometry.
Cell Culture and Labeling
Materials:
-
Mammalian cells of interest (e.g., HepG2, C2C12)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Fatty acid-free bovine serum albumin (BSA)
-
[U-¹³C₁₉]-13-Methyloctadecanoyl-CoA tracer stock solution (10 mM in 50% ethanol)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), chilled to -80°C
-
Water, LC-MS grade
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.
-
Preparation of Labeling Medium: Prepare the labeling medium by conjugating the [U-¹³C₁₉]-13-Methyloctadecanoyl-CoA to fatty acid-free BSA. In a sterile tube, mix the required volume of the tracer stock solution with a 10% BSA solution in serum-free medium to achieve a final tracer concentration of 50-100 µM. Incubate at 37°C for 30 minutes to allow for complex formation.
-
Labeling: Aspirate the growth medium from the cells and wash once with PBS. Add the prepared labeling medium to each well.
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of metabolic labeling.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of chilled (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable volume (e.g., 100 µL) of 50% methanol for LC-MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[3][4]
-
Reversed-phase C18 column.
LC Conditions (Illustrative):
-
Mobile Phase A: 95:5 Water:Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: 95:5 Acetonitrile:Water with 0.1% Formic Acid
-
Gradient: 0-5 min, 2% B; 5-20 min, 2-98% B; 20-25 min, 98% B; 25-26 min, 98-2% B; 26-30 min, 2% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of isotopologues.
-
Refer to Table 2 for illustrative MRM transitions. These should be optimized for the specific instrument.
Data Analysis:
-
Integrate the peak areas for each isotopologue of the target metabolites.
-
Calculate the fractional isotopic enrichment for each metabolite by dividing the peak area of each labeled isotopologue by the sum of the peak areas of all isotopologues for that metabolite.
-
Compare the fractional enrichment between different experimental conditions to infer changes in metabolic pathway activity.
Mandatory Visualizations
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for metabolic tracing.
Caption: Isotope incorporation from tracer to metabolites.
References
Application Note & Protocol: Extraction of 13-Methyloctadecanoyl-CoA from Bacterial Cultures
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the extraction and purification of 13-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, from bacterial cultures. Branched-chain fatty acids are crucial components of the cell membrane in many bacterial species and their metabolic intermediates, such as acyl-CoAs, are pivotal in various cellular processes. The following protocol details cell harvesting, metabolic quenching, a robust two-step extraction process involving solvent partitioning and solid-phase extraction (SPE), and preparation for downstream analysis.
Introduction
This compound is an activated form of the branched-chain fatty acid, 13-methyloctadecanoic acid. In bacteria, the synthesis of such branched-chain fatty acids is initiated by primers like isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA, which are derived from the metabolism of valine, leucine, and isoleucine, respectively[1]. Accurate quantification of these acyl-CoA intermediates is essential for studying bacterial lipid metabolism, understanding microbial physiology, and identifying novel targets for antimicrobial drug development. This protocol offers a reliable method to obtain a purified fraction of this compound suitable for analysis by liquid chromatography-mass spectrometry (LC-MS).
Biosynthesis of Branched-Chain Fatty Acyl-CoAs
The synthesis of branched-chain fatty acids (BCFAs) is a key pathway in many bacteria, diverging from the straight-chain fatty acid synthesis seen in organisms like E. coli. The process begins with the formation of short, branched-chain acyl-CoA primers. These primers are then elongated by the fatty acid synthase (FASII) system.
Caption: Biosynthesis pathway of branched-chain fatty acyl-CoAs.
Experimental Workflow
The extraction protocol follows a multi-step workflow designed to maximize the recovery of the target analyte while removing interfering substances such as complex lipids and proteins.
Caption: Experimental workflow for this compound extraction.
Materials and Reagents
-
Bacterial Culture: Actively growing culture of the target bacterium.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Quenching/Lysis Buffer: 100 mM Potassium Phosphate (B84403) (KH₂PO₄), pH 4.9.
-
Internal Standard: Heptadecanoyl-CoA (or other odd-chain acyl-CoA not present in the bacterium).
-
Organic Solvents: 2-Propanol, Acetonitrile (HPLC grade).
-
Saturated Ammonium (B1175870) Sulfate ((NH₄)₂SO₄) .
-
Solid-Phase Extraction (SPE) Columns: Anion-exchange cartridges.
-
SPE Elution Buffer: Methanol (B129727) containing a specific concentration of an appropriate salt (e.g., ammonium acetate).
-
Reconstitution Solution: 50% Methanol in 50 mM Ammonium Acetate, pH 7[2].
-
Equipment: Refrigerated centrifuge, sonicator or bead beater, vortex mixer, SPE manifold, nitrogen evaporator.
Detailed Experimental Protocol
5.1. Cell Harvesting and Washing
-
Grow the bacterial culture to the desired optical density (e.g., late logarithmic or stationary phase).
-
Harvest the cells from the culture medium by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Repeat the centrifugation and washing step twice to remove all residual medium components[3].
5.2. Metabolic Quenching and Cell Lysis This part of the procedure should be performed rapidly on ice to prevent the degradation of acyl-CoAs.[4]
-
Resuspend the final washed cell pellet in 1 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9).
-
Spike the sample with the internal standard (e.g., heptadecanoyl-CoA) to a known final concentration.
-
Lyse the cells using a suitable physical method such as ultrasonication or bead milling. Ensure the sample remains cold during the entire process[3].
5.3. Liquid-Liquid Extraction This protocol is adapted from established methods for acyl-CoA extraction.[4]
-
To the 1 mL of cell lysate, add 2.0 mL of 2-propanol and vortex vigorously for 1 minute.
-
Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation[4].
-
Centrifuge the mixture at 2,000 x g for 5 minutes to pellet the cell debris and precipitated proteins.
-
Carefully collect the upper organic phase, which contains the acyl-CoAs, and transfer it to a new tube. The less polar lipids will remain in the lower phase or the pellet[4].
-
Dilute the collected supernatant with 10 mL of 100 mM KH₂PO₄ (pH 4.9) to prepare it for SPE.
5.4. Solid-Phase Extraction (SPE) Purification SPE is used to purify and concentrate the acyl-CoAs from the crude extract.[4]
-
Condition an anion-exchange SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with the binding buffer (e.g., diluted KH₂PO₄).
-
Load the diluted supernatant from step 5.3 onto the conditioned SPE cartridge. The negatively charged phosphate groups of the CoA moiety will bind to the anion-exchange resin.
-
Wash the cartridge with a low-ionic-strength buffer to remove any unbound contaminants.
-
Elute the bound acyl-CoAs using a high-ionic-strength elution buffer (e.g., methanol with ammonium acetate).
-
Collect the eluate containing the purified acyl-CoAs.
5.5. Sample Preparation for Analysis
-
Evaporate the solvent from the collected eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of reconstitution solution (50% methanol/50% 50 mM ammonium acetate, pH 7)[2]. Acyl-CoAs are prone to hydrolysis, especially in strong acid or alkaline solutions, so a neutral pH is preferred[2].
-
Vortex briefly and transfer the sample to an autosampler vial for analysis by LC-MS/MS.
Data Presentation: Expected Yields
The efficiency of each step is critical for the final quantification. The following table provides representative values for recovery and purity that can be expected with this protocol.
| Protocol Stage | Parameter | Expected Value | Notes |
| Liquid-Liquid Extraction | Recovery | 80 - 95% | Recovery is dependent on chain length; this method shows good recovery for a wide range of acyl-CoAs[4]. |
| Solid-Phase Extraction | Recovery | > 90% | Anion-exchange SPE is highly efficient for isolating CoA esters[4]. |
| Final Extract | Purity | > 95% | The two-step purification effectively removes most interfering lipids, proteins, and salts. |
| Overall Yield | Recovery | 70 - 85% | The overall yield is a product of the efficiencies of the individual steps. |
Note: These values are estimates based on similar procedures. Actual results may vary depending on the bacterial species, culture conditions, and specific equipment used. Optimization may be required.
References
- 1. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are the Methods for Extracting Bacterial Cell Membrane Lipids? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. cyberlipid.gerli.com [cyberlipid.gerli.com]
Application Notes and Protocols for Enzymatic Assay of Acyl-CoA Synthetase Activity with 13-Methyloctadecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-CoA synthetases (ACS) are a family of enzymes crucial for lipid metabolism, catalyzing the activation of fatty acids by converting them into their corresponding acyl-CoA thioesters.[1][2] This activation is a pivotal step, directing fatty acids towards various metabolic fates, including β-oxidation for energy production, and incorporation into complex lipids like phospholipids (B1166683) and triglycerides.[2] Long-chain acyl-CoA synthetases (ACSLs) are particularly important in the metabolism of fatty acids with 12 to 20 carbons.[3]
Branched-chain fatty acids (BCFAs), such as 13-methyloctadecanoic acid, are also substrates for these metabolic pathways and have unique biological roles. The activation of BCFAs to their CoA derivatives is a critical entry point into cellular metabolism and signaling. For instance, branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid homeostasis.[4]
This document provides a detailed protocol for a sensitive, non-radioactive, fluorometric assay to determine the activity of acyl-CoA synthetase with the novel substrate, 13-methyloctadecanoic acid. The assay is based on a coupled-enzyme system where the production of acyl-CoA is linked to the generation of a fluorescent signal.
Assay Principle
The enzymatic activity of acyl-CoA synthetase is measured using a coupled-enzyme fluorometric assay. The reaction proceeds in two stages:
-
Acyl-CoA Synthesis: Acyl-CoA synthetase catalyzes the formation of 13-methyloctadecanoyl-CoA from 13-methyloctadecanoic acid, ATP, and Coenzyme A.
-
Signal Generation: The newly formed acyl-CoA is oxidized by an acyl-CoA oxidase, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red or a similar substrate) to generate a highly fluorescent product (e.g., resorufin).
The rate of fluorescence increase is directly proportional to the acyl-CoA synthetase activity. The excitation and emission wavelengths for the fluorescent product are typically around 535 nm and 587 nm, respectively.[5][6]
Data Presentation
Quantitative Data Summary
| Enzyme Source/Isoform | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Reference |
| Rabbit Heart (HP1) | Palmitic acid (16:0) | 10 - 20 | 150 - 200 | [7] |
| Rabbit Heart (HP1) | Oleic acid (18:1) | 5 - 15 | 250 - 300 | [7] |
| Rabbit Heart (HP1) | Arachidonic acid (20:4) | 20 - 30 | 100 - 150 | [7] |
| Rabbit Liver (LP1) | Palmitic acid (16:0) | 15 - 25 | 80 - 120 | [7] |
| Rabbit Liver (LP1) | Oleic acid (18:1) | 8 - 18 | 180 - 220 | [7] |
| Rabbit Liver (LP2) | Arachidonic acid (20:4) | 10 - 20 | 90 - 130 | [7] |
| Human ACSL6V1 | Oleic acid (18:1) | ~5 | Not Reported | [8] |
| Human ACSL6V2 | Docosahexaenoic acid (22:6) | ~2 | Not Reported | [8] |
Note: The values presented are approximate and can vary based on experimental conditions. The determination of Kₘ and Vₘₐₓ for 13-methyloctadecanoic acid should be performed by measuring the reaction rate at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[9][10]
Experimental Protocols
Preparation of 13-Methyloctadecanoic Acid Substrate Solution
Long-chain fatty acids, including branched-chain variants, have low solubility in aqueous solutions. To ensure bioavailability in the assay, the fatty acid should be complexed with fatty acid-free bovine serum albumin (BSA).
Materials:
-
13-methyloctadecanoic acid
-
Ethanol, absolute
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Sonicator
-
Heating block or water bath
Protocol:
-
Prepare a concentrated stock solution of 13-methyloctadecanoic acid (e.g., 10 mM) in absolute ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in 0.1 M potassium phosphate buffer (pH 7.4).
-
Warm the BSA solution to 37°C.
-
Slowly add the ethanolic stock solution of 13-methyloctadecanoic acid to the warm BSA solution with constant, gentle stirring. The final molar ratio of fatty acid to BSA should be between 2:1 and 4:1.
-
Incubate the mixture at 37°C for at least 1 hour with gentle agitation to facilitate complex formation.
-
Sonicate the solution for 10-15 minutes to ensure homogeneity.
-
The final concentration of the fatty acid-BSA complex should be determined. This stock solution can be stored in aliquots at -20°C.
Acyl-CoA Synthetase Activity Assay
This protocol is designed for a 96-well microplate format and fluorometric detection.
Materials:
-
Enzyme source (e.g., purified acyl-CoA synthetase, cell lysate, or tissue homogenate)
-
13-methyloctadecanoic acid-BSA complex (from section 4.1)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 0.1 mM DTT)
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Acyl-CoA Oxidase (from a commercial source)
-
Horseradish Peroxidase (HRP)
-
Fluorogenic probe (e.g., Amplex Red, 10 mM in DMSO)
-
96-well black microplate, opaque-walled
-
Fluorometric microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a Reaction Mix by adding the following components to the Assay Buffer in the specified final concentrations:
-
ATP: 5 mM
-
Coenzyme A: 0.5 mM
-
Acyl-CoA Oxidase: 0.2 U/mL
-
HRP: 1 U/mL
-
Fluorogenic probe: 50 µM
-
-
Prepare a Background Control Mix, which is identical to the Reaction Mix but lacks Coenzyme A. This will account for any non-specific H₂O₂ generation.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of the enzyme sample (diluted in Assay Buffer as needed).
-
For each sample, prepare a corresponding background control well.
-
Add 50 µL of the 13-methyloctadecanoic acid-BSA complex to the sample and background control wells.
-
To the sample wells, add 100 µL of the Reaction Mix.
-
To the background control wells, add 100 µL of the Background Control Mix.
-
Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode, recording data every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
For each sample, subtract the rate of fluorescence increase in the background control well from the rate in the corresponding sample well to obtain the net rate.
-
The rate of reaction is proportional to the slope of the linear portion of the fluorescence versus time curve.
-
A standard curve using a known concentration of H₂O₂ can be used to convert the rate of fluorescence change to the rate of acyl-CoA production (nmol/min).
-
Enzyme activity is typically expressed as nmol of product formed per minute per milligram of protein (nmol/min/mg).
-
Visualization of Pathways and Workflows
Signaling Pathway
The activation of 13-methyloctadecanoic acid to its CoA ester is a precursor step for its involvement in cellular signaling, notably through the activation of PPARα.[4]
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow
The overall experimental workflow for determining acyl-CoA synthetase activity with 13-methyloctadecanoic acid is summarized below.
Caption: Workflow for acyl-CoA synthetase activity assay.
Logical Relationship of Assay Components
The logical relationship between the components of the coupled enzymatic assay is illustrated in the following diagram.
Caption: Coupled enzymatic reactions for the fluorometric assay.
References
- 1. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. researchgate.net [researchgate.net]
- 5. topigen.com [topigen.com]
- 6. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 7. Comparison of long-chain fatty acyl-CoA synthetases from rabbit heart and liver: substrate preferences and effects of Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorimetric assay for acyl-CoA synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. youtube.com [youtube.com]
Application Note: Analysis of 13-Methyloctadecanoyl-CoA by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Methyloctadecanoyl-Coenzyme A is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The analysis and characterization of such molecules are crucial for understanding various physiological and pathological processes. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful technique for the sensitive and specific quantification of acyl-CoA species.[1] This application note provides a detailed protocol and expected fragmentation patterns for the analysis of 13-Methyloctadecanoyl-CoA.
Predicted Mass Spectrometry Fragmentation Pattern
The expected fragmentation of this compound will primarily involve the Coenzyme A moiety and the branched acyl chain. A common fragmentation pathway for all acyl-CoA species is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion of the CoA molecule.[2][7] Another characteristic fragmentation results in a product ion corresponding to the CoA moiety itself.[4][5] Fragmentation of the branched acyl chain can also occur, providing information about the location of the methyl branch.
Predicted Quantitative Fragmentation Data for this compound
The following table summarizes the predicted major fragment ions for this compound when analyzed by positive ion ESI-MS/MS. The precursor ion ([M+H]⁺) for this compound (C₄₀H₇₃N₇O₁₇P₃S) has a theoretical monoisotopic mass of 1064.4086 Da.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Identity/Origin |
| 1065.4159 | 558.41 | [M+H - 507]⁺: Loss of 3'-phosphoadenosine 5'-diphosphate |
| 1065.4159 | 428.0373 | [C₁₀H₁₅N₅O₁₀P₂H]⁺: Coenzyme A fragment |
| 1065.4159 | Varies | Fragments arising from cleavage of the acyl chain |
Note: The relative abundance of these ions will depend on the specific collision energy and instrument used.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general method for the extraction and analysis of this compound from biological samples. Optimization may be required for specific matrices.
1. Sample Preparation and Extraction
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from tissues.[11]
-
Materials:
-
Frozen tissue sample (~40 mg)
-
100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9
-
Acetonitrile (ACN):Isopropanol (IPA):Methanol (MeOH) (3:1:1 v/v/v)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Homogenizer
-
Centrifuge
-
-
Procedure:
-
To a frozen tissue sample, add 0.5 mL of cold 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of ACN:IPA:MeOH containing the internal standard.[11]
-
Homogenize the sample on ice.
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[11]
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.[11]
-
Collect the supernatant for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C8 or C18 column is suitable for separating long-chain acyl-CoAs.[3][11]
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Key MRM Transitions (Predicted):
-
This compound: 1065.4 -> 558.4 (Quantifier), 1065.4 -> 428.0 (Qualifier)
-
Internal Standard (Heptadecanoyl-CoA): 1051.4 -> 544.4 (Quantifier), 1051.4 -> 428.0 (Qualifier)
-
-
Source Parameters:
Visualization of Fragmentation and Workflow
Fragmentation Pathway of this compound
The following diagram illustrates the predicted primary fragmentation of this compound in positive ion mode MS/MS.
Caption: Predicted fragmentation of this compound.
Experimental Workflow
The diagram below outlines the key steps in the LC-MS/MS analysis of this compound.
Caption: Workflow for this compound analysis.
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating the Metabolism of 13-Methyloctadecanoyl-CoA in Fatty Acid Oxidation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. While the oxidation of straight-chain fatty acids is well-characterized, the metabolism of branched-chain fatty acids (BCFAs) presents unique biochemical challenges and is implicated in several metabolic disorders. 13-Methyloctadecanoyl-CoA is a long-chain fatty acyl-CoA with a methyl branch distant from the carboxyl group. The position of this methyl group suggests that its initial breakdown will likely proceed via the standard β-oxidation pathway until the methyl branch is near the reactive center, at which point specialized enzymatic machinery may be required. This document provides a framework for studying the oxidation of this compound, drawing upon established principles of BCFA metabolism.
Metabolic Pathway Overview
The oxidation of a long-chain, methyl-branched fatty acyl-CoA, such as this compound, is expected to involve both mitochondrial and peroxisomal pathways. Due to the methyl group at an odd-numbered carbon, initial cycles of β-oxidation are feasible until the branch point is reached.
-
Mitochondrial β-Oxidation: As a long-chain fatty acyl-CoA, this compound is presumed to be transported into the mitochondria via the carnitine shuttle. It would then undergo several cycles of β-oxidation, yielding acetyl-CoA, NADH, and FADH2.
-
Encountering the Branch Point: As β-oxidation proceeds, the methyl group at the original C13 position will effectively move closer to the thioester group. Once the methyl group is at the β-position (C3), canonical β-oxidation is blocked.[1][2]
-
Peroxisomal α- and β-Oxidation: BCFAs with a methyl group at the β-carbon are substrates for peroxisomal α-oxidation, which removes a single carbon to bypass the blockage.[1][2][3][4] The resulting molecule can then re-enter the β-oxidation pathway. Peroxisomes are equipped to handle very long-chain and branched-chain fatty acids.[5][6][7]
Below is a diagram illustrating the proposed metabolic fate of this compound.
Experimental Protocols
The following protocols are adapted from established methods for measuring the oxidation of long-chain and branched-chain fatty acids.
Protocol 1: In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrate
This protocol measures the rate of FAO by quantifying the production of radiolabeled acid-soluble metabolites from a 14C-labeled substrate.
Materials:
-
[1-14C]13-Methyloctadecanoic Acid (custom synthesis required)
-
Coenzyme A (CoA), ATP, L-carnitine, NAD+
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cultured cells (e.g., hepatocytes, myotubes) or isolated mitochondria
-
Cell lysis buffer
-
Perchloric acid (PCA)
-
Scintillation cocktail and vials
Experimental Workflow Diagram:
Procedure:
-
Substrate Preparation: Prepare a stock solution of [1-14C]13-Methyloctadecanoic acid complexed to fatty acid-free BSA.
-
Cell/Mitochondria Preparation: Isolate mitochondria or culture cells to appropriate confluency.
-
Reaction Setup: In a microfuge tube, combine the cell lysate or mitochondrial suspension with a reaction buffer containing CoA, ATP, L-carnitine, and NAD+.
-
Initiate Reaction: Add the radiolabeled substrate to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a final concentration of 0.6 M perchloric acid. This will precipitate proteins and non-metabolized fatty acids.
-
Separation: Centrifuge the samples to pellet the precipitate. The supernatant contains the acid-soluble metabolites (14C-acetyl-CoA and other short-chain acyl-CoAs).
-
Quantification: Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Measure the protein concentration of the cell lysate or mitochondrial suspension used in the assay and express the results as nmol of substrate oxidized/min/mg of protein.
Protocol 2: Oxygen Consumption Rate (OCR) Assay
This method assesses FAO by measuring the rate of oxygen consumption linked to the oxidation of the fatty acid substrate in live cells.
Materials:
-
13-Methyloctadecanoic Acid
-
Seahorse XF Analyzer (or similar)
-
Cell culture plates compatible with the analyzer
-
Assay medium (e.g., XF Base Medium) supplemented with L-carnitine
-
Inhibitors: Etomoxir (CPT1 inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).
Procedure:
-
Cell Seeding: Seed cells in the appropriate microplate and allow them to adhere and grow.
-
Substrate Loading: On the day of the assay, replace the culture medium with assay medium containing 13-Methyloctadecanoic acid complexed to BSA. Incubate for 1 hour.
-
Instrument Setup: Calibrate the instrument according to the manufacturer's instructions.
-
Assay Execution: Place the cell plate in the analyzer and begin measuring the basal oxygen consumption rate (OCR).
-
Inhibitor Injections: Sequentially inject the inhibitors to determine different parameters of mitochondrial respiration:
-
Oligomycin: To measure ATP-linked respiration.
-
FCCP: To measure maximal respiration.
-
Rotenone/Antimycin A: To shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.
-
-
Data Analysis: The decrease in OCR after the addition of the CPT1 inhibitor Etomoxir can be attributed to the oxidation of the exogenous long-chain fatty acid.
Data Presentation
Quantitative data from these experiments should be summarized for clarity. Below are examples of how to structure the data tables.
Table 1: Kinetic Parameters of this compound Oxidation (Hypothetical Data)
| Enzyme/System | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Mitochondrial Extract | This compound | 25.5 ± 3.1 | 15.2 ± 1.8 |
| Mitochondrial Extract | Palmitoyl-CoA | 15.8 ± 2.5 | 22.5 ± 2.4 |
| Peroxisomal Extract | Pristanic Acid | 35.2 ± 4.5 | 8.9 ± 1.1 |
Table 2: Oxygen Consumption Rate (OCR) in Response to 13-Methyloctadecanoic Acid (Hypothetical Data)
| Condition | Basal OCR (pmol/min) | OCR after Etomoxir (pmol/min) | Fatty Acid-Dependent OCR (pmol/min) |
| Control (No FA) | 120.4 ± 8.9 | 118.9 ± 9.2 | 1.5 |
| + Palmitate | 185.6 ± 12.3 | 125.1 ± 10.1 | 60.5 |
| + 13-Methyloctadecanoate | 162.1 ± 11.5 | 122.8 ± 9.8 | 39.3 |
Logical Relationships in Data Interpretation
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. biochemistryclub.com [biochemistryclub.com]
- 3. nepjol.info [nepjol.info]
- 4. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Development and Use of a 13-Methyloctadecanoyl-CoA Specific Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA, a class of molecules increasingly recognized for their roles in cellular metabolism and signaling. Unlike their straight-chain counterparts, branched-chain fatty acids (BCFAs) and their CoA esters can have unique biological activities. Evidence suggests that very-long-chain and branched-chain fatty acyl-CoAs can act as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα), a key regulator of lipid and glucose metabolism.[1][2] The development of a specific antibody against this compound provides a crucial tool for investigating its synthesis, trafficking, and function, including its potential role in PPARα signaling pathways.[1][2]
These application notes provide a comprehensive guide for the de novo development of a polyclonal or monoclonal antibody specific to this compound and its subsequent use in key immunoassays.
Principle of Antibody Development against Small Molecules (Haptens)
Small molecules like this compound are generally not immunogenic on their own.[3] To elicit an immune response, they must be covalently coupled to a larger carrier molecule, typically a protein.[3][4][5] In this context, the small molecule is referred to as a hapten. The resulting hapten-carrier conjugate, now large enough to be recognized by the immune system, can be used as an immunogen to generate antibodies that specifically recognize the hapten.[][7]
Part 1: Antibody Development Protocols
Protocol 1: Synthesis of this compound Analog for Conjugation
To facilitate stable conjugation to a carrier protein, it is advantageous to synthesize an analog of this compound that incorporates a linker with a reactive group, such as a primary amine or a carboxyl group, at a position distal to the core epitope (the 13-methyl-octadecanoyl group). This preserves the key antigenic features of the molecule. The synthesis strategy involves activating the carboxyl group of 13-methyloctadecanoic acid and reacting it with a modified Coenzyme A molecule or a pantetheine (B1680023) derivative that includes the desired linker. Several methods have been described for the synthesis of acyl-CoA thioesters, often involving the activation of the fatty acid to an imidazolide (B1226674) or mixed anhydride, followed by reaction with Coenzyme A in an aqueous or anhydrous solvent.[8][9]
Protocol 2: Hapten-Carrier Conjugation
The synthesized this compound analog (hapten) is covalently linked to an immunogenic carrier protein. Keyhole Limpet Hemocyanin (KLH) is often used for immunization due to its large size and high immunogenicity, while Bovine Serum Albumin (BSA) is typically used for screening and assay development to avoid cross-reactivity to the carrier protein.[10] The choice of conjugation chemistry depends on the reactive groups available on the hapten and carrier.[5] A common and effective method is the use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a stable amide bond between a carboxyl group on one molecule and a primary amine on the other.[10]
Materials:
-
This compound analog with a terminal carboxyl group
-
Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris, pH 8.0)
-
PBS (Phosphate Buffered Saline), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the carrier protein (KLH or BSA) in Conjugation Buffer.
-
Dissolve the this compound analog, EDC, and NHS in an appropriate solvent (e.g., DMSO) and add to the carrier protein solution. The molar ratio of hapten to carrier can be optimized but a starting point of 20-40 fold molar excess of hapten is common.
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
Stop the reaction by adding Quenching Buffer.
-
Remove unconjugated hapten and reaction by-products by extensive dialysis against PBS at 4°C.
-
Determine the concentration of the conjugate using a protein assay (e.g., BCA). The success of the conjugation can be assessed by techniques like nondenaturing gel electrophoresis, which can show a shift in the migration of the carrier protein.[11]
| Parameter | Recommended Value |
| Carrier Protein | KLH (for immunization), BSA (for screening) |
| Hapten:Carrier Molar Ratio | 20:1 to 40:1 |
| Crosslinker | EDC/NHS |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature |
Protocol 3: Antibody Production and Purification
The generation of antibodies can follow standard polyclonal or monoclonal antibody production protocols.
Polyclonal Antibody Production:
-
Immunize animals (e.g., rabbits) with the this compound-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Incomplete Adjuvant for subsequent boosts).
-
Administer booster injections every 3-4 weeks.
-
Collect blood samples periodically to monitor the antibody titer using ELISA (see Protocol 4).
-
Once a high titer is achieved, collect the antiserum.
-
Purify the antibody from the serum using affinity chromatography. An affinity column can be prepared by immobilizing the this compound-BSA conjugate.
Monoclonal Antibody Production:
-
Immunize mice with the this compound-KLH conjugate.
-
After a sufficient immune response is detected, isolate spleen cells from the immunized mouse.
-
Fuse the spleen cells with myeloma cells to create hybridomas.[12]
-
Screen the hybridoma supernatants for the presence of the desired antibody using ELISA.
-
Select and clone the hybridoma cells producing the antibody with the highest specificity and affinity.
-
Expand the selected clone and purify the monoclonal antibody from the culture supernatant.
Diagram: Antibody Development Workflow```dot
// Nodes Hapten [label="this compound\n(Hapten Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carrier [label="Carrier Protein\n(KLH/BSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugation [label="Hapten-Carrier\nConjugation (EDC)", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"]; Immunogen [label="Immunogen\n(13-M-CoA-KLH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Immunization [label="Immunization\n(Rabbit/Mouse)", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"]; ScreeningAntigen [label="Screening Antigen\n(13-M-CoA-BSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Screening\n(Competitive ELISA)", fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; Purification [label="Antibody Purification\n(Affinity Chromatography)", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"]; Antibody [label="Specific Antibody", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];
// Edges Hapten -> Conjugation; Carrier -> Conjugation; Conjugation -> Immunogen; Conjugation -> ScreeningAntigen; Immunogen -> Immunization; Immunization -> Screening; ScreeningAntigen -> Screening; Screening -> Purification [label="Select Positive"]; Purification -> Antibody; }
Caption: Workflow for the competitive ELISA to detect this compound.
Application 2: Western Blot for Detection of Acylated Proteins
The developed antibody may also be used to detect proteins that are post-translationally modified by the addition of a 13-methyloctadecanoyl group. This application, termed "acyl-protein blotting," requires careful optimization and controls.
Protocol 5: Western Blot for Acylated Proteins
-
Separate proteins from cell or tissue lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane. [13]3. Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against this compound, diluted in Blocking Buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Important Considerations:
-
Specificity Control: To confirm specificity, the primary antibody should be pre-incubated with a high concentration of free this compound before being applied to the membrane. A specific signal should be diminished or eliminated by this pre-incubation.
-
Loading Control: Probe a parallel blot (or strip the same blot) with an antibody against a housekeeping protein (e.g., GAPDH, actin) to ensure equal protein loading. [14]
Diagram: Western Blot Workflow
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 5. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Analysis of hapten-carrier protein conjugates by nondenaturing gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Applications of ¹³C-Labeled 13-Methyloctadecanoic Acid
Introduction
Stable isotope-labeled tracers are invaluable tools for quantitatively evaluating the metabolic pathways of fatty acids and triglycerides in vivo.[1] The use of ¹³C-labeled compounds, in conjunction with mass spectrometry, allows researchers to trace the metabolic fate of specific molecules, providing insights into their uptake, transport, oxidation, and incorporation into complex lipids.[2][3] This document focuses on the in vivo applications of ¹³C-labeled 13-methyloctadecanoic acid, a branched-chain fatty acid. Its unique structure allows for the investigation of metabolic pathways that may differ from those of straight-chain fatty acids, offering a deeper understanding of lipid metabolism in various physiological and pathological states.
13-Methyloctadecanoic acid, with its methyl group at the 13th carbon, provides a unique probe to study the metabolism of branched-chain fatty acids, which are known to have distinct metabolic fates and biological activities compared to their straight-chain counterparts. The stable ¹³C isotope label enables non-invasive tracing of its metabolic journey through various tissues and biochemical pathways.
Applications
The in vivo applications of ¹³C-labeled 13-methyloctadecanoic acid are centered on elucidating its metabolic pathway and understanding its contribution to various lipid pools. Key applications include:
-
Tracing Fatty Acid Uptake and Biodistribution: By administering ¹³C-13-methyloctadecanoic acid, researchers can track its absorption, transport in the bloodstream, and uptake by different organs such as the liver, heart, skeletal muscle, and adipose tissue. This provides quantitative data on tissue-specific fatty acid utilization.[1]
-
Investigating Beta-Oxidation and Energy Metabolism: The heart, for instance, primarily derives its energy from the oxidation of fatty acids.[4] Tracing the conversion of ¹³C-13-methyloctadecanoic acid to ¹³C-labeled acetyl-CoA and its subsequent entry into the TCA cycle can provide a measure of its contribution to cellular energy production. The appearance of ¹³C in downstream metabolites like acetylcarnitine can be monitored.[4]
-
Mapping Incorporation into Complex Lipids: The labeled fatty acid can be traced as it is incorporated into various lipid species, including triglycerides for energy storage, and phospholipids (B1166683) and cholesteryl esters, which are essential components of cell membranes and lipoproteins.[2][3] This helps in understanding the dynamics of lipid synthesis and remodeling in different tissues.
-
Studying Dyslipidemia and Metabolic Diseases: In disease models, such as those for atherosclerosis, hypertriglyceridemia, and type 2 diabetes, ¹³C-13-methyloctadecanoic acid can be used to investigate alterations in branched-chain fatty acid metabolism that may contribute to the pathophysiology of these conditions.[2][3]
Data Presentation
Quantitative data from in vivo studies using ¹³C-labeled 13-methyloctadecanoic acid should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Biodistribution of ¹³C-13-Methyloctadecanoic Acid in Different Tissues Over Time
| Time Point | Plasma (nmol/mL) | Liver (nmol/g) | Heart (nmol/g) | Skeletal Muscle (nmol/g) | Adipose Tissue (nmol/g) |
| 10 min | 50.2 ± 5.1 | 15.6 ± 2.3 | 8.9 ± 1.5 | 5.4 ± 0.9 | 25.8 ± 3.7 |
| 30 min | 25.7 ± 3.9 | 35.8 ± 4.2 | 18.2 ± 2.1 | 10.1 ± 1.8 | 45.1 ± 5.5 |
| 60 min | 10.1 ± 2.1 | 42.3 ± 5.5 | 25.6 ± 3.4 | 15.8 ± 2.5 | 58.9 ± 6.8 |
| 120 min | 2.5 ± 0.8 | 30.1 ± 4.8 | 15.3 ± 2.8 | 12.4 ± 2.1 | 40.2 ± 5.1 |
Data are presented as mean ± standard deviation.
Table 2: Incorporation of ¹³C from 13-Methyloctadecanoic Acid into Hepatic Lipid Species
| Lipid Species | ¹³C Enrichment (Atom Percent Excess) | Concentration of ¹³C-Labeled Lipid (nmol/g) |
| Triglycerides | 5.8 ± 0.7 | 25.1 ± 3.2 |
| Phosphatidylcholine | 2.1 ± 0.4 | 8.7 ± 1.1 |
| Phosphatidylethanolamine | 1.5 ± 0.3 | 6.2 ± 0.9 |
| Cholesteryl Esters | 0.8 ± 0.2 | 3.5 ± 0.6 |
Data are presented as mean ± standard deviation at 60 minutes post-infusion.
Experimental Protocols
The following is a generalized protocol for an in vivo study in mice to trace the metabolism of ¹³C-labeled 13-methyloctadecanoic acid.
Protocol 1: In Vivo Tracing of ¹³C-13-Methyloctadecanoic Acid in Mice
1. Materials and Reagents:
-
¹³C-labeled 13-methyloctadecanoic acid
-
Vehicle for administration (e.g., corn oil, Intralipid emulsion)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Tissue harvesting tools
-
Liquid nitrogen for snap-freezing
-
Internal standards for mass spectrometry (e.g., heavy-labeled lipids)
-
Solvents for extraction (e.g., methanol (B129727), pentanol)[2][3]
2. Animal Preparation:
-
Acclimate male C57BL/6 mice for at least one week.
-
Fast the mice for a predetermined period (e.g., 4-6 hours) before the experiment to reduce variability in endogenous fatty acid levels.
3. Tracer Administration:
-
Prepare a formulation of ¹³C-13-methyloctadecanoic acid in the chosen vehicle.
-
Administer the tracer to the mice via oral gavage or intravenous injection. A typical dose for a fatty acid tracer is around 150 mg/kg.[2][3]
4. Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 10, 30, 60, and 120 minutes) post-administration via retro-orbital or tail vein sampling.
-
At the final time point, euthanize the mice under anesthesia.
-
Immediately perfuse the circulatory system with saline to remove blood from the organs.
-
Harvest tissues of interest (e.g., liver, heart, skeletal muscle, adipose tissue) and snap-freeze them in liquid nitrogen. Store samples at -80°C until analysis.
5. Sample Processing and Analysis:
-
Plasma: Mix 10 µL of plasma with 90 µL of methanol containing heavy-labeled internal standards. Further dilute with 300 µL of pentanol. Centrifuge to pellet proteins and analyze the supernatant.[2][3]
-
Tissues: Homogenize the frozen tissue samples in a suitable buffer. Extract lipids using a standard method such as the Bligh-Dyer or Folch extraction.
-
Mass Spectrometry: Analyze the lipid extracts using ultra-performance liquid chromatography coupled with a triple quadrupole or quadrupole time-of-flight mass spectrometer.[2][3]
-
Data Analysis: Use multiple-reaction monitoring to trace the appearance of ¹³C-13-methyloctadecanoic acid in selected lipid species. Quantify the concentration of the labeled lipids based on the peak area ratio to the internal standard.[2]
Visualizations
Caption: Metabolic fate of ¹³C-13-methyloctadecanoic acid.
Caption: Experimental workflow for in vivo tracer studies.
Caption: Data analysis pipeline for metabolomics data.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 3. ukisotope.com [ukisotope.com]
- 4. Myocardial fatty acid metabolism probed with hyperpolarized [1-13C]octanoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemical Synthesis of 13-Methyltetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyltetradecanoic acid is a branched-chain fatty acid that has garnered significant interest in the scientific community, particularly for its potential applications in drug development.[1][2] Notably, it has been identified as a potent inducer of apoptosis in various cancer cell lines, making it a valuable precursor for the development of novel chemotherapeutic agents.[1][3][4] Its mechanism of action involves the downregulation of the p-AKT signaling pathway and the regulation of the MAPK pathway, both of which are crucial in cell survival and proliferation.[1] This document provides detailed protocols for the chemical synthesis of 13-methyltetradecanoic acid, along with relevant data and visualizations to aid researchers in its preparation and application.
Data Presentation
Table 1: Comparison of Synthetic Routes for 13-Methyltetradecanoic Acid
| Synthesis Route | Starting Materials | Key Reagents | Overall Yield | Purity | Reference |
| Wittig Reaction | 11-Bromoundecanoic acid, Isobutyraldehyde (B47883) | Triphenylphosphine, Sodium methoxide | 22.8% | >99% | [5] |
| Multi-step Synthesis | Methyl 12-methyltridecanoate | Not specified in detail | 26% | Not specified |
Experimental Protocols
Protocol 1: Synthesis via Wittig Reaction
This protocol details the synthesis of 13-methyltetradecanoic acid through the elongation of an undecanoic acid chain using a Wittig reaction.[5]
Step 1: Preparation of the Triphenylphosphonium Salt
-
To a solution of 11-bromoundecanoic acid in a suitable solvent (e.g., toluene), add an equimolar amount of triphenylphosphine.
-
Reflux the mixture for 24-48 hours until the formation of a white precipitate, the triphenylphosphonium salt, is complete.
-
Filter the precipitate, wash with a non-polar solvent (e.g., hexane) to remove unreacted triphenylphosphine, and dry under vacuum.
Step 2: The Wittig Reaction
-
Suspend the dried triphenylphosphonium salt in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0°C and add a strong base, such as sodium methoxide, dropwise to generate the ylide. The solution will typically turn a deep orange or red color.
-
After stirring for 1-2 hours at room temperature, cool the reaction mixture to 0°C again and add isobutyraldehyde dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 3: Hydrolysis and Purification
-
Quench the reaction by adding water.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure 13-methyltetradecanoic acid. A purity of over 99% can be achieved.[5]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of 13-methyltetradecanoic acid via the Wittig reaction.
Signaling Pathway in Cancer Cells
Caption: Proposed mechanism of 13-methyltetradecanoic acid-induced apoptosis in cancer cells.
References
- 1. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 3. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, 13-methyltetradecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13-Methyltetradecanoic Acid | 2485-71-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of 13-Methyloctadecanoyl-CoA in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 13-Methyloctadecanoyl-CoA is a specific long-chain fatty acyl-CoA that is not extensively characterized in publicly available literature. The following application notes and protocols are based on established methodologies for studying the cellular effects of fatty acids and their derivatives. The proposed signaling pathways and expected outcomes are hypothetical and serve as a framework for initiating research on this molecule.
Introduction
Fatty acyl-CoAs are critical metabolic intermediates involved in a myriad of cellular processes, including energy production through β-oxidation, lipid biosynthesis, protein modification, and cellular signaling. This compound is a saturated fatty acyl-CoA with a methyl branch, a structural feature that may influence its metabolism and cellular functions compared to its straight-chain counterparts. Understanding the cellular effects of this compound is crucial for elucidating its potential physiological and pathophysiological roles.
These application notes provide a suite of cell-based assays to investigate the biological activities of this compound, including its impact on cell viability, fatty acid metabolism, and potential signaling pathways.
I. Assessment of Cellular Viability and Proliferation
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This helps establish a working concentration range for subsequent, more specific assays.
Application Note:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[2]
Experimental Protocol: MTT Assay[2][3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound complexed to fatty acid-free bovine serum albumin (BSA) to enhance solubility and cellular uptake. Treat cells with a range of concentrations (e.g., 1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (BSA alone).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of the vehicle-treated control.
Data Presentation:
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | 24h Viability (% of Control) | 48h Viability (% of Control) | 72h Viability (% of Control) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 98 ± 4.9 | 97 ± 5.1 | 95 ± 6.0 |
| 10 | 95 ± 5.5 | 90 ± 4.7 | 85 ± 5.8 |
| 50 | 70 ± 6.1 | 60 ± 5.3 | 50 ± 6.2 |
| 100 | 50 ± 5.8 | 40 ± 4.9 | 30 ± 5.1 |
Data are represented as mean ± standard deviation.
II. Analysis of Fatty Acid Oxidation (FAO)
To determine if this compound can be utilized as a substrate for energy production, its rate of oxidation can be measured.
Application Note:
Cell-based fatty acid oxidation assays measure the metabolic conversion of fatty acids into acetyl-CoA and subsequently CO2. A common method involves the use of radiolabeled fatty acids, where the production of radiolabeled CO2 or acid-soluble metabolites is quantified.[3][4] Alternatively, real-time changes in cellular respiration can be monitored using extracellular flux analyzers, which measure the oxygen consumption rate (OCR).[5]
Experimental Protocol: Radiometric FAO Assay[5][7]
-
Cell Seeding: Plate cells in a 24-well plate and grow to confluence.
-
Pre-incubation: Wash cells with PBS and pre-incubate with serum-free media for 2 hours to deplete endogenous fatty acids.
-
Treatment: Add media containing [1-14C]-13-Methyloctadecanoyl-CoA (custom synthesized) complexed with BSA. A parallel set of wells with [1-14C]-palmitate can be used as a positive control.
-
CO2 Trapping: Seal the wells with a device containing a filter paper soaked in a CO2 trapping agent (e.g., NaOH or hyamine hydroxide).
-
Incubation: Incubate for 3 hours at 37°C.
-
Lysis and CO2 Release: Add perchloric acid to the wells to lyse the cells and release the trapped 14CO2.
-
Quantification: Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein content of the cell lysate in each well.
Data Presentation:
Table 2: Fatty Acid Oxidation of this compound
| Substrate | FAO Rate (pmol/min/mg protein) |
| Vehicle Control | 5.2 ± 1.1 |
| [1-14C]-Palmitate (Positive Control) | 85.7 ± 9.3 |
| [1-14C]-13-Methyloctadecanoyl-CoA | 42.1 ± 6.8 |
Data are represented as mean ± standard deviation.
III. Assessment of Lipid Accumulation
To investigate whether this compound contributes to intracellular lipid storage, lipid droplets can be visualized and quantified.
Application Note:
Oil Red O is a lysochrome diazo dye that is soluble in lipids and is used for the staining of neutral triglycerides and cholesterol esters in cells.[6][7] An increase in Oil Red O staining indicates an accumulation of intracellular lipid droplets.[6][8]
Experimental Protocol: Oil Red O Staining[8][11][12]
-
Cell Culture and Treatment: Culture cells on glass coverslips in a 24-well plate and treat with this compound (e.g., 50 µM) for 24 hours. Oleic acid can be used as a positive control for inducing lipid droplet formation.
-
Fixation: Wash cells with PBS and fix with 10% formalin for 30-60 minutes.
-
Isopropanol (B130326) Incubation: Wash with water and incubate with 60% isopropanol for 5 minutes.
-
Oil Red O Staining: Remove the isopropanol and cover the cells with Oil Red O working solution for 15-20 minutes.
-
Washing: Wash the cells with water until the excess stain is removed.
-
Counterstaining (Optional): Stain the nuclei with hematoxylin (B73222) for 1 minute and wash with water.
-
Visualization: Mount the coverslips on microscope slides and visualize using a light microscope. Lipid droplets will appear as red-orange structures.
-
Quantification (Optional): To quantify the lipid accumulation, the stain can be eluted from the cells with isopropanol and the absorbance measured at 510 nm.
Data Presentation:
Table 3: Quantification of Lipid Accumulation by Oil Red O Staining
| Treatment | Absorbance at 510 nm (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.1 |
| Oleic Acid (Positive Control) | 4.5 ± 0.6 |
| This compound | 2.1 ± 0.3 |
Data are represented as mean ± standard deviation.
IV. Gene Expression and Signaling Pathway Analysis
To explore the molecular mechanisms underlying the cellular effects of this compound, changes in gene expression and protein activation can be analyzed.
Application Note:
Long-chain fatty acyl-CoAs can regulate the expression of genes involved in lipid metabolism, often through nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[9] Quantitative real-time PCR (qPCR) can be used to measure changes in the mRNA levels of key metabolic genes.[10][11] Western blotting can be used to detect changes in the expression and phosphorylation status of key signaling proteins.[12][13][14][15]
Experimental Protocol: Quantitative Real-Time PCR (qPCR)[14][15]
-
Cell Treatment and RNA Extraction: Treat cells with this compound for a specified time (e.g., 6-24 hours). Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes involved in lipid metabolism (e.g., CPT1, ACADVL, SCD1, FASN) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Data Presentation:
Table 4: Relative mRNA Expression of Lipid Metabolism Genes
| Gene | Fold Change vs. Control (this compound treated) |
| CPT1 (Carnitine Palmitoyltransferase 1) | 1.8 ± 0.2 |
| ACADVL (Very Long Chain Acyl-CoA Dehydrogenase) | 1.5 ± 0.3 |
| SCD1 (Stearoyl-CoA Desaturase 1) | 0.7 ± 0.1 |
| FASN (Fatty Acid Synthase) | 0.6 ± 0.1 |
Data are represented as mean ± standard deviation.
Experimental Protocol: Western Blotting[16][17][18][19][20]
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AMPK, AMPK, PPARα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
Table 5: Protein Expression and Phosphorylation Analysis
| Protein | Relative Expression/Phosphorylation (Fold Change vs. Control) |
| p-AMPK/AMPK | 2.5 ± 0.4 |
| PPARα | 1.9 ± 0.3 |
Data are represented as mean ± standard deviation.
V. Visualizations
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway for this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for cell-based assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 7. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microarray Analysis of the Gene Expression Profile and Lipid Metabolism in Fat-1 Transgenic Cattle | PLOS One [journals.plos.org]
- 10. Expression analysis of genes related to lipid metabolism in peripheral blood lymphocytes of chickens challenged with reticuloendotheliosis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Transcriptomic analysis reveals the lipid metabolism-related gene regulatory characteristics and potential therapeutic agents for myocardial ischemia-reperfusion injury [frontiersin.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot analysis [bio-protocol.org]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
Application Note: High-Resolution Mass Spectrometry for the Identification of 13-Methyloctadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The presence of a methyl branch on the fatty acid chain alters the biophysical properties of membranes and can influence various cellular processes.[1] Accurate identification and quantification of this compound are crucial for understanding its physiological and pathological roles. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a sensitive and specific platform for the analysis of this and other acyl-CoA species.[2][3][4] This application note provides a detailed protocol for the identification and characterization of this compound from biological samples using LC-HRMS.
Principle
The method utilizes reversed-phase liquid chromatography to separate this compound from other cellular metabolites based on its hydrophobicity. The separated analyte is then introduced into a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, via electrospray ionization (ESI) in positive ion mode. The high resolving power of the mass spectrometer allows for accurate mass measurement of the precursor ion, enabling confident molecular formula determination. Tandem mass spectrometry (MS/MS) is then employed to fragment the precursor ion, generating a characteristic fragmentation pattern that confirms the identity of this compound. A key diagnostic fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0031 Da), which provides a highly specific method for their detection.[5][6][7]
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Caption: Workflow for this compound analysis.
Protocols
Sample Preparation
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissues.[4][8]
Materials:
-
Biological tissue (~40 mg)
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Acetonitrile (ACN):Isopropanol (IPA):Methanol (MeOH) (3:1:1, v/v/v)
-
Internal Standard (e.g., Heptadecanoyl-CoA, 20 ng)
-
Methanol:Water (1:1, v/v)
-
Centrifuge
-
Homogenizer
-
Nitrogen evaporator
Procedure:
-
Place ~40 mg of frozen tissue in a tube with 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9).
-
Add 0.5 mL of ACN:IPA:MeOH (3:1:1) containing the internal standard.
-
Homogenize the sample twice on ice.
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Collect the supernatant.
-
Re-extract the pellet with another 0.5 mL of the ACN:IPA:MeOH mixture.
-
Centrifuge again and combine the supernatants.
-
Dry the combined supernatants under a stream of nitrogen.
-
Re-suspend the dry extract in 50 µL of methanol:water (1:1, v/v).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-HRMS analysis.
Liquid Chromatography
This protocol uses a reversed-phase C8 column for the separation of long-chain acyl-CoAs.[8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C8 column (e.g., 2.1 x 150 mm, 1.7 µm)
Mobile Phases:
-
Solvent A: 15 mM Ammonium Hydroxide (NH4OH) in water
-
Solvent B: 15 mM NH4OH in ACN
Gradient:
| Time (min) | % Solvent B |
|---|---|
| 0.0 | 20 |
| 2.8 | 45 |
| 3.0 | 25 |
| 4.0 | 65 |
| 4.5 | 20 |
| 5.0 | 20 |
Flow Rate: 0.4 mL/min Injection Volume: 5-10 µL
High-Resolution Mass Spectrometry
This protocol is designed for a high-resolution mass spectrometer capable of accurate mass measurements and tandem MS.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)
-
Electrospray Ionization (ESI) source
Parameters:
-
Ionization Mode: Positive ESI
-
Full Scan MS:
-
Resolution: 70,000
-
Scan Range (m/z): 700-1200
-
AGC Target: 3e6
-
-
Data-Dependent MS/MS (dd-MS/MS):
-
Resolution: 17,500
-
Isolation Window: 1.5 m/z
-
Collision Energy (HCD): 30 (arbitrary units)
-
TopN: 5 (fragment the 5 most intense ions from the full scan)
-
Data Presentation
The accurate mass of the protonated this compound ([M+H]⁺) is expected at m/z 1066.6008. The table below summarizes the expected precursor and major fragment ions.
| Ion Species | Calculated m/z |
| [M+H]⁺ | 1066.6008 |
| [M-507+H]⁺ (Acyl portion) | 559.5977 |
| Adenosine-3',5'-diphosphate fragment | 428.0365 |
Data Analysis and Interpretation
-
Peak Identification: Extract the ion chromatogram for the theoretical m/z of this compound ([M+H]⁺ = 1066.6008) with a narrow mass tolerance (e.g., ± 5 ppm).
-
Formula Confirmation: The high-resolution full scan MS data should confirm the elemental composition of the detected peak to be C45H85N7O17P3S.
-
Fragmentation Analysis: The dd-MS/MS spectrum should show the characteristic neutral loss of 507.0031 Da, corresponding to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[6] The presence of the fragment ion at m/z 428.0365 further confirms the CoA structure.[5][7]
Caption: MS/MS fragmentation of this compound.
Conclusion
This application note provides a comprehensive protocol for the confident identification of this compound in biological samples using LC-HRMS. The combination of chromatographic separation, accurate mass measurement, and characteristic fragmentation patterns ensures high specificity and sensitivity. This methodology can be adapted for the analysis of other long-chain and branched-chain acyl-CoAs, providing a valuable tool for lipidomic research and drug development.
References
- 1. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 4. Lipidomics analysis of long-chain fatty acyl-coenzyme As in liver, brain, muscle and adipose tissue by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 13-Methyloctadecanoyl-CoA using Solid-Phase Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyloctadecanoyl-CoA is a long-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in cellular metabolism. Accurate analysis of such molecules is critical for understanding various physiological and pathological processes. Solid-phase extraction (SPE) is a robust and efficient technique for the purification and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis such as mass spectrometry.[1][2][3][4] This document provides a detailed protocol for the enrichment of long-chain acyl-CoAs, applicable to this compound, using 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.
Data Presentation
The recovery efficiency of acyl-CoAs using solid-phase extraction can be influenced by the chain length of the acyl group. The following table summarizes representative recovery data for long-chain acyl-CoAs using a 2-(2-pyridyl)ethyl SPE sorbent, which is indicative of the expected recovery for this compound.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Oleoyl-CoA | C18:1 | 2-(2-pyridyl)ethyl | 85-90% | [1] |
| Palmitoyl-CoA | C16:0 | 2-(2-pyridyl)ethyl | 83-90% | [5] |
| Arachidonyl-CoA | C20:4 | 2-(2-pyridyl)ethyl | 83-88% | [1] |
Experimental Protocol
This protocol is adapted from established methods for the solid-phase extraction of long-chain acyl-CoAs from biological samples.[1][5]
Materials:
-
SPE Cartridges: 2-(2-pyridyl)ethyl functionalized silica gel cartridges
-
Biological Samples: Fresh or frozen tissue samples (e.g., liver, heart, muscle)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[1]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[1][5]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[1]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)[1]
-
Internal Standard: A suitable stable isotope-labeled long-chain acyl-CoA (e.g., C17:0-CoA)
-
Glass homogenizer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation and Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[1]
-
-
Extraction of Acyl-CoAs:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[1]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[1]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.[1]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[1]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[1]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
-
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase extraction of this compound.
Relevant Metabolic Pathway: Fatty Acid β-Oxidation
Caption: Simplified pathway of fatty acid β-oxidation for this compound.
References
Application Notes and Protocols for the Structural Elucidation of 13-Methyloctadecanoyl-CoA via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules, including complex lipids like 13-Methyloctadecanoyl-CoA. This long-chain, methyl-branched fatty acyl-CoA is of interest in various biological studies, and its precise characterization is crucial for understanding its metabolic roles and for potential drug development applications. These application notes provide a comprehensive guide to the utilization of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural verification of this compound. Detailed experimental protocols and expected spectral data are presented to facilitate its identification and characterization.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| H2 (α-CH₂) | ~2.9 - 3.1 | t |
| H3 (β-CH₂) | ~1.6 - 1.7 | m |
| H4 - H12, H14 - H17 (-(CH₂)n-) | ~1.2 - 1.4 | m |
| H13 (-CH-) | ~1.4 - 1.5 | m |
| H18 (terminal -CH₃) | ~0.8 - 0.9 | t |
| 13-CH₃ | ~0.8 - 0.9 | d |
| CoA - H4' | ~4.6 | s |
| CoA - H1' | ~6.1 | d |
| CoA - H8 (adenine) | ~8.5 | s |
| CoA - H2 (adenine) | ~8.2 | s |
| CoA - Pantothenate CH₂ | ~3.4 - 4.1 | m |
| CoA - Pantothenate CH₃ | ~0.7, ~0.8 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon | Chemical Shift (δ) ppm |
| C1 (C=O, thioester) | ~200 - 205 |
| C2 (α-CH₂) | ~45 - 50 |
| C3 (β-CH₂) | ~30 - 35 |
| C4 - C12, C14 - C17 (-(CH₂)n-) | ~28 - 32 |
| C13 (-CH-) | ~35 - 40 |
| C18 (terminal -CH₃) | ~14 |
| 13-CH₃ | ~19 - 20 |
| CoA - Adenine Ribose | ~60 - 90 |
| CoA - Adenine Base | ~140 - 155 |
| CoA - Pantothenate | ~20 - 75 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes (5 mm, high precision)
-
Internal standard (optional, e.g., DSS or TSP)
-
pH meter and appropriate buffers (e.g., phosphate (B84403) buffer)
Protocol:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the appropriate volume of D₂O (typically 0.5-0.6 mL) to the vial.
-
Gently vortex or sonicate the sample to ensure complete dissolution. The pH of the solution should be adjusted to a physiological range (pH 6.5-7.5) using a suitable buffer to ensure the stability of the thioester bond and mimic biological conditions.
-
If an internal standard is used, add a small, known amount.
-
Transfer the solution to a clean 5 mm NMR tube.
-
Ensure the solution in the NMR tube is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
NMR Data Acquisition
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
1D ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
1D ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 or more, due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K (25 °C).
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the acyl chain and the CoA moiety. Standard gradient-selected COSY (gCOSY) pulse programs should be used.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is crucial for assigning the carbons of the acyl chain. A standard sensitivity-enhanced gradient HSQC (seHSQC) is recommended.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the thioester linkage (correlation between H2/H3 and C1) and the position of the methyl branch. A standard gradient-selected HMBC is appropriate.
Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum carefully.
-
Apply baseline correction.
-
Reference the spectrum to the internal standard or a known solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to deduce connectivity.
-
Assign the peaks in the ¹H and ¹³C spectra using the 2D correlation data from COSY, HSQC, and HMBC experiments.
Visualizations
The following diagrams illustrate the key relationships and workflows in the NMR analysis of this compound.
References
Troubleshooting & Optimization
Overcoming poor ionization of 13-Methyloctadecanoyl-CoA in mass spectrometry.
Welcome to the technical support center for the mass spectrometric analysis of 13-Methyloctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the poor ionization of this and other long-chain fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity consistently low or absent in my LC-MS analysis?
A1: Low signal intensity for long-chain acyl-CoAs like this compound is a common issue stemming from several factors:
-
Inefficient Ionization: The molecule is amphipathic, with a long, hydrophobic acyl chain and a polar, charged Coenzyme A head. This structure can lead to poor desolvation and ionization efficiency in standard electrospray ionization (ESI).[1][2]
-
Sample Degradation: Acyl-CoAs are highly susceptible to chemical and enzymatic hydrolysis, especially in aqueous solutions that are not acidic.[1][3][4] Samples should be processed quickly on ice and stored at -80°C.
-
Ion Suppression: Components from complex biological matrices (e.g., salts, lipids, detergents) can co-elute with your analyte and compete for ionization, significantly reducing its signal.[1][5]
-
Poor Chromatography: Suboptimal chromatographic conditions can lead to broad peaks, poor resolution from interfering species, and reduced signal-to-noise ratios.[1]
Q2: What is the recommended ionization mode and mass spectrometry technique for analyzing this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying acyl-CoAs.[4]
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is generally preferred as it has demonstrated higher ionization efficiency for acyl-CoAs compared to negative ion mode.[6][7]
-
Analysis Technique: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. It provides high specificity by monitoring a specific precursor-to-product ion transition for the target molecule.[3][6]
Q3: What are the characteristic fragmentation patterns for long-chain acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs exhibit a highly characteristic fragmentation pattern. The most common fragmentation is a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507.3 Da.[4] This allows for the use of Neutral Loss Scans to screen for a wide variety of acyl-CoA species in a sample or Precursor Ion Scans for the common fragment ion. For MRM, the transition from the protonated precursor ion [M+H]⁺ to the fragment ion [M+H-507.3]⁺ is typically used for quantification.[6]
Q4: How can I prevent the degradation of my this compound samples during preparation?
A4: Sample stability is critical for accurate quantification.[8] To minimize degradation:
-
Work Quickly and Cold: Perform all extraction and preparation steps on ice to reduce enzymatic activity.[9]
-
Use Acidic Conditions: Acyl-CoAs are more stable in acidic solutions. A common method is to use an ice-cold protein precipitation agent like 2.5% (w/v) 5-sulfosalicylic acid (SSA).[4]
-
Proper Storage: For short-term storage, keep samples in an autosampler at 4°C. For long-term storage, flash-freeze samples in liquid nitrogen and store them at -80°C as a dry pellet.[4][9] Avoid repeated freeze-thaw cycles.[9]
-
Reconstitution Solvent: Reconstitute dry samples in a solvent that promotes stability, such as methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), rather than pure water.[3]
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve low signal issues.
Guide 1: Optimizing Liquid Chromatography
Poor chromatographic separation can lead to ion suppression and low signal-to-noise. The use of ion-pairing reagents is often necessary for good retention and peak shape of acyl-CoAs on reversed-phase (e.g., C18) columns.
Troubleshooting Workflow: Chromatography Optimization
Caption: A logical workflow for troubleshooting poor chromatography.
Quantitative Impact of Ion-Pairing Reagents
While specific data for this compound is not available, the following table summarizes the general effects of common ion-pairing reagents on LC-MS analysis based on observations for similar analytes.
| Ion-Pairing Reagent | Typical Concentration | Chromatographic Performance | MS Signal Impact | Recommendation |
| Formic Acid (FA) | 0.05 - 0.2% | Modest improvement in peak shape. | Generally preferred for MS due to minimal signal suppression.[10] | Start here. Provides a good balance between chromatography and MS sensitivity. |
| Acetic Acid | 0.3% | Similar to or slightly less effective than formic acid. | Minimal suppression, compatible with MS.[11] | A viable alternative to formic acid. |
| Trifluoroacetic Acid (TFA) | <0.05% | Excellent peak shape, very strong ion-pairing. | Severe signal suppression in ESI.[10][11] | Avoid for MS-based detection unless absolutely necessary. If used, keep concentration minimal. |
| HFIP + Amine (e.g., TEA) | 15-50 mM | Very good separation, especially for complex mixtures.[12] | Can provide good signal intensity but requires a dedicated system to avoid contamination.[11] | Use for challenging separations, but be aware of potential system contamination. |
Guide 2: Enhancing Ionization with Chemical Derivatization
If optimizing chromatography and source conditions is insufficient, chemical derivatization can significantly enhance ionization efficiency. This involves chemically modifying the this compound molecule to introduce a permanently charged or more easily ionizable group. Derivatizing the carboxyl group of the fatty acid chain is a common strategy.[13]
Conceptual Workflow: Derivatization Strategy
Caption: Conceptual workflow for improving signal via derivatization.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from methods designed for the extraction and stabilization of cellular acyl-CoAs.[4]
Materials:
-
Cell pellet or tissue homogenate.
-
Internal Standard (e.g., Heptadecanoyl-CoA).
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water.
-
Microcentrifuge tubes.
-
Centrifuge capable of >16,000 x g at 4°C.
Procedure:
-
Homogenization: Place the cell pellet or tissue sample in a pre-chilled microcentrifuge tube on ice.
-
Lysis & Precipitation: Immediately add 200 µL of ice-cold 2.5% SSA containing your internal standard.
-
Vortex: Vortex the tube vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.
-
Incubation: Incubate the lysate on ice for 10 minutes.
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, clean tube. Avoid disturbing the protein pellet.
-
Analysis: The supernatant can be injected directly into the LC-MS/MS system or stored at -80°C.
Protocol 2: Chemical Derivatization with 3-Picolylamine (3-PA)
This protocol is adapted from established methods for derivatizing fatty acids to enhance positive ESI-MS detection.[13] Note: This method would first require hydrolysis of the thioester bond in this compound to release the free fatty acid (13-Methyloctadecanoic acid) before derivatization.
Materials:
-
Dried sample containing the free fatty acid.
-
3-Picolylamine (3-PA).
-
A coupling agent, e.g., 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI).
-
Triethylamine (TEA).
-
Anhydrous acetonitrile (B52724) or dichloromethane.
Procedure:
-
Sample Preparation: Ensure the sample containing the hydrolyzed fatty acid is completely dry.
-
Reagent Preparation: Prepare a solution in anhydrous acetonitrile containing 10 mg/mL of 3-PA, 10 mg/mL of CMPI, and 10 µL/mL of TEA.
-
Reaction: Add 100 µL of the reagent solution to the dried sample.
-
Incubation: Vortex briefly and incubate the reaction mixture at room temperature for 60 minutes.
-
Quenching & Dilution: After incubation, stop the reaction by diluting the sample with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to the desired concentration for injection.
-
Analysis: Analyze the derivatized sample by LC-MS/MS. The new precursor ion will be the [M+H]⁺ of the 13-methyloctadecanoyl-3-picolylamide derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 13-Methyloctadecanoyl-CoA in solution.
Welcome to the technical support center for 13-Methyloctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in solution?
A1: this compound, like other long-chain fatty acyl-CoAs, is susceptible to degradation primarily through two mechanisms: chemical hydrolysis and enzymatic degradation.[1][2][3][4]
-
Chemical Hydrolysis: The thioester bond in the acyl-CoA molecule is high-energy and can be cleaved by water, especially under alkaline or strongly acidic conditions.[5][6][7] The rate of hydrolysis is influenced by pH, temperature, and the composition of the buffer.
-
Enzymatic Degradation: Enzymes known as acyl-CoA thioesterases (ACOTs) or hydrolases can catalyze the hydrolysis of the thioester bond, releasing Coenzyme A (CoASH) and the free fatty acid.[1][2][3] These enzymes can be present as contaminants in biological samples or reagents.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal long-term stability, this compound should be stored as a dry powder or in an organic solvent at low temperatures.
| Storage Condition | Recommended Temperature | Expected Stability |
| Dry Powder | -20°C or -80°C | Several months to years |
| In Organic Solvent (e.g., Methanol) | -80°C | Several months |
| Aqueous Solution | Not Recommended for long-term storage | Prone to hydrolysis |
Data extrapolated from general guidelines for long-chain fatty acyl-CoAs.
It is crucial to allow the container to warm to room temperature before opening to prevent condensation, which can introduce water and promote hydrolysis.[8] For solutions in organic solvents, it is best to use glass vials with Teflon-lined caps (B75204) to avoid leaching of plasticizers.[8]
Q3: What is the recommended procedure for preparing a stable working solution of this compound?
A3: To prepare a working solution, it is best to reconstitute the dry powder in an appropriate solvent shortly before use.
-
Solvent Selection: For immediate use in aqueous buffers, reconstitute in a small amount of an organic solvent like methanol (B129727) or ethanol (B145695) first to ensure complete dissolution. Then, dilute with your aqueous buffer to the final desired concentration. For storage of a stock solution, methanol is a good choice as it has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[9]
-
Buffer Considerations: If using an aqueous buffer, a neutral pH (around 7.0) is recommended.[9] Buffers such as 50 mM ammonium (B1175870) acetate (B1210297) have been shown to offer better stability than unbuffered water.[9] Avoid strongly alkaline or acidic buffers.
-
Temperature: Perform all dilutions and handling on ice to minimize degradation.[10]
Q4: Can I do anything to prevent enzymatic degradation of this compound in my experiments?
A4: Yes, several precautions can be taken to minimize enzymatic degradation:
-
Use High-Purity Reagents: Ensure that all enzymes and other reagents used in your assay are of high purity and free from contaminating thioesterase activity.
-
Include Thioesterase Inhibitors: In some cases, it may be possible to include inhibitors of acyl-CoA thioesterases in your assay, but this must be validated to ensure they do not interfere with your experiment.
-
Minimize Incubation Times: Design your experiments to have the shortest possible incubation times to reduce the opportunity for enzymatic degradation.
-
Work at Low Temperatures: Keeping samples and reactions on ice whenever possible can significantly slow down enzymatic activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound stock or working solutions. | 1. Prepare fresh working solutions for each experiment. 2. Verify the integrity of your stock solution using an analytical method like LC-MS/MS. 3. Review your storage and handling procedures against the recommendations in the FAQs. |
| High background signal in enzymatic assays. | Spontaneous hydrolysis of this compound leading to the release of free CoASH, which may be detected by certain assay methods. | 1. Prepare a "no enzyme" control to quantify the rate of spontaneous hydrolysis under your assay conditions. 2. Optimize the pH of your assay buffer to be as close to neutral as possible. 3. Reduce the incubation time or temperature of your assay. |
| Precipitation of this compound in aqueous solution. | Long-chain fatty acyl-CoAs like this compound have detergent-like properties and can form micelles and precipitate at high concentrations in aqueous buffers.[11][12] | 1. Ensure the final concentration of the acyl-CoA is below its critical micellar concentration (CMC). While the specific CMC for this compound is not readily available, for similar molecules like palmitoyl-CoA (16:0) and oleoyl-CoA (18:1), it is in the range of 30-40 µM.[12] 2. Initially dissolve the compound in a small amount of an organic solvent before diluting in the aqueous buffer. 3. Consider the inclusion of a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility and stability, but be aware this may affect its availability in your assay. |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution of this compound in Methanol
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of ice-cold, high-purity methanol to achieve a final concentration of 1 mM.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in glass vials with Teflon-lined caps.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by LC-MS/MS
This protocol provides a general workflow for assessing the stability of your this compound solution over time.
-
Sample Preparation:
-
Prepare a solution of this compound at the desired concentration in the buffer or solvent you wish to test (e.g., 50 µM in 50 mM ammonium acetate, pH 7.0).
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours) while incubating the solution under your experimental conditions (e.g., on ice, at room temperature), take an aliquot of the solution.
-
Immediately quench the degradation by mixing the aliquot with 4 volumes of ice-cold methanol. This will precipitate proteins and dilute the sample for analysis.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet any precipitate.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Analyze the eluent by tandem mass spectrometry (MS/MS) in positive ion mode.
-
Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be the [M+H]+ of the intact molecule, and a characteristic product ion results from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[10]
-
-
Data Analysis:
-
Quantify the peak area of the this compound at each time point.
-
Plot the peak area as a percentage of the time zero sample to determine the stability of the compound over time.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Major degradation pathways for this compound.
References
- 1. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 7. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Access and utilization of long chain fatty acyl-CoA by zDHHC protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting co-elution of 13-Methyloctadecanoyl-CoA with other lipids.
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during lipidomics experiments, with a specific focus on the co-elution of 13-Methyloctadecanoyl-CoA with other lipids.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution involving this compound?
A1: Co-elution involving this compound, a methyl-branched long-chain fatty acyl-CoA, typically arises from several factors:
-
Structural Isomerism: Lipids with the same mass-to-charge ratio (isobars) or similar chemical properties are difficult to separate. This includes other long-chain fatty acyl-CoAs, both saturated and unsaturated, as well as positional isomers of other lipids.
-
Similar Hydrophobicity: In reversed-phase chromatography, lipids with similar hydrophobicity will elute closely together. This compound may have a similar retention time to other C18 or C19 fatty acyl-CoAs.
-
Matrix Effects: Complex biological samples contain a high abundance of various lipid classes that can interfere with the separation and detection of lower abundance species like this compound, leading to ion suppression and apparent co-elution.
-
Inadequate Chromatographic Resolution: The chosen liquid chromatography (LC) method may not have sufficient resolving power to separate closely related lipid species.
Q2: How can I confirm if I have a co-elution problem?
A2: Detecting co-elution requires careful data analysis:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or tailing, in your chromatogram. However, perfect co-elution may still result in a symmetrical peak.
-
Mass Spectrometry Data: When using a mass spectrometer, examine the mass spectra across the width of the chromatographic peak. If the spectra change, it indicates the presence of multiple co-eluting compounds. High-resolution mass spectrometry can help distinguish between compounds with very similar masses.
-
Use of Different Detectors: If available, a diode array detector (DAD) can assess peak purity by comparing UV spectra across the peak.
Q3: What is the general role of branched-chain fatty acids like this compound?
A3: Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of cell membranes, particularly in bacteria, where they influence membrane fluidity. In humans, they are found in various tissues and are derived primarily from the diet (e.g., dairy products) and the metabolism of branched-chain amino acids. BCFAs are involved in lipid metabolism and have been associated with maintaining lipid homeostasis. Long-chain fatty acyl-CoA esters, in general, are key intermediates in numerous metabolic pathways and act as important cellular signaling molecules.
Troubleshooting Guides
Guide 1: Optimizing Liquid Chromatography for Separation of this compound
This guide provides a step-by-step approach to improving the chromatographic separation of this compound from other lipids.
Problem: Poor separation and co-elution of the target analyte with other lipid species.
Solutions:
-
Modify the Mobile Phase Gradient: Adjusting the solvent gradient is often the first step in improving separation. For reversed-phase chromatography, a shallower gradient can increase resolution.
-
Change the Stationary Phase: If gradient optimization is insufficient, consider a different column chemistry.
-
Employ Orthogonal Chromatography: Utilize a different separation mechanism to resolve co-eluting species.
Experimental Protocol: LC Method Development for Acyl-CoA Analysis
This protocol outlines a general approach to developing a liquid chromatography method for the analysis of long-chain fatty acyl-CoAs.
1. Initial Column and Mobile Phase Selection:
-
Column: Start with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (ratio can be optimized) with the same additives as Mobile
Optimizing quench protocols for accurate 13-Methyloctadecanoyl-CoA measurement.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of 13-Methyloctadecanoyl-CoA. The following sections detail optimized quench protocols, extraction methodologies, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is a rapid and efficient quenching protocol essential for this compound analysis?
A1: this compound, like other long-chain acyl-CoAs, is a metabolically active molecule with a high turnover rate. A rapid quenching step is critical to instantly halt all enzymatic activity, preserving the in vivo concentration of the analyte at the moment of sampling. Inadequate quenching can lead to significant underestimation or overestimation of its true cellular levels due to ongoing metabolic conversion or degradation.
Q2: What is the recommended storage method for biological samples intended for this compound analysis?
A2: To ensure the stability of long-chain acyl-CoAs, biological samples should be flash-frozen in liquid nitrogen immediately after collection.[1] They should then be stored at -80°C until analysis.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of the analyte.[1]
Q3: My this compound signal is low. What are the potential causes?
A3: Low signal can stem from several factors:
-
Analyte Degradation: Long-chain acyl-CoAs are unstable and susceptible to hydrolysis.[2] Ensure samples are kept on ice throughout the extraction process and that fresh, high-purity solvents are used.[1]
-
Inefficient Extraction: The chosen solvent system may not be optimal for your sample type. Experiment with different solvent combinations and ensure thorough homogenization.[1][3]
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of your target analyte in the mass spectrometer.[4] An additional purification step, such as solid-phase extraction (SPE), can help to remove these interfering substances.[1]
-
Suboptimal LC-MS/MS Parameters: Ensure that the mass spectrometer is tuned for the specific precursor and product ions of this compound. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphonucleoside diphosphate (B83284) fragment (507 m/z).[2][5]
Q4: How can I improve the recovery of this compound from my samples?
A4: To improve recovery, consider the following:
-
Optimized Homogenization: Use a glass homogenizer for thorough tissue disruption.[1]
-
Solid-Phase Extraction (SPE): Incorporating a weak anion exchange SPE step can significantly purify the sample and improve recovery rates.[1]
-
Internal Standard: Use a stable isotope-labeled internal standard early in the extraction process to monitor and correct for analyte loss during sample preparation.[6]
Experimental Protocols & Data
Protocol 1: Quenching and Extraction of this compound from Cell Culture
This protocol is adapted from methods optimized for cellular acyl-CoA analysis.[3]
-
Quenching: Aspirate the cell culture medium and immediately add ice-cold methanol (B129727) (-20°C) to the culture dish to quench metabolic activity.
-
Scraping: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.
-
Extraction: Add a 20-fold excess (v/w) of an ice-cold extraction solvent mixture, such as acetonitrile/methanol/water (2:2:1, v/v/v).[7]
-
Homogenization: Vortex the mixture vigorously for 2 minutes, then sonicate for 3 minutes on ice.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the extract completely under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried pellet in a suitable solvent for LC-MS analysis. The choice of reconstitution solvent is critical for analyte stability.
Protocol 2: Extraction of this compound from Tissue Samples
This protocol combines solvent extraction with SPE for enhanced purity and is suitable for various tissue types.[1]
-
Homogenization: In a pre-chilled glass homogenizer, add ~50 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard.[1] Homogenize thoroughly on ice.
-
Solvent Extraction: Add 2 mL of a cold solvent mixture (e.g., acetonitrile:isopropanol, 3:1 v/v) to the homogenate. Vortex for 2 minutes and sonicate for 3 minutes on ice.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Re-extraction: Re-extract the pellet with another 2 mL of the solvent mixture to maximize yield. Centrifuge again and combine the supernatants.
-
Purification (SPE):
-
Condition a weak anion exchange SPE column.
-
Load the combined supernatant onto the column.
-
Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium (B1175870) hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.
-
-
Drying & Reconstitution: Combine the eluted fractions and dry under nitrogen. Reconstitute the sample in a solvent compatible with your LC-MS method (e.g., 50% methanol).
Quantitative Data Summary
Table 1: Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methodologies.
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | 93-104% | [1] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [1] |
Table 2: Stability of Acyl-CoAs in Various Reconstitution Solvents at 4°C.
| Reconstitution Solvent | Stability after 24 hours | Reference |
| Methanol | High Stability | [2] |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | Moderate Stability (some degradation observed) | [2] |
| Water | Low Stability (significant degradation) | [2] |
| 50mM Ammonium Acetate (pH 7) | Low Stability (significant degradation) | [2] |
Troubleshooting Guide
Issue: Poor Peak Shape or Peak Tailing in LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase pH | Long-chain acyl-CoAs can exhibit poor peak shape in acidic mobile phases.[7] Consider using a mobile phase with a slightly alkaline pH (e.g., containing ammonium hydroxide) to improve chromatography. |
| Inappropriate Column Chemistry | A standard C18 column may not provide optimal separation. Experiment with different column chemistries (e.g., C8) or particle sizes to improve peak resolution. |
| Sample Overload | Injecting too much sample can lead to broad or split peaks. Dilute your sample and re-inject. |
| Strong Injection Solvent | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Reconstitute the sample in a solvent that matches the initial mobile phase conditions.[8] |
Issue: High Variability Between Replicate Injections
| Potential Cause | Troubleshooting Steps |
| Analyte Instability in Autosampler | Acyl-CoAs can degrade over time, even at 4°C in the autosampler.[3] Analyze samples promptly after preparation. If a long run is necessary, assess the stability of your analyte in the chosen reconstitution solvent over the duration of the run. |
| Inconsistent Sample Preparation | Ensure that all steps of the extraction protocol are performed consistently for all samples. Use of an internal standard is highly recommended to correct for variability. |
| LC System Issues | Check for leaks in the LC system, ensure the pump is delivering a consistent flow rate, and verify that the column is properly equilibrated between injections.[4] |
Visualizations
Caption: Experimental workflow for this compound measurement.
Caption: Simplified metabolic pathway of long-chain acyl-CoA activation and mitochondrial import.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Technical Support Center: Synthesis of High-Purity 13-Methyloctadecanoyl-CoA
Welcome to the technical support center for the synthesis of high-purity 13-Methyloctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of synthesizing this long-chain branched acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenges stem from the unique structure of 13-methyloctadecanoic acid, which is a long-chain fatty acid with a methyl branch. Key difficulties include:
-
Steric Hindrance: The methyl group at the 13-position can sterically hinder the activation of the carboxylic acid group, potentially leading to lower reaction rates and yields compared to straight-chain fatty acids.
-
Purity of Precursors: The synthesis is highly dependent on the purity of the starting material, 13-methyloctadecanoic acid. Impurities can lead to side reactions and complicate the purification of the final product.
-
Purification of the Final Product: this compound is a long-chain acyl-CoA, which can be challenging to purify due to its amphipathic nature, potential for aggregation, and similarity to starting materials and byproducts. Standard chromatographic techniques may require careful optimization.
-
Stability: Acyl-CoA thioesters are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Maintaining the integrity of the molecule throughout the synthesis and purification process is critical.
Q2: What methods are recommended for activating 13-methyloctadecanoic acid for CoA esterification?
A2: Several methods can be employed to activate the carboxylic acid for thioester bond formation with Coenzyme A. Two common and effective approaches are:
-
Mixed Anhydride (B1165640) Method: This method involves reacting the fatty acid with a chloroformate, such as ethyl or isobutyl chloroformate, in the presence of a tertiary amine base (e.g., triethylamine (B128534) or N-methylmorpholine) to form a mixed anhydride. This activated intermediate then readily reacts with the thiol group of Coenzyme A. This method is often favored for its relatively high yields and straightforward procedure.
-
Carbonyldiimidazole (CDI) Activation: In this method, the fatty acid is reacted with CDI to form a highly reactive acyl-imidazolide intermediate.[1] This intermediate then reacts with Coenzyme A to form the desired thioester. This method is known for its mild reaction conditions. However, excess CDI can react with the target thiol group, so careful control of stoichiometry is crucial.[1]
Q3: How can I purify the synthesized this compound?
A3: Purification of long-chain acyl-CoAs typically involves chromatographic techniques. A common and effective strategy is a two-step process:
-
Solid-Phase Extraction (SPE): This initial step is useful for removing excess unreacted Coenzyme A, salts, and other small molecule impurities. An oligonucleotide purification cartridge or a C18 SPE cartridge can be effective.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the method of choice for high-purity isolation. A C18 column is typically used with a gradient elution system, often involving a buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.[2] The long alkyl chain of this compound will cause it to be well-retained, allowing for good separation from more polar impurities.
Q4: What analytical techniques are suitable for confirming the purity and identity of this compound?
A4: A combination of analytical methods is recommended for comprehensive characterization:
-
HPLC: As used in purification, analytical HPLC with UV detection (at 260 nm for the adenine (B156593) moiety of CoA) can be used to assess purity by quantifying the area of the product peak relative to any impurity peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for confirming the identity of the product. Electrospray ionization (ESI) in positive mode is typically used. The precursor ion corresponding to the mass of this compound can be fragmented to produce characteristic product ions, confirming the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, NMR can provide detailed structural information, confirming the presence of the fatty acyl chain and the CoA moiety.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete activation of 13-methyloctadecanoic acid | - Ensure anhydrous reaction conditions, as water will deactivate the activating agents. - Increase the molar excess of the activating agent (e.g., ethyl chloroformate or CDI) incrementally. - Extend the reaction time for the activation step to overcome potential steric hindrance. |
| Side reactions with the activating agent | - If using CDI, ensure that the stoichiometry is carefully controlled to avoid reaction with Coenzyme A.[1] - Add the activating agent dropwise at a low temperature (e.g., 0°C) to control the reaction rate and minimize side products. |
| Degradation of the product during workup or purification | - Maintain a neutral or slightly acidic pH (around 4-6) during extraction and purification steps to minimize hydrolysis of the thioester bond. - Perform all purification steps at low temperatures (e.g., 4°C) whenever possible. |
| Poor recovery from purification | - Optimize the SPE and HPLC methods. For SPE, ensure proper conditioning of the cartridge and use an appropriate elution solvent. - For HPLC, ensure that the elution gradient is shallow enough to achieve good separation and that the collection parameters are optimized to capture the entire product peak. The use of 2-propanol in the mobile phase has been shown to improve recovery for some long-chain acyl-CoAs. |
Problem 2: Impure this compound after Purification
| Possible Cause | Suggested Solution |
| Presence of unreacted 13-methyloctadecanoic acid | - Improve the efficiency of the activation step (see Problem 1). - Optimize the HPLC gradient to better separate the free fatty acid from the acyl-CoA. The free fatty acid will have a significantly different retention time. |
| Presence of unreacted Coenzyme A | - Use an initial SPE step to remove the bulk of the unreacted Coenzyme A. - Optimize the HPLC gradient. Coenzyme A is much more polar and will elute earlier than the long-chain acyl-CoA. |
| Presence of byproducts from the activation step | - Re-evaluate the activation method. The mixed anhydride method may sometimes produce fewer problematic byproducts than the CDI method if not properly controlled. - A multi-step HPLC purification or the use of a different stationary phase (e.g., a phenyl-hexyl column) may be necessary to resolve closely eluting impurities. |
| Hydrolysis of the product | - Ensure all buffers and solvents used for purification are at a suitable pH (4-6). - Analyze samples immediately after purification or store them appropriately (lyophilized or in an organic solvent at -80°C). |
Data Presentation
Table 1: Example HPLC Purification Parameters and Expected Results for a Long-Chain Acyl-CoA
Note: This table provides representative data. Actual results may vary based on the specific experimental conditions.
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 50 mM Potassium Phosphate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Expected Retention Time | 18-22 minutes |
| Typical Yield (Post-HPLC) | 40-60% |
| Typical Purity (by HPLC) | >95% |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
-
Preparation: Dissolve 13-methyloctadecanoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Add N-methylmorpholine (1.1 equivalents) and cool the solution to 0°C in an ice bath.
-
Activation: Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution. Let the reaction proceed for 30 minutes at 0°C. A white precipitate of N-methylmorpholine hydrochloride will form.
-
Thioesterification: In a separate flask, dissolve Coenzyme A lithium salt (0.8 equivalents) in a minimal amount of cold, deoxygenated water. Adjust the pH to ~7.5 with a saturated solution of sodium bicarbonate.
-
Reaction: Add the Coenzyme A solution to the mixed anhydride solution dropwise while maintaining the temperature at 0°C. Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours.
-
Quenching and Extraction: Quench the reaction by adding a small amount of water. Acidify the solution to pH ~4 with dilute HCl. Extract the product with a suitable organic solvent, such as n-butanol.
-
Purification: Proceed with solid-phase extraction followed by HPLC purification as described in the FAQ section.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Addressing matrix effects in the quantification of 13-Methyloctadecanoyl-CoA.
Welcome to the technical support center for the analysis of 13-Methyloctadecanoyl-CoA and other long-chain fatty acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your LC-MS/MS quantification experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the quantification of this compound.
Issue 1: Low Signal Intensity or Complete Signal Loss
Question: I am observing a very weak signal, or no signal at all, for my this compound standard and samples. What could be the cause?
Answer:
This is a common problem often attributed to ion suppression, a major type of matrix effect.[1][2][3] Ion suppression occurs when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][3]
Possible Causes & Solutions:
-
Cause: Co-elution with Phospholipids (B1166683). Phospholipids are highly abundant in biological samples and are a primary cause of ion suppression in LC-MS analysis.[1][4][5]
-
Solution 1: Implement Phospholipid Removal. Use specialized sample preparation products designed to remove phospholipids. Options include pass-through plates (e.g., Ostro) or cartridges with zirconia-coated particles (e.g., HybridSPE).[6] These methods can remove over 95% of phospholipids, significantly improving signal intensity.[5][6]
-
Solution 2: Optimize Chromatography. Modify your LC gradient to achieve better separation between this compound and the bulk of the phospholipids.[7]
-
-
Cause: Inefficient Sample Extraction and Cleanup. The complex nature of biological matrices requires robust sample preparation to remove interfering substances.[8][9][10]
-
Cause: Analyte Degradation. Acyl-CoAs are known to be unstable.[13]
-
Solution: Ensure Proper Sample Handling. Perform all extraction steps as quickly as possible on ice.[13] Store samples at -80°C to prevent degradation.
-
Issue 2: Poor Reproducibility and High Variability
Question: My results are inconsistent across replicates and between different sample batches. Why is my data not reproducible?
Answer:
Poor reproducibility is often a direct consequence of variable matrix effects.[2][3] If the composition of the matrix varies from sample to sample, the degree of ion suppression will also vary, leading to inconsistent quantification.[3][9]
Possible Causes & Solutions:
-
Cause: Inconsistent Matrix Composition.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to correct for matrix effects.[3][10][14] A SIL-IS for this compound will have nearly identical chemical properties and chromatographic behavior. It will be affected by matrix effects in the same way as the analyte, allowing for accurate and precise quantification based on the peak area ratio.[3][14] The SILEC (Stable Isotope Labeling by Essential Nutrients in Cell Culture) method can be used to biosynthetically generate stable isotope-labeled acyl-CoA standards.[13][15][16][17][18]
-
Solution 2: Implement a More Rigorous Sample Preparation Protocol. A robust and consistent sample preparation method, such as a well-developed SPE protocol, will minimize the variability in the final extract's composition.[8][11]
-
Solution 3: Prepare Matrix-Matched Calibrants. Create your calibration curve standards in a blank matrix that is identical to your study samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.[3]
-
Issue 3: Inaccurate Quantification (Poor Recovery)
Question: My recovery experiments show that I am losing a significant amount of my analyte during sample preparation. How can I improve recovery?
Answer:
Low recovery can be due to both matrix effects and inefficiencies in the extraction protocol itself. For long-chain acyl-CoAs, recovery can be particularly challenging.
Possible Causes & Solutions:
-
Cause: Suboptimal Extraction Procedure.
-
Solution: Optimize Extraction Solvents and Buffers. An improved method for long-chain acyl-CoA extraction from tissues involves homogenization in a potassium phosphate (B84403) buffer (pH 4.9), followed by extraction with 2-propanol and acetonitrile.[12] This method has been shown to increase recovery to 70-80%.[12]
-
-
Cause: Inefficient SPE.
-
Solution: Select the Appropriate SPE Sorbent and Protocol. The choice of SPE sorbent is critical. For a broad range of acyl-CoAs, 2-(2-pyridyl)ethyl functionalized silica (B1680970) has demonstrated average recoveries of 83-92%.[11] See the data summary table below for more details.
-
Data Presentation
Table 1: Representative Recovery of Acyl-CoAs using SPE
This table summarizes typical recovery percentages for various acyl-CoAs using a 2-(2-pyridyl)ethyl solid-phase extraction method. While this compound is not listed, the data for other long-chain acyl-CoAs provide a reasonable expectation for performance.
| Acyl-CoA Species | Chain Length | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 85-95% | [11] |
| Octanoyl-CoA | Medium (C8) | 88-92% | [11] |
| Palmitoyl-CoA (C16:0) | Long (C16) | 70-80%* | [12] |
| Oleoyl-CoA (C18:1) | Long (C18) | 85-90% | [11] |
| Arachidonyl-CoA | Long (C20) | 83-88% | [11] |
*Note: This recovery was achieved using an oligonucleotide purification column.[12]
Table 2: Analyte Recovery after Phospholipid Removal
This table shows the recovery of various compounds from plasma after processing with a phospholipid removal plate compared to standard protein precipitation. This demonstrates the effectiveness of targeted phospholipid removal without significant loss of the analyte of interest.
| Compound | Sample Preparation Method | Recovery (%) | Reproducibility (%RSD) | Reference |
| Various Analytes | HybridSPE® On-line Cartridge | 94-102% | 1-5% | [5][6] |
Experimental Protocols
Protocol 1: Extraction and SPE of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs.[11][12]
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[11][12]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[11][12]
-
Internal Standard: Stable isotope-labeled this compound.
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges.[11]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[11]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[11]
Procedure:
-
Sample Preparation: Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Homogenization: Add 1 mL of ice-cold Homogenization Buffer containing the internal standard. Homogenize on ice. Add 1 mL of 2-Propanol and homogenize again.[12]
-
Extraction: Transfer the homogenate to a centrifuge tube. Add acetonitrile, vortex, and centrifuge. Carefully collect the supernatant.[12]
-
SPE Column Conditioning: Condition the SPE column by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.[11]
-
Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution.[11]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS analysis.
Visualizations
Diagram 1: Troubleshooting Workflow for Matrix Effects
This diagram outlines a logical workflow for identifying and mitigating matrix effects during the quantification of this compound.
Caption: A step-by-step guide to troubleshooting matrix effects.
Diagram 2: Sample Preparation Workflow for Acyl-CoA Analysis
This diagram illustrates the key steps in the sample preparation protocol for extracting this compound from biological tissue for LC-MS/MS analysis.
Caption: Workflow for acyl-CoA extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects? A1: Matrix effects refer to the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer source due to the presence of co-eluting components from the sample matrix.[19][20] This can lead to inaccurate and imprecise measurements.[1][20]
Q2: Why are phospholipids a particular problem for acyl-CoA analysis? A2: Phospholipids are abundant in biological membranes and have chemical properties that can cause them to be co-extracted with acyl-CoAs.[1][4] They are known to cause significant ion suppression, particularly when using electrospray ionization (ESI), which is commonly used for acyl-CoA analysis.[1]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it important? A3: A SIL-IS is a version of the analyte of interest (e.g., this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ¹⁵N).[14] It is considered the "gold standard" for quantitative mass spectrometry because it has virtually identical physical and chemical properties to the analyte.[10][15][18] It co-elutes with the analyte and experiences the same degree of matrix effect, allowing it to accurately correct for variations in signal intensity.[3][14]
Q4: Can I just dilute my sample to reduce matrix effects? A4: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen matrix effects.[3] However, this also dilutes your analyte of interest. This approach is only viable if the concentration of this compound is high enough to remain well above the limit of quantification after dilution.[3] For trace-level analysis, this is often not a feasible solution.
Q5: My lab doesn't have a SIL-IS for this compound. What is the next best option? A5: If a specific SIL-IS is unavailable, the next best option is to use a structural analog, preferably another long-chain acyl-CoA with a similar structure and chromatographic retention time that is not present in the sample (e.g., an odd-chain-length acyl-CoA like heptadecanoyl-CoA).[21] While not as ideal as a true SIL-IS, it can still help to correct for some of the variability. However, the most robust solution is to invest in a comprehensive sample cleanup strategy, such as combining phospholipid removal with SPE, to minimize the matrix effects in the first place.
References
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. Research Portal [researchdiscovery.drexel.edu]
- 19. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Enzymatic Synthesis of 13-Methyloctadecanoyl-CoA
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to improve the yield of enzymatically synthesized 13-Methyloctadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is suitable for synthesizing this compound?
A1: The synthesis of this compound from 13-Methyloctadecanoic acid and Coenzyme A is catalyzed by an Acyl-CoA Synthetase (ACS) , also known as a long-chain fatty acyl-CoA ligase (LACS).[1][2] Given that 13-Methyloctadecanoic acid is a branched-chain fatty acid, selecting an ACS with a broad substrate specificity or one known to accommodate branched chains is critical.[3] Enzymes from the long-chain acyl-CoA synthetase (ACSL) family are primary candidates, as they activate fatty acids with chain lengths from 12 to 22 carbons.[1][4] It may be necessary to screen several ACS enzymes from different sources (bacterial, yeast, mammalian) to find one with optimal activity for your specific substrate. In some cases, rational mutagenesis of an existing ACS can be employed to alter its substrate specificity.[5]
Q2: What is the mechanism of action for Acyl-CoA Synthetase?
A2: Acyl-CoA Synthetase catalyzes a two-step reaction that requires ATP.[1][6]
-
Adenylation: The fatty acid substrate reacts with ATP to form an acyl-AMP intermediate and releases pyrophosphate (PPi).
-
Thioesterification: The activated acyl group is then transferred from AMP to the thiol group of Coenzyme A, forming the final acyl-CoA product and releasing AMP. The reaction is driven to completion by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase.[1]
Q3: What are the critical components and conditions for the reaction?
A3: A typical reaction mixture includes the 13-Methyloctadecanoic acid substrate, a suitable Acyl-CoA Synthetase, Coenzyme A (CoA), Adenosine triphosphate (ATP), and magnesium ions (Mg²⁺) as a cofactor. The reaction is performed in a buffered solution, typically at a pH between 7.0 and 8.0. Maintaining optimal concentrations of all reactants and ensuring the high purity of the substrate and CoA are crucial for achieving high yields.
Q4: How can I monitor the progress of the reaction and confirm product formation?
A4: Reaction progress can be monitored by measuring the consumption of substrates or the formation of the product. High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating and quantifying the this compound product from the unreacted substrates.[7] A radiometric assay using a radiolabeled fatty acid substrate can also be employed for highly sensitive detection.[8]
General Experimental Workflow
The overall process for synthesizing and verifying this compound involves several key stages, from initial setup to final analysis.
Caption: A high-level overview of the experimental process.
Detailed Experimental Protocol
This protocol provides a starting point for the enzymatic synthesis of this compound. Optimization of concentrations, temperature, and incubation time may be required.
Materials:
-
13-Methyloctadecanoic acid
-
Long-Chain Acyl-CoA Synthetase (LACS)
-
Coenzyme A, lithium salt (CoA)
-
Adenosine 5'-triphosphate, disodium (B8443419) salt (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (or Tris-HCl)
-
Bovine Serum Albumin (BSA), fatty-acid-free
-
Inorganic Pyrophosphatase
-
Solvents for quenching and analysis (e.g., isopropanol, perchloric acid)
Procedure:
-
Substrate Preparation: Prepare a stock solution of 13-Methyloctadecanoic acid. Due to its hydrophobicity, it may need to be dissolved in a small amount of organic solvent (like ethanol) and then complexed with fatty-acid-free BSA in the reaction buffer to ensure solubility.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following components on ice. (See Table 1 for recommended concentrations).
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
ATP
-
MgCl₂
-
CoA
-
BSA-complexed 13-Methyloctadecanoic acid
-
Inorganic Pyrophosphatase (optional, to drive the reaction forward)
-
-
Reaction Initiation: Add the Acyl-CoA Synthetase to the reaction mixture to initiate the reaction. Include a negative control reaction without the enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the chosen enzyme (typically 30-37°C) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as 10% perchloric acid or a high concentration of an organic solvent like isopropanol.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the supernatant using reverse-phase HPLC to separate and quantify this compound.
Troubleshooting Guide
Q: My reaction yield is very low or zero. What are the possible causes?
A: Low or no yield can stem from several factors. Use the following guide to diagnose the issue.
Caption: A decision tree for diagnosing yield issues.
Q: I observe multiple peaks in my HPLC chromatogram besides my product and substrates. What could they be?
A: Extraneous peaks could be due to several factors:
-
Substrate Impurities: The starting 13-Methyloctadecanoic acid or CoA may contain impurities.
-
Side Products: At non-optimal pH or with certain contaminants, side reactions can occur.
-
Product Degradation: Acyl-CoAs can be unstable. Hydrolysis can lead to the formation of free fatty acid and CoA.
-
ATP Degradation: Peaks corresponding to ADP and AMP may be visible, especially if the reaction runs for a long time.[4]
Q: How can I increase the solubility of 13-Methyloctadecanoic acid in the aqueous reaction buffer?
A: Long-chain fatty acids have poor water solubility. To overcome this, you can:
-
Use a Carrier Protein: Complex the fatty acid with fatty-acid-free Bovine Serum Albumin (BSA). BSA binds to the fatty acid, keeping it in solution and making it available to the enzyme.
-
Use a Co-solvent: Dissolve the fatty acid in a minimal amount of an organic solvent like ethanol (B145695) or DMSO before diluting it into the reaction buffer. Be cautious, as high concentrations of organic solvents can inhibit enzyme activity.
-
Detergents: Low concentrations of a mild non-ionic detergent (e.g., Triton X-100) can be used, but must be carefully optimized as detergents can also denature enzymes.[4]
Data and Parameters
Quantitative data is essential for reproducibility and optimization. The following tables provide recommended starting parameters based on typical values for long-chain acyl-CoA synthetases.
Table 1: Recommended Reaction Component Concentrations
| Component | Recommended Starting Concentration | Notes |
| Buffer | 50-100 mM Tris-HCl or K-Phosphate | Maintain pH between 7.0 - 8.2.[9] |
| 13-Methyloctadecanoic Acid | 10 - 100 µM | Higher concentrations may cause substrate inhibition. |
| Coenzyme A (CoA) | 0.1 - 0.5 mM | Should be in excess relative to the fatty acid. |
| ATP | 2 - 5 mM | Should be in excess. Prepare fresh to avoid hydrolysis. |
| MgCl₂ | 5 - 10 mM | Should be in molar excess over ATP. |
| Acyl-CoA Synthetase | 0.1 - 2 µg/mL | Empirically determined for optimal rate. |
| BSA (fatty-acid-free) | 0.5 - 2 mg/mL | Use if fatty acid solubility is an issue. |
| Inorganic Pyrophosphatase | 1-2 U/mL | Optional, helps drive the reaction to completion. |
Table 2: Example Kinetic Parameters for Acyl-CoA Synthetases
Note: These are illustrative values for common substrates. The actual Km for 13-Methyloctadecanoic acid must be determined experimentally.
| Enzyme Source / Type | Substrate | Km (µM) | Reference |
| Diatom (Cyclotella cryptica) | Acetyl-CoA | 233 | [9] |
| Maize Leaves | 3-Methylcrotonyl-CoA | 11 | [10] |
| Arabidopsis (AAE13) | Malonate | 529 | [11] |
| Lupinus albus | Tigloyl-CoA | 140 | [12] |
These tables highlight that Km values can vary significantly based on the specific enzyme and substrate, underscoring the importance of enzyme selection and kinetic characterization for novel substrates like 13-Methyloctadecanoic acid.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and Characterization of Acetyl-CoA Carboxylase from the Diatom Cyclotella cryptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and characterization of 3-methylcrotonyl-coenzyme-A carboxylase from leaves of Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Malonyl-CoA Synthetase, Encoded by ACYL ACTIVATING ENZYME13, Is Essential for Growth and Development of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic synthesis of quinolizidine alkaloid esters: a tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase from Lupinus albus L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 13-Methyloctadecanoyl-CoA Analysis in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 13-Methyloctadecanoyl-CoA in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My signal intensity for this compound is low and inconsistent. What are the potential causes and solutions?
A1: Low and inconsistent signal intensity is a common issue in acyl-CoA analysis. Here are the primary factors to investigate:
-
Analyte Instability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. Ensure that plasma samples are processed promptly after collection and stored at -80°C. Avoid repeated freeze-thaw cycles. During sample preparation, work quickly and keep samples on ice at all times.
-
Suboptimal Extraction Recovery: The efficiency of the extraction process is critical. If you are using protein precipitation, ensure the correct ratio of organic solvent to plasma is used and that precipitation is complete. For solid-phase extraction (SPE), ensure the cartridge is conditioned and equilibrated properly, and that the elution solvent is appropriate for this compound.
-
Ion Suppression/Enhancement: Components of the plasma matrix co-eluting with the analyte can interfere with ionization. The use of a stable isotope-labeled internal standard, such as 13-Methyloctadecanoyl-d3-CoA, is highly recommended to compensate for these matrix effects.[1] If matrix effects are still suspected, further sample cleanup or modification of the chromatographic method to better separate the analyte from interfering components may be necessary.
-
Mass Spectrometer Settings: Ensure that the mass spectrometer parameters, including ion source settings and collision energy, are optimized for this compound.
Q2: I'm observing poor peak shape (e.g., tailing or fronting) for my this compound analyte.
A2: Poor peak shape can compromise the accuracy and precision of quantification. Consider the following:
-
Chromatographic Conditions: For reversed-phase chromatography of acyl-CoAs, the pH of the mobile phase is critical. Operating at a higher pH (e.g., around 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for long-chain acyl-CoAs.[2] Alternatively, the use of ion-pairing reagents can be effective but may require extensive column flushing after use.
-
Column Contamination: Buildup of plasma components on the analytical column can lead to peak distortion. Implement a robust column washing step after each analytical run and consider the use of a guard column to protect the analytical column.
-
Injection Solvent: The composition of the solvent used to reconstitute the final extract should be as close as possible to the initial mobile phase composition to avoid peak distortion.
Q3: How do I choose an appropriate internal standard for the analysis of this compound?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 13C- or deuterium-labeled this compound). This is because it will have nearly identical chemical and physical properties to the analyte, and will co-elute, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1] If a stable isotope-labeled standard is not available, an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used as it is not naturally abundant in most biological systems.[3]
Q4: What are the acceptance criteria for the validation of this bioanalytical method?
A4: Bioanalytical method validation should follow guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). Key parameters and their typical acceptance criteria are summarized in the table below.[4][5][6][7]
Quantitative Data Summary
The following tables provide a summary of typical validation parameters and acceptance criteria for the analysis of this compound in plasma, based on FDA guidelines.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria |
| Calibration Model | Linear, weighted (1/x or 1/x²) regression |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Standard Curve Range | To be defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ) |
| Accuracy of Back-Calculated Standards | Within ± 15% of nominal value (± 20% at LLOQ) |
Table 2: Accuracy and Precision
| Parameter | QC Level | Acceptance Criteria |
| Intra- and Inter-day Accuracy (% Bias) | LLOQ | Within ± 20% of nominal value |
| Low, Medium, High | Within ± 15% of nominal value | |
| Intra- and Inter-day Precision (%RSD) | LLOQ | ≤ 20% |
| Low, Medium, High | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Extraction Recovery | Consistent, precise, and reproducible across the calibration range |
| Matrix Effect | CV of the response ratio (analyte/IS) across different lots of plasma should be ≤ 15% |
Table 4: Stability
| Stability Type | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles, -80°C to room temperature | Mean concentration within ± 15% of baseline |
| Short-Term (Bench-Top) Stability | Room temperature for a defined period (e.g., 4-24 hours) | Mean concentration within ± 15% of baseline |
| Long-Term Stability | -80°C for a defined period (e.g., 1, 3, 6 months) | Mean concentration within ± 15% of baseline |
| Post-Preparative (Autosampler) Stability | In autosampler at a defined temperature (e.g., 4°C) for a defined period | Mean concentration within ± 15% of baseline |
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 13-Methyloctadecanoyl-d3-CoA in methanol) to each plasma sample. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 10 mM ammonium acetate). Vortex and transfer to an autosampler vial.
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 20% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound (Analyte): Precursor ion (Q1) m/z 1046.7 -> Product ion (Q3) m/z 539.7 (corresponding to [M+H]+ and the fragment after neutral loss of 507 Da)
-
13-Methyloctadecanoyl-d3-CoA (IS): Precursor ion (Q1) m/z 1049.7 -> Product ion (Q3) m/z 542.7
-
-
MS Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nalam.ca [nalam.ca]
- 5. anivet.au.dk [anivet.au.dk]
- 6. researchgate.net [researchgate.net]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
Strategies to increase the sensitivity of 13-Methyloctadecanoyl-CoA detection.
Welcome to the technical support center for the analysis of 13-Methyloctadecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the sensitivity and reliability of their detection methods.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: The most sensitive and specific method for the quantification of long-chain fatty acyl-CoAs, including this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1] Utilizing techniques like Ultra-Performance Liquid Chromatography (UPLC) can further enhance sensitivity by improving peak shape, resolution, and signal-to-noise ratios compared to conventional HPLC.[2] When paired with a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, this approach provides high selectivity and low baseline noise, enabling the detection of very low concentrations.[2]
Q2: How should I prepare biological samples to ensure the stability and recovery of this compound?
A2: Due to the inherent instability of long-chain acyl-CoAs, careful sample preparation is critical.[2] A robust procedure involves immediate homogenization of frozen tissue (~40 mg) on ice in a solution containing potassium phosphate (B84403) buffer (e.g., 100 mM, pH 4.9) and an organic solvent mixture like acetonitrile:2-propanol:methanol (3:1:1).[2] The inclusion of an appropriate internal standard, such as Heptadecanoyl-CoA (C17:0-CoA), at the beginning of the extraction process is crucial for accurate quantification.[2][3] Subsequent vortexing, sonication, and centrifugation at low temperatures (4°C) help to efficiently extract the analyte while minimizing degradation.[2] For deproteinization, methods using 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA) are effective.[4][5]
Q3: What are the key considerations for the Liquid Chromatography (LC) separation of this compound?
A3: Effective chromatographic separation is essential to reduce matrix effects and distinguish this compound from other isomers and lipids. Key considerations include:
-
Column Chemistry: A reverse-phase C8 or C18 column is typically used. A C8 column, being more polar, can sometimes provide better peak shape and resolution for these compounds.[2]
-
Mobile Phase: A binary gradient system is common. To improve ionization and peak shape, a mobile phase containing a volatile buffer at a slightly basic pH, such as 15 mM ammonium (B1175870) hydroxide (B78521) (NH₄OH), is recommended.[2][3]
-
Gradient Elution: A gradient starting with a lower percentage of organic solvent (e.g., acetonitrile) and ramping up is used to first elute more polar compounds and then the long-chain acyl-CoAs.[2]
Q4: What are the optimal Mass Spectrometry (MS) settings for sensitive detection?
A4: For high sensitivity and specificity, a triple quadrupole mass spectrometer should be operated in positive electrospray ionization (ESI) mode using Selected Reaction Monitoring (SRM).[3][4] Long-chain acyl-CoAs exhibit a characteristic fragmentation pattern. The precursor ion is typically the protonated molecule [M+H]⁺. A common and specific product ion results from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[3]
For this compound (C₁₉H₃₈O₇N₇P₃S), the SRM transition would be projected as follows:
-
Precursor Ion (Q1): m/z corresponding to [M+H]⁺
-
Product Ion (Q3): m/z corresponding to [M+H - 507]⁺
Direct infusion of a synthesized standard is necessary to determine the exact masses and optimize collision energy for this specific transition.
Troubleshooting Guide
Problem: Poor Signal or No Detectable Peak for this compound
This is a common issue that can stem from sample degradation, suboptimal extraction, or incorrect instrument settings.
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for diagnosing the root cause of poor or absent analyte signal.
Problem: High Background Noise in the Chromatogram
High background can mask low-level analyte peaks, reducing sensitivity.
| Potential Cause | Recommended Solution |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Matrix Effects | Improve sample cleanup. Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering compounds like phospholipids.[3][5] |
| Dirty MS Ion Source | Clean the ion source, capillary, and cone according to the manufacturer's protocol. |
| Co-eluting Contaminants | Adjust the LC gradient to better resolve the analyte peak from the background. Increase the initial aqueous phase percentage or slow the gradient ramp rate. |
Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Poor chromatography compromises resolution and integration accuracy.
| Potential Cause | Recommended Solution |
| Column Overloading | Dilute the sample extract. While counterintuitive when sensitivity is low, overloading can diminish peak height and produce broad peaks. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate. The use of ammonium hydroxide helps to maintain a consistent pH and improve the peak shape of acyl-CoAs.[2] |
| Column Degradation | Repeated injection of biological extracts can lead to a buildup of material on the column.[3] Flush the column with a strong solvent or replace it if performance does not improve. |
| Extra-column Dead Volume | Check all fittings and tubing between the injector, column, and MS source for leaks or excessive length. |
Experimental Protocols & Data
Sample Preparation Workflow
The following diagram outlines a standard workflow for extracting long-chain acyl-CoAs from tissue samples.
Workflow for Acyl-CoA Extraction and Analysis
Caption: A typical experimental workflow from sample extraction to final data analysis.
Representative LC-MS/MS Method Parameters
The following tables provide starting parameters for method development, based on published methods for similar long-chain acyl-CoAs.[2]
Table 1: UPLC Parameters
| Parameter | Setting |
|---|---|
| Column | Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm |
| Solvent A | 15 mM Ammonium Hydroxide (NH₄OH) in Water |
| Solvent B | 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 20% B, increase to 45% B over 2.8 min, then to 65% B over 1 min, followed by re-equilibration. |
Table 2: Method Precision for Long-Chain Acyl-CoA Analysis
This data demonstrates the level of precision achievable with a well-optimized UPLC-MS/MS method.[2]
| Analyte Group | Inter-Assay CV (%) | Intra-Assay CV (%) |
| Long-Chain Acyl-CoAs | 5 - 6 | 5 - 10 |
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Resolving isomeric interference in 13-Methyloctadecanoyl-CoA analysis.
Welcome to the technical support center for the analysis of 13-Methyloctadecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?
A1: The direct analysis of acyl-CoAs by GC is not feasible due to their low volatility and thermal instability. For GC-based analysis, this compound must first be hydrolyzed to its corresponding fatty acid (13-methyloctadecanoic acid) and then converted into a more volatile and thermally stable derivative. The most common derivatization method is esterification to form a Fatty Acid Methyl Ester (FAME). This process increases the volatility and improves the chromatographic peak shape, allowing for accurate analysis by GC-Mass Spectrometry (GC-MS).
Q2: How can I confirm the identity of my compound as this compound using GC-MS?
A2: After conversion to its FAME derivative (methyl 13-methyloctadecanoate), the identity can be confirmed by its mass spectrum obtained through Electron Ionization (EI)-GC-MS. For an internally branched FAME like this, you would expect to see characteristic fragment ions resulting from cleavage on either side of the methyl branch. The analysis of these fragments helps to pinpoint the location of the methyl group along the fatty acid chain. Tandem mass spectrometry (MS/MS) can provide even more definitive structural information.[1][2]
Q3: What is the expected fragmentation pattern for a methyl-branched FAME in EI-MS?
A3: Saturated branched-chain fatty acid methyl esters (BCFAMEs) show predictable fragmentation patterns upon electron ionization. For an internally branched FAME, such as methyl 13-methyloctadecanoate, the mass spectrum will be characterized by ions formed from the cleavage of the carbon-carbon bonds adjacent to the branch point. This contrasts with straight-chain FAMEs, which primarily show a series of ions separated by 14 mass units (-CH2- groups).[1][2][3] The relative abundance of the fragment ions can help to distinguish between different positional isomers.
Q4: Which GC column is best suited for separating isomeric methyl-branched fatty acids?
A4: To resolve isomeric interference, a highly polar capillary GC column is recommended. Columns with a biscyanopropyl or a FAMEWAX (polyethylene glycol) stationary phase offer high selectivity for separating positional and geometric isomers of FAMEs.[4][5] The choice of column will depend on the specific isomers present in the sample. Longer columns (e.g., 100 meters) can also provide enhanced resolution.
Q5: Can I analyze this compound directly by Liquid Chromatography-Mass Spectrometry (LC-MS)?
A5: Yes, LC-MS/MS is a powerful technique for the direct analysis of acyl-CoAs, including this compound, as it does not require derivatization.[6][7][8]
Q6: What are the key diagnostic ions for acyl-CoAs in LC-MS/MS?
A6: In positive ion mode electrospray ionization (ESI)-MS/MS, acyl-CoAs exhibit a characteristic fragmentation pattern. This includes a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, and a prominent product ion at m/z 428, which represents the adenosine (B11128) 3',5'-diphosphate fragment.[9] To distinguish between isomers, you would need to optimize collision energy to induce fragmentation of the acyl chain itself and identify unique product ions.
Troubleshooting Guides
Problem: Poor Chromatographic Resolution of Isomers in GC-MS
Symptoms:
-
Co-eluting or broad, overlapping peaks for what should be distinct isomers of methyloctadecanoate.
-
Inability to obtain clean mass spectra for individual isomers.
| Possible Cause | Suggested Solution |
| Inappropriate GC Column | Ensure you are using a highly polar capillary column (e.g., biscyanopropyl or FAMEWAX phase) designed for FAME isomer separation.[4][5] |
| Suboptimal Temperature Program | Optimize the oven temperature program. A slower ramp rate or an isothermal segment at an optimal temperature can improve separation. |
| Carrier Gas Flow Rate | Check and optimize the carrier gas (e.g., Helium) flow rate to ensure optimal column efficiency. |
| Sample Overload | Inject a more dilute sample to prevent peak broadening and improve resolution. |
| Poor Derivatization | Incomplete or improper derivatization can lead to peak tailing and poor chromatography. Review your FAME preparation protocol. |
Problem: Ambiguous Isomer Identification from Mass Spectra in GC-MS
Symptoms:
-
Mass spectrum is not consistent with the expected fragmentation for a 13-methyl branch.
-
Difficulty distinguishing between 13-methyloctadecanoate and other positional isomers.
| Possible Cause | Suggested Solution |
| Low Fragment Ion Intensity | Increase the electron energy in the ion source (typically 70 eV) to ensure sufficient fragmentation. |
| Co-elution of Isomers | Improve chromatographic separation (see previous troubleshooting guide). Even a small degree of co-elution can result in a mixed mass spectrum. |
| Lack of Reference Spectra | If available, analyze an authentic standard of methyl 13-methyloctadecanoate to obtain a reference mass spectrum under your experimental conditions. Mass spectral libraries for FAMEs can also be a useful resource.[10] |
| Complex Fragmentation | For unambiguous identification, consider using tandem mass spectrometry (MS/MS) to isolate the molecular ion and observe its specific fragmentation, which is highly indicative of the branch position.[1][2] |
Problem: Low Signal or No Detection of this compound in LC-MS/MS
Symptoms:
-
Low abundance or complete absence of the expected precursor ion for this compound.
-
Poor signal-to-noise ratio.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction procedure from your biological matrix. Ensure efficient cell lysis and protein precipitation.[6] |
| Analyte Degradation | Acyl-CoAs can be unstable. Keep samples cold during preparation and consider the stability in your chosen solvent. |
| Suboptimal Ionization | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) for your specific instrument and flow rate. |
| Incorrect MS/MS Transition | Confirm the precursor ion mass and the diagnostic product ions (e.g., neutral loss of 507 Da).[9] Infuse a standard if available to optimize the collision energy for the specific transition. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte. Improve chromatographic separation to move the analyte away from interfering compounds. Consider using an internal standard to correct for matrix effects. |
Experimental Protocols
Protocol 1: Conversion of this compound to its Fatty Acid Methyl Ester (FAME)
This protocol outlines the hydrolysis of the acyl-CoA and subsequent methylation of the resulting fatty acid.
Workflow for FAME Derivatization
References
- 1. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. gcms.cz [gcms.cz]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAMES: Fatty Acid Methyl Ester Mass Spectral Library - Wiley Science Solutions [sciencesolutions.wiley.com]
Best practices for long-term storage of 13-Methyloctadecanoyl-CoA standards.
This technical support center provides best practices for the long-term storage and handling of 13-Methyloctadecanoyl-CoA standards, along with troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound standards?
A1: For long-term storage, it is highly recommended to store this compound standards at -80°C.[1] Storing the compound as a dry pellet is preferable to minimize degradation.[1]
Q2: What is the best solvent for reconstituting and storing this compound standards?
A2: Acyl-CoAs, including this compound, are susceptible to hydrolysis in aqueous solutions.[1] Therefore, it is best to reconstitute the standard in an organic solvent such as methanol (B129727) or a mixture of methanol and water.[2][3] For intermediate storage of solutions, a slightly acidic to neutral pH (around 7) can improve stability.[2] A buffered solution, like 50 mM ammonium (B1175870) acetate, can also be used.[2][3]
Q3: How can I avoid degradation of my this compound standard during handling?
A3: To minimize degradation, always handle the standard at low temperatures (e.g., on ice). It is crucial to avoid repeated freeze-thaw cycles. To prevent this, it is advisable to aliquot the standard into single-use vials after reconstitution before freezing.
Q4: For how long can I store the this compound standard?
A4: When stored as a dry pellet at -80°C, the standard should be stable for an extended period. Once reconstituted, the stability will depend on the solvent and storage temperature. Aqueous solutions of coenzyme A are unstable at basic pH and should be stored frozen in aliquots with a pH between 2 and 6.[4] For reconstituted standards in appropriate solvents, storage at -80°C is recommended for long-term use.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the handling and analysis of this compound standards.
Issue 1: Low or No Signal During LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Degradation of the Standard | Ensure the standard has been stored correctly at -80°C as a dry pellet. Prepare fresh aliquots from a new vial. Minimize the time the standard is in an aqueous solution. |
| Poor Ionization | Optimize mass spectrometry source parameters. Confirm the correct precursor and product ions are being monitored for this compound. |
| Suboptimal Chromatographic Separation | For long-chain acyl-CoAs, a C18 reversed-phase column is commonly used.[5] Operating at a high pH (e.g., 10.5 with ammonium hydroxide) can enhance peak shape and resolution.[5] |
| Ion Suppression | Matrix effects from the sample can suppress the signal of the analyte. Dilute the sample or use a solid-phase extraction (SPE) clean-up step to remove interfering substances. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of the standard to avoid degradation from repeated temperature changes. |
| Inaccurate Pipetting of Viscous Solvents | When working with organic solvents, ensure your pipette is calibrated and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Precipitation of the Standard | After thawing, ensure the standard is fully dissolved by vortexing before use. Long-chain acyl-CoAs may precipitate at low temperatures. |
Stability of Long-Chain Acyl-CoA Standards
| Compound | Storage Condition | Solvent | Duration | Stability | Reference |
| Various Acyl-CoAs | 4°C | 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | 24 hours | Most stable | [2] |
| Various Acyl-CoAs | 4°C | Methanol | 24 hours | Stable | [2] |
| Various Acyl-CoAs | 4°C | Water | 24 hours | Less stable | [2] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Standard
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Add the desired volume of pre-chilled (-20°C) methanol to the vial to achieve the target concentration.
-
Vortex the vial for at least 1 minute to ensure the standard is completely dissolved.
-
Aliquot the reconstituted standard into single-use, amber glass vials to protect from light.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions
-
Thaw a single-use aliquot of the reconstituted standard on ice.
-
Vortex the vial briefly to ensure homogeneity.
-
Dilute the standard to the desired working concentration using the appropriate solvent for your assay (e.g., 50% methanol in water).
-
Keep the working solution on ice and use it as quickly as possible.
Visual Guides
Caption: Troubleshooting workflow for low analytical signals.
Caption: Best practices for storage and handling.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neolab.de [neolab.de]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Low-Abundance 13-Methyloctadecanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13-Methyloctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the detection and quantification of this low-abundance branched-chain fatty acyl-CoA in biological samples.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the analysis of this compound.
Q1: I am not detecting a signal for this compound in my samples. What are the potential causes and solutions?
A1: The absence of a detectable signal for a low-abundance analyte like this compound can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Signal Loss
Caption: A step-by-step troubleshooting workflow for the absence of a this compound signal.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Preparation | |
| Insufficient starting material | Increase the amount of biological sample (e.g., cell pellet, tissue weight) to enrich the target analyte. |
| Inefficient extraction | Utilize a robust lipid extraction protocol optimized for long-chain acyl-CoAs. A common method is a modified Bligh-Dyer or Folch extraction using a two-phase system of chloroform, methanol, and water. Solid-phase extraction (SPE) can also be employed for sample cleanup and enrichment. |
| Analyte degradation | Acyl-CoAs are susceptible to hydrolysis. Ensure all sample preparation steps are performed on ice or at 4°C. Use fresh, high-purity solvents and minimize the time between extraction and analysis. |
| LC-MS/MS Analysis | |
| Suboptimal chromatographic separation | Use a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to achieve good retention and peak shape for long-chain acyl-CoAs. |
| Incorrect mass spectrometer settings | Verify the precursor and product ion m/z values for this compound. For acyl-CoAs, a characteristic neutral loss of 507 Da (the phospho-ADP moiety) is commonly observed.[1] |
| Ion suppression | The presence of high-abundance co-eluting molecules from the sample matrix can suppress the ionization of your target analyte. Improve sample cleanup, dilute the sample, or adjust the chromatographic gradient to separate the analyte from interfering species. |
| Standard and Reagents | |
| Lack of an appropriate standard | Due to the rarity of this compound, a commercial standard may not be readily available. Consider custom synthesis of the standard from a specialized lipid synthesis company. |
| Poor quality of solvents and reagents | Use LC-MS grade solvents and high-purity reagents to minimize background noise and potential interference. |
Q2: My signal for this compound is very low and not reproducible. How can I improve my results?
A2: Low and variable signals are common challenges when dealing with low-abundance lipids. The following strategies can help improve signal intensity and reproducibility.
Strategies for Enhancing Signal Intensity and Reproducibility
Caption: Key strategies to improve the signal intensity and reproducibility for low-abundance this compound.
| Strategy | Details |
| Internal Standard | Crucial for accurate quantification. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-13-Methyloctadecanoyl-CoA), which can be obtained through custom synthesis. If a labeled standard is not feasible, a non-endogenous odd-chain or other branched-chain acyl-CoA can be used. The internal standard should be added at the very beginning of the sample preparation process to account for variations in extraction efficiency and instrument response. |
| Sample Enrichment | Increase the concentration of your analyte relative to the matrix. This can be achieved by starting with a larger amount of biological material or by incorporating a solid-phase extraction (SPE) step after the initial liquid-liquid extraction. SPE can help to remove interfering compounds and concentrate the acyl-CoA fraction. |
| LC-MS Method Optimization | Fine-tune your analytical method for maximum sensitivity. This includes optimizing the liquid chromatography gradient to ensure a sharp peak shape and good separation from other lipids. On the mass spectrometer, optimize the collision energy for the specific precursor-product ion transition of this compound to maximize the fragment ion signal. Also, adjust ion source parameters such as gas flows and temperatures for optimal ionization. |
Frequently Asked Questions (FAQs)
Q3: What is the biological significance of this compound?
A3: this compound is a branched-chain fatty acyl-CoA. While specific research on this particular molecule is limited, branched-chain fatty acids (BCFAs) and their CoA esters are known to play several important biological roles:
-
Membrane Fluidity: BCFAs are components of bacterial cell membranes and contribute to maintaining membrane fluidity.
-
Metabolic Regulation: BCFAs and their CoA esters can act as signaling molecules. For instance, very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[2]
-
Potential Therapeutic Effects: Some BCFAs have been investigated for their anti-cancer and anti-inflammatory properties.[2]
Q4: What is the likely metabolic pathway for this compound?
A4: The metabolism of this compound is expected to follow the general pathways for odd-chain and branched-chain fatty acids.
Inferred Metabolic Pathway of this compound
References
Calibration strategies for accurate quantification of 13-Methyloctadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying 13-Methyloctadecanoyl-CoA?
A1: The primary challenges include:
-
Chemical Instability: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1]
-
Matrix Effects: Co-eluting endogenous components from biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2][3]
-
Low Abundance: Endogenous levels of specific acyl-CoAs can be very low, requiring highly sensitive instrumentation and optimized methods.[4]
-
Lack of Commercially Available Standards: A certified reference standard for this compound and a corresponding stable isotope-labeled internal standard may not be readily available.
Q2: What is the most critical component for an accurate calibration strategy?
A2: The use of a suitable internal standard (IS) is paramount.[2] An ideal IS for LC-MS analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound).[2] A SIL IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal suppression or enhancement.[2][5]
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: To minimize degradation, it is crucial to:
-
Work quickly and on ice.
-
Use acidic conditions for extraction and storage. Acyl-CoAs are more stable at a low pH.[4]
-
Minimize freeze-thaw cycles.[4]
-
Consider protein precipitation followed by solid-phase extraction (SPE) for sample cleanup.[1]
Q4: What are the key considerations for developing an LC-MS/MS method for this compound?
A4: Key considerations include:
-
Column Choice: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.
-
Mobile Phase: A gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is typically employed.[6]
-
Mass Spectrometry Parameters: Optimization of precursor and product ions, as well as collision energy, is essential for achieving good sensitivity.[1] For acyl-CoAs, a common fragmentation involves the neutral loss of the phosphorylated ADP moiety.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or Low Signal for Analyte and Internal Standard | - Mass spectrometer malfunction.- Incorrect instrument parameters (voltages, gas flows).- Degraded standards or mobile phases. | - Infuse a known, stable compound to verify mass spectrometer performance.[1]- Confirm all instrument parameters are set correctly.[1]- Prepare fresh standards and mobile phases.[1] |
| Low Signal for Analyte, but Good Signal for Internal Standard | - Analyte degradation during sample preparation or storage.- Inefficient extraction of the analyte. | - Review sample handling procedures to minimize degradation (work on ice, use acidic conditions).[1][4]- Optimize the solid-phase extraction (SPE) sorbent and elution solvent.[1] |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | - Column contamination or aging.- Injection of a solvent stronger than the mobile phase.- High sample load. | - Flush the column or replace it if necessary.[7]- Ensure the injection solvent is compatible with the initial mobile phase conditions.[7]- Reduce the injection volume or dilute the sample.[7] |
| High Variability in Quantitative Results | - Inconsistent matrix effects.- Lack of a suitable internal standard.- Inconsistent sample preparation. | - Employ a stable isotope-labeled internal standard that co-elutes with the analyte.[2][5]- Ensure consistent timing and execution of all sample preparation steps. |
| High Background or Interferences | - Contaminated mobile phases or LC system.- Co-eluting isobaric interferences from the sample matrix. | - Use high-purity solvents and flush the LC system.[6]- Optimize chromatographic separation to resolve the analyte from interferences. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate organic solvent (e.g., methanol).
-
Working Stock Solutions: Serially dilute the primary stock solution to create a series of working stock solutions.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard (e.g., ¹³C₄-13-Methyloctadecanoyl-CoA).
-
Calibration Curve Standards: Spike a surrogate matrix (e.g., a biological matrix known to be free of the analyte) with the working stock solutions to create a calibration curve with at least 5-7 concentration levels. Add a constant amount of the internal standard to each calibrator.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same surrogate matrix.
Protocol 2: Sample Preparation (Protein Precipitation and SPE)
-
Sample Thawing: Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
Internal Standard Spiking: Add a precise volume of the internal standard working solution to each sample, calibrator, and QC.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid. Vortex thoroughly.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Quantitative Data Summary
Table 1: Illustrative Calibration Curve Parameters for this compound Quantification
| Parameter | Value | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | - |
| Regression Model | Linear | - |
| Weighting | 1/x² | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Calibrator Accuracy | 95 - 105% | 85 - 115% (80 - 120% for LLOQ) |
| Calibrator Precision (%CV) | < 10% | ≤ 15% (≤ 20% for LLOQ) |
Table 2: Illustrative Quality Control Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 2.9 | 96.7 | 8.5 |
| Mid QC | 300 | 309 | 103.0 | 6.2 |
| High QC | 800 | 784 | 98.0 | 5.1 |
Note: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Workflow for preparing calibration curve standards.
Caption: Logical flow for troubleshooting low LC-MS signal.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of the Metabolic Fates of 13-Methyloctadecanoyl-CoA and Stearoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of two distinct fatty acyl-CoA molecules: 13-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, and stearoyl-CoA, a straight-chain saturated fatty acyl-CoA. While direct comparative studies are limited, this document synthesizes available data on their individual metabolic pathways and physiological roles to offer a comprehensive overview for researchers in metabolism and drug development.
Introduction
Stearoyl-CoA is an 18-carbon saturated fatty acyl-CoA that serves as a key substrate in the synthesis of monounsaturated fatty acids, playing a crucial role in cellular membrane composition and energy metabolism.[1][2][3] In contrast, this compound belongs to the class of branched-chain fatty acids (BCFAs), which are known to have unique physical and biological properties, including effects on membrane fluidity and distinct metabolic pathways.[4] Understanding the divergent metabolic fates of these molecules is essential for elucidating their roles in health and disease.
Data Presentation: A Comparative Overview
The following tables summarize the key metabolic and physical characteristics of this compound and stearoyl-CoA based on available literature.
Table 1: General Characteristics and Primary Metabolic Pathways
| Feature | This compound | Stearoyl-CoA |
| Structure | 18-carbon acyl-CoA with a methyl branch at the 13th carbon | 18-carbon straight-chain saturated acyl-CoA |
| Primary Synthetic Pathway | Elongation of a branched-chain primer (e.g., from branched-chain amino acid metabolism) by fatty acid synthase (FAS) using malonyl-CoA as an extender.[5][6] | De novo lipogenesis from acetyl-CoA and malonyl-CoA via fatty acid synthase (FAS).[7][8] |
| Primary Catabolic Pathway | Peroxisomal alpha-oxidation followed by mitochondrial beta-oxidation.[9][10] | Mitochondrial beta-oxidation.[11][12] |
| Key Metabolic Product | Propionyl-CoA and Acetyl-CoA.[9] | Acetyl-CoA.[11][12] |
Table 2: Role in Cellular Metabolism and Signaling
| Metabolic Aspect | This compound (Inferred from BCFAs) | Stearoyl-CoA |
| Membrane Fluidity | Increases membrane fluidity due to the steric hindrance of the methyl branch, disrupting tight packing of acyl chains.[4] | Decreases membrane fluidity as a saturated fatty acid, promoting ordered membrane domains.[13][14] |
| Desaturation | Not a known primary substrate for stearoyl-CoA desaturase (SCD). | Primary substrate for stearoyl-CoA desaturase (SCD1), converting it to oleoyl-CoA (18:1n-9).[1][3][15][16][17][18] |
| Lipogenesis | Incorporated into complex lipids. | A key intermediate in the synthesis of triglycerides, phospholipids, and cholesterol esters.[1][18] |
| Signaling Roles | BCFAs may have unique signaling roles, potentially influencing cellular processes like proliferation.[4] | The ratio of stearoyl-CoA to oleoyl-CoA is critical for cellular signaling, affecting pathways involved in cell growth and differentiation.[3] |
Metabolic Pathways: A Detailed Look
Stearoyl-CoA Metabolism
Stearoyl-CoA is a central hub in lipid metabolism. It is the product of de novo fatty acid synthesis and can be elongated to form longer-chain saturated fatty acids.[19] Its most critical metabolic fate is its conversion to oleoyl-CoA by the enzyme stearoyl-CoA desaturase (SCD), located in the endoplasmic reticulum.[2][3] This desaturation step is rate-limiting in the synthesis of monounsaturated fatty acids (MUFAs).[18] The resulting oleoyl-CoA is a major component of membrane phospholipids, triglycerides, and cholesterol esters, and the ratio of saturated to monounsaturated fatty acids is crucial for maintaining appropriate membrane fluidity and cellular function.[1][18] Catabolically, stearoyl-CoA undergoes beta-oxidation in the mitochondria to generate acetyl-CoA, which then enters the citric acid cycle for energy production.[11][12]
This compound Metabolism
The metabolism of this compound is characteristic of branched-chain fatty acids. Due to the methyl group on an odd-numbered carbon, its catabolism cannot proceed directly via the standard beta-oxidation pathway. Instead, it is expected to undergo an initial alpha-oxidation step in the peroxisomes to remove a single carbon and shift the position of the methyl group.[9][10] Following alpha-oxidation, the resulting branched-chain acyl-CoA can then enter the mitochondrial beta-oxidation pathway. The beta-oxidation of this modified acyl-CoA will proceed, yielding acetyl-CoA units until a final three-carbon propionyl-CoA molecule is produced from the branched end.[9] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle. The presence of the methyl group in this compound also influences its physical properties, leading to a lower melting point and increased fluidity when incorporated into cell membranes compared to its straight-chain counterpart.[4]
Experimental Protocols
The following sections describe general methodologies commonly used to study the metabolic effects of fatty acyl-CoAs.
Analysis of Fatty Acid Metabolism via Isotope Tracing
Objective: To trace the metabolic fate of a specific fatty acid.
Methodology:
-
Cell Culture and Treatment: Cells of interest (e.g., hepatocytes, adipocytes) are cultured in a suitable medium.
-
Isotope Labeling: The cells are incubated with a stable isotope-labeled version of the fatty acid of interest (e.g., ¹³C-labeled stearic acid or a ¹³C-labeled branched-chain fatty acid precursor).
-
Lipid Extraction: After a defined incubation period, total lipids are extracted from the cells using a method such as the Folch or Bligh-Dyer procedure.
-
Derivatization and Analysis: The extracted lipids are saponified and the fatty acids are derivatized to fatty acid methyl esters (FAMEs). The FAMEs are then analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the incorporation of the ¹³C label into various fatty acid species and downstream metabolites.[19]
Measurement of Stearoyl-CoA Desaturase (SCD) Activity
Objective: To quantify the enzymatic activity of SCD.
Methodology:
-
Microsome Isolation: Microsomal fractions, which contain SCD, are isolated from tissue homogenates or cultured cells by differential centrifugation.
-
Enzyme Assay: The microsomal preparation is incubated with a radiolabeled substrate, typically [¹⁴C]stearoyl-CoA, in the presence of necessary cofactors (NADH or NADPH).
-
Lipid Extraction and Separation: After the reaction, total lipids are extracted and saponified. The resulting fatty acids are then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to distinguish the substrate (stearic acid) from the product (oleic acid).
-
Quantification: The radioactivity in the spots or peaks corresponding to stearic acid and oleic acid is quantified using a scintillation counter or radioisotope detector. SCD activity is calculated as the amount of oleic acid formed per unit of time per milligram of microsomal protein.
Conclusion
This compound and stearoyl-CoA, despite their similar chain length, exhibit distinct metabolic fates and physiological effects. Stearoyl-CoA is a pivotal molecule in the balance between saturated and monounsaturated fatty acids, primarily through the action of SCD. This balance is critical for membrane biology and systemic energy homeostasis. In contrast, this compound, as a branched-chain fatty acyl-CoA, undergoes a more complex catabolic process involving both peroxisomal and mitochondrial pathways. Its branched structure also imparts unique physical properties that likely influence cell membrane dynamics differently than straight-chain saturated fatty acids. Further direct comparative studies are warranted to fully elucidate the contrasting roles of these fatty acyl-CoAs in metabolic health and disease.
References
- 1. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 4. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. De Novo Lipogenesis as a Source of Second Messengers in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jackwestin.com [jackwestin.com]
- 9. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. aocs.org [aocs.org]
- 12. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 14. Manipulation of fatty acid composition of membrane phospholipid and its effects on cell growth in mouse LM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. De novo lipogenesis in the differentiating human adipocyte can provide all fatty acids necessary for maturation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of 13-Methyloctadecanoyl-CoA as a Novel Substrate for Acyl-CoA Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of 13-methyloctadecanoyl-CoA as a substrate for the acyl-CoA dehydrogenase (ACAD) family of enzymes. Due to the current absence of direct experimental data on this compound, this document outlines a proposed experimental approach, comparing it with known substrates. The methodologies and data presentation formats are designed to facilitate a comprehensive and objective assessment.
Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes crucial for fatty acid and branched-chain amino acid catabolism.[1][2] They catalyze the initial α,β-dehydrogenation step of acyl-CoA esters, feeding electrons into the electron transport chain.[3] The ACAD family comprises several members with varying substrate specificities for short-, medium-, long-, and very-long-chain acyl-CoAs.[1][2][3] Notably, some ACADs, such as ACAD10 and the long-chain acyl-CoA dehydrogenase (LCAD), have demonstrated activity towards branched-chain substrates.[4]
The metabolism of methyl-branched fatty acids can be intricate, sometimes requiring a combination of α- and β-oxidation pathways.[5][6] Given that this compound is a C19 methyl-branched fatty acyl-CoA, it is hypothesized to be a substrate for a long-chain or very-long-chain acyl-CoA dehydrogenase with an accommodating active site for branched structures.
Comparative Substrate Performance
To validate this compound and compare its performance, a selection of alternative substrates is proposed. These include a straight-chain fatty acyl-CoA of similar length and a known branched-chain substrate.
| Substrate | Chemical Structure | Expected Acyl-CoA Dehydrogenase Isoform(s) | Key Performance Metrics (Hypothetical) |
| This compound | CH₃CH(CH₃)(CH₂)₄CH₂CH(CH₃)(CH₂)₁₀CO-SCoA | Long-Chain Acyl-CoA Dehydrogenase (LCAD), Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), ACAD10 | To be determined |
| Octadecanoyl-CoA (Stearoyl-CoA) | CH₃(CH₂)₁₆CO-SCoA | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | High affinity and turnover rate with VLCAD |
| Palmitoyl-CoA | CH₃(CH₂)₁₄CO-SCoA | Long-Chain Acyl-CoA Dehydrogenase (LCAD), Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | High affinity and turnover rate with LCAD and VLCAD |
| 2-Methyl-pentadecanoyl-CoA (2-Methyl-C15-CoA) | CH₃(CH₂)₁₂CH(CH₃)CO-SCoA | ACAD10, Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Moderate affinity and turnover rate with ACAD10 and LCAD |
Experimental Protocols
Detailed methodologies are essential for the accurate validation and comparison of these substrates.
1. Enzyme Purification
Recombinant human acyl-CoA dehydrogenase isoforms (LCAD, VLCAD, and ACAD10) will be expressed in E. coli and purified using affinity chromatography to ensure high purity and activity.
2. Synthesis of Acyl-CoA Substrates
This compound and other branched-chain acyl-CoAs will be synthesized from their corresponding fatty acids and Coenzyme A using a suitable acyl-CoA synthetase or chemical synthesis method. The purity and concentration of the synthesized acyl-CoAs will be verified by HPLC and mass spectrometry.
3. Acyl-CoA Dehydrogenase Activity Assay
The activity of the purified ACADs with the different acyl-CoA substrates will be measured using a spectrophotometric assay. This assay monitors the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.[7][8]
-
Reaction Mixture:
-
100 mM HEPES buffer, pH 7.6
-
200 µM Ferricenium hexafluorophosphate
-
50 µM of the respective acyl-CoA substrate
-
10-50 nM of the purified acyl-CoA dehydrogenase
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The reduction of the ferricenium ion is monitored by the decrease in absorbance at 300 nm.
-
Initial rates are calculated from the linear portion of the reaction curve.
-
Kinetic parameters (Km and Vmax) are determined by measuring the initial rates at varying substrate concentrations.
-
4. Data Analysis
All experiments will be performed in triplicate. The kinetic parameters will be calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
Metabolic Pathway of Branched-Chain Fatty Acid Oxidation
Caption: Proposed initial step in the β-oxidation of this compound.
Experimental Workflow for Substrate Validation
Caption: Workflow for the validation of novel acyl-CoA dehydrogenase substrates.
References
- 1. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of the methyl-branched fatty acid (BMIPP) in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 13-Methyloctadecanoyl-CoA Levels in Different Cell Lines: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA, a class of molecules that are increasingly recognized for their roles in cellular metabolism, membrane structure, and signaling.[1] Unlike their straight-chain counterparts, the biosynthesis and function of specific branched-chain fatty acyl-CoAs are less understood. The quantification of these molecules in different cell lines is a critical step towards understanding their physiological and pathological significance, particularly in diseases like cancer where lipid metabolism is often reprogrammed.[2]
This guide will detail the necessary experimental protocols, data presentation standards, and a generalized workflow for researchers aiming to investigate the levels of this compound or other rare fatty acyl-CoAs in cell culture systems.
Quantitative Data Summary
As no direct comparative studies on this compound levels across different cell lines are publicly available, the following table is a template for presenting such data. The values provided are hypothetical and for illustrative purposes only, representing realistic measurements that could be obtained using the described methodologies.
Table 1: Hypothetical Comparative Levels of this compound in Various Human Cell Lines
| Cell Line | Cancer Type | This compound (pmol/10^6 cells) | Total Acyl-CoA Pool (pmol/10^6 cells) |
| MCF7 | Breast Adenocarcinoma | 0.05 ± 0.01 | 80.4 ± 6.1[3] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.12 ± 0.03 | Not Reported |
| A549 | Lung Carcinoma | 0.08 ± 0.02 | Not Reported |
| HepG2 | Hepatocellular Carcinoma | 0.03 ± 0.005 | Not Reported |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 0.15 ± 0.04 | Not Reported |
| HEK293 | Embryonic Kidney | 0.02 ± 0.004 | Not Reported |
Data are presented as mean ± standard deviation from three independent experiments. The total acyl-CoA pool for MCF7 is cited from existing literature to provide context.[3]
Experimental Protocols
The quantification of low-abundance, long-chain branched fatty acyl-CoAs such as this compound requires a highly sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for this application.[3][4][5]
Key Experiment: Quantification of this compound by LC-MS/MS
1. Cell Culture and Harvesting:
-
Cell lines of interest are cultured under their respective optimal conditions to mid-log phase.
-
For adherent cells, the culture medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are then scraped into a minimal volume of ice-cold PBS and transferred to a microcentrifuge tube.
-
For suspension cells, they are pelleted by centrifugation at a low speed, washed with ice-cold PBS, and the cell pellet is collected.
-
An aliquot of the cell suspension is taken for cell counting to normalize the final acyl-CoA amount to the cell number.
2. Acyl-CoA Extraction:
-
To the cell pellet, 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) is added to precipitate proteins and extract the acyl-CoAs.[6][7]
-
The sample is vortexed and then sonicated on ice using short pulses to ensure complete cell lysis.
-
A suitable internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA (e.g., C17:0-CoA), is added at the beginning of the extraction to account for sample loss and matrix effects.
-
The sample is centrifuged at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[6][7]
-
The supernatant containing the acyl-CoAs is carefully transferred to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Reverse-phase liquid chromatography is typically used for the separation of acyl-CoAs. A C18 column with a gradient elution using a mobile phase containing an ion-pairing agent (e.g., triethylamine (B128534) or heptafluorobutyric acid) is effective for retaining and separating the different acyl-CoA species.[5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is commonly employed.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. This involves monitoring a specific precursor-to-product ion transition for this compound and the internal standard. For acyl-CoAs, a common fragmentation is the neutral loss of the 5'-ADP moiety (507 Da).[3]
-
The precursor ion ([M+H]+) for this compound would be calculated based on its chemical formula.
-
The product ion would be the precursor ion minus 507 Da.
-
-
Quantification: A calibration curve is generated using a synthetic standard of this compound of known concentrations. The amount of this compound in the cell extracts is then determined by comparing its peak area ratio to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
Biosynthesis of Branched-Chain Fatty Acids
The precursor for the synthesis of this compound is likely derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1] The catabolism of these amino acids produces branched-chain α-keto acids, which are then decarboxylated to form branched short-chain acyl-CoAs (e.g., isovaleryl-CoA, 2-methylbutyryl-CoA).[1] These short-chain precursors are then elongated by fatty acid elongase enzymes, using malonyl-CoA as the two-carbon donor, to generate long-chain branched fatty acids.[1]
Caption: Biosynthesis pathway of branched-chain fatty acyl-CoAs.
Experimental Workflow for Comparative Analysis
The following diagram illustrates the general workflow for a comparative study of this compound levels in different cell lines.
Caption: Experimental workflow for comparative acyl-CoA analysis.
References
- 1. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for 13-Methyloctadecanoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of branched-chain fatty acids such as 13-methyloctadecanoic acid is crucial for understanding various physiological and pathological processes. The two primary analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
Methodology Comparison
Both LC-MS and GC-MS are powerful tools for the analysis of fatty acids, but they differ in their fundamental principles, sample preparation requirements, and analytical performance.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[1] Since fatty acids are non-volatile, a derivatization step is mandatory to convert them into volatile fatty acid methyl esters (FAMEs).[2] This method offers excellent chromatographic separation and high sensitivity.[3] Electron Ionization (EI) is a common ionization technique in GC-MS, providing detailed fragmentation patterns that are useful for structural elucidation.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis.[4] For fatty acid analysis, derivatization is not always necessary, but can be employed to enhance ionization efficiency and sensitivity.[5][6] LC-MS offers high sensitivity and is particularly well-suited for the analysis of complex biological matrices.[7]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the quantitative analysis of 13-methyloctadecanoic acid. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.
| Validation Parameter | LC-MS/MS | GC-MS |
| Linearity (r²) | >0.995 | >0.995 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 5 - 20 ng/mL |
| Precision (%RSD) | ||
| - Intra-day (Repeatability) | < 10% | < 10% |
| - Inter-day (Intermediate Precision) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
Experimental Protocols
Detailed methodologies for the analysis of 13-methyloctadecanoic acid by LC-MS/MS and GC-MS are provided below. These protocols are intended as a starting point and should be optimized and validated for the specific application.
LC-MS/MS Method
1. Sample Preparation: Protein Precipitation & Derivatization
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant and evaporate to dryness.
-
For enhanced sensitivity, derivatize the dried extract with a suitable reagent, such as 2-dimethylaminoethylamine, to form an amide derivative.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to resolve 13-methyloctadecanoic acid from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized 13-methyloctadecanoic acid and its internal standard.
GC-MS Method
1. Sample Preparation: Lipid Extraction & Derivatization to FAMEs
-
To 100 µL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method) to extract total lipids.
-
Evaporate the organic layer to dryness.
-
To the dried lipid extract, add a methylation reagent such as 14% Boron Trifluoride in methanol (B129727) (BF3-MeOH).[8]
-
Heat the mixture to facilitate the conversion of the fatty acid to its methyl ester (FAME).
-
After cooling, add a non-polar solvent (e.g., hexane) and water to extract the FAMEs.
-
Collect the hexane (B92381) layer containing the FAMEs for GC-MS analysis.[8]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: A temperature gradient to separate the FAME of 13-methyloctadecanoic acid from other FAMEs.
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.
Cross-Validation Workflow
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study.[9] The following diagram illustrates the workflow for the cross-validation of the LC-MS and GC-MS methods.
Caption: Cross-validation workflow for LC-MS and GC-MS methods.
Signaling Pathway Analysis Workflow
The analysis of 13-methyloctadecanoic acid can be part of a larger study to understand its role in cellular signaling pathways. The following diagram illustrates a general workflow for integrating the quantitative data into pathway analysis.
Caption: Workflow for integrating quantitative data into signaling pathway analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
Confirming the Identity of 13-Methyloctadecanoyl-CoA: A Comparative Guide to Using Authentic Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the unambiguous identification of 13-Methyloctadecanoyl-CoA in biological samples through comparative analysis with an authentic standard. The methodologies outlined herein leverage established analytical techniques to ensure high confidence in structural confirmation, a critical step in metabolomics, lipidomics, and drug development research.
Introduction
This compound is a branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. Accurate identification of such molecules is paramount, as isomers can exhibit distinct biological activities. Coenzyme A (CoA) and its thioester derivatives are central to metabolism, participating in fatty acid oxidation, the Krebs cycle, and the synthesis of complex lipids.[1][2][3] The structural confirmation of a specific acyl-CoA, like this compound, requires rigorous comparison against a well-characterized authentic standard. This guide details the experimental workflow and data analysis required for such confirmation.
Comparative Analytical Workflow
The definitive identification of this compound relies on a multi-faceted analytical approach. The primary methods of choice are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often used in conjunction.[4][5][6][7] High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed for initial characterization and purification.[5][8][9]
The overall workflow involves the extraction of the analyte from the sample matrix, chromatographic separation from other cellular components, and finally, detection and structural elucidation by mass spectrometry. The results are then compared against those obtained from an authentic standard of this compound analyzed under identical conditions.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs
A robust extraction protocol is crucial for the recovery of acyl-CoAs from biological matrices.
-
Objective: To efficiently extract long-chain acyl-CoAs while minimizing degradation.
-
Protocol:
-
Homogenize the tissue or cell pellet in ice-cold 2:1 methanol/chloroform containing an internal standard (e.g., C17:0-CoA).[10]
-
Add a solution of 30 mM triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper aqueous/methanol phase containing the acyl-CoAs.
-
Dry the extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.
-
LC-MS/MS Analysis of Intact Acyl-CoA
This is the preferred method for the analysis of intact acyl-CoAs, providing both chromatographic separation and mass spectrometric identification.
-
Objective: To separate this compound from its isomers and other lipids, and to obtain its characteristic mass spectrum.
-
Protocol:
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan for the precursor ion of this compound.
-
MS2 Fragmentation: Perform collision-induced dissociation (CID) on the precursor ion to generate a characteristic fragmentation pattern. Key fragments for acyl-CoAs include the loss of the CoA moiety.
-
-
GC-MS Analysis of the Corresponding Fatty Acid Methyl Ester (FAME)
For orthogonal confirmation, the acyl-CoA can be hydrolyzed to its corresponding fatty acid, derivatized, and analyzed by GC-MS. This is particularly useful for confirming the structure of the fatty acyl chain.
-
Objective: To confirm the carbon chain length and branching position of the fatty acid moiety.
-
Protocol:
-
Hydrolysis: Treat the acyl-CoA extract with a strong base (e.g., KOH in methanol) to cleave the thioester bond and release the free fatty acid.
-
Derivatization: Convert the free fatty acid to its fatty acid methyl ester (FAME) using a reagent such as BF3-methanol.
-
GC Separation:
-
Column: A polar capillary column (e.g., BPX70).
-
Oven Program: Start at 100 °C, ramp to 250 °C at 3 °C/min.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragments that indicate the branching position.
-
-
Data Presentation and Comparison
The core of the identification process is the direct comparison of data from the experimental sample with that from the authentic standard.
Table 1: LC-MS/MS Data Comparison
| Parameter | Authentic Standard | Experimental Sample | Match Status |
| Retention Time (min) | 12.5 | 12.5 | Confirmed |
| Precursor Ion (m/z) | [M+H]⁺ | [M+H]⁺ | Confirmed |
| Key Fragment Ions (m/z) | Fragment A, Fragment B | Fragment A, Fragment B | Confirmed |
Table 2: GC-MS Data Comparison (for FAME)
| Parameter | Authentic Standard (FAME) | Experimental Sample (FAME) | Match Status |
| Retention Time (min) | 15.2 | 15.2 | Confirmed |
| Molecular Ion (m/z) | [M]⁺ | [M]⁺ | Confirmed |
| Key Fragment Ions (m/z) | Fragment X, Fragment Y | Fragment X, Fragment Y | Confirmed |
Signaling Pathway Context
Understanding the metabolic origin of this compound can provide further context for its identification. Branched-chain fatty acids can be derived from the catabolism of branched-chain amino acids or synthesized de novo. The CoA derivative is then available for various metabolic fates.
Conclusion
The definitive identification of this compound requires a systematic comparison with an authentic standard using high-resolution analytical techniques. By matching chromatographic retention times and mass spectral fragmentation patterns from both LC-MS/MS and GC-MS analyses, researchers can achieve a high degree of confidence in their findings. This rigorous approach is essential for advancing our understanding of the roles of branched-chain fatty acyl-CoAs in health and disease.
References
- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malonyl-CoA Synthetase, Encoded by ACYL ACTIVATING ENZYME13, Is Essential for Growth and Development of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. mdpi.com [mdpi.com]
- 7. Fatty acid analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. hplc.eu [hplc.eu]
- 9. Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Is 13-Methyloctadecanoyl-CoA a better substrate than straight-chain acyl-CoAs for specific enzymes?
For Researchers, Scientists, and Drug Development Professionals
The metabolism of fatty acids is a cornerstone of cellular energy production, with the β-oxidation pathway playing a central role. The substrate specificity of the enzymes within this pathway dictates the efficiency with which different fatty acids are catabolized. This guide provides a comparative analysis of 13-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain counterparts as substrates for specific acyl-CoA dehydrogenases (ACADs), the enzymes catalyzing the initial step of β-oxidation.
Executive Summary
Current research indicates that certain acyl-CoA dehydrogenases, particularly Long-Chain Acyl-CoA Dehydrogenase (LCAD), and the more recently discovered ACAD10 and ACAD11, exhibit activity towards branched-chain fatty acyl-CoAs. Structural analyses of LCAD reveal a larger substrate-binding pocket, which is thought to accommodate the steric hindrance of methyl branches. While direct comparative kinetic data for this compound is limited in the existing literature, studies on similar methylated long-chain acyl-CoAs suggest that it is likely a substrate for these enzymes. However, whether it is a better substrate than straight-chain acyl-CoAs remains an open question pending further quantitative enzymatic analysis. This guide synthesizes the available data to provide a current perspective on the enzymatic processing of this compound.
Comparative Analysis of Enzyme Substrate Specificity
| Enzyme | Optimal Straight-Chain Substrate(s) | Known Branched-Chain Substrate(s) | Reported Kinetic Data for Branched-Chain Substrates |
| LCAD | C12-CoA, C14-CoA, C16-CoA | 2-methyl-branched acyl-CoAs | Data not available in searched literature. |
| ACAD10 | Low activity with long-chain acyl-CoAs | 2-methyl-C15-CoA, 2-methyl-C16-CoA | Activity of 1.4 mU/mg with 150 µM R/S 2-methyl-C15-CoA reported, which is considered low compared to optimal substrates for other ACADs.[1] |
| ACAD11 | C22-CoA, C24-CoA | Not extensively characterized, but shares structural similarities with LCAD suggesting potential for branched-chain substrate binding. | Data not available in searched literature. |
| VLCAD | C16-CoA | Not generally reported to be active on branched-chain acyl-CoAs. | Not applicable. |
Note: The absence of specific Km and Vmax values for this compound highlights a significant gap in the current understanding of branched-chain fatty acid metabolism.
Experimental Protocols
The gold standard for measuring the activity of acyl-CoA dehydrogenases is the Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay . This continuous spectrophotometric assay measures the decrease in ETF fluorescence as it is reduced by the ACAD in the presence of a suitable acyl-CoA substrate.
ETF Fluorescence Reduction Assay Protocol
I. Principle:
The assay is based on the following reaction:
Acyl-CoA + ETF (oxidized) --(ACAD)--> 2-enoyl-CoA + ETF (reduced)
The fluorescence of oxidized ETF is quenched upon its reduction. The rate of decrease in fluorescence is directly proportional to the ACAD activity.
II. Reagents:
-
Assay Buffer: 100 mM HEPES or MOPS, pH 7.2, containing 0.2 mM EDTA.
-
ETF: Purified electron transfer flavoprotein (porcine or recombinant).
-
Acyl-CoA Substrates: Stock solutions of this compound and straight-chain acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) in water or a suitable buffer.
-
Enzyme: Purified or partially purified ACAD (e.g., LCAD, ACAD10, ACAD11).
-
Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by molecular oxygen. This is typically achieved by purging all solutions with nitrogen or argon gas and using sealed cuvettes or a microplate reader with an anaerobic chamber. Alternatively, an enzymatic oxygen-scavenging system (e.g., glucose oxidase and catalase with glucose) can be used.[2]
III. Procedure:
-
Prepare the assay mixture in a sealed, anaerobic cuvette or a 96-well microplate.
-
To the assay buffer, add ETF to a final concentration of 1-5 µM.
-
Add the acyl-CoA substrate to the desired final concentration (a range of concentrations should be used to determine kinetic parameters).
-
Initiate the reaction by adding the ACAD enzyme.
-
Immediately monitor the decrease in ETF fluorescence over time. The excitation wavelength is typically around 380 nm and the emission wavelength is around 495 nm.
-
The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.
-
Enzyme activity is calculated using the molar extinction coefficient of ETF.
IV. Data Analysis:
To determine the kinetic parameters (Km and Vmax), the initial rates are plotted against the substrate concentrations and the data are fitted to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) can then be calculated to compare the preference of the enzyme for different substrates.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general pathway of mitochondrial β-oxidation and the workflow for comparing enzyme kinetics.
Caption: Mitochondrial β-oxidation spiral.
Caption: Workflow for comparative enzyme kinetics.
Conclusion
Future research should focus on expressing and purifying LCAD, ACAD10, and ACAD11 and performing detailed kinetic studies with this compound alongside a range of straight-chain acyl-CoAs. Such studies are crucial for elucidating the metabolic fate of branched-chain fatty acids and understanding their physiological and pathological roles. The experimental protocols and workflows outlined in this guide provide a clear path for conducting such investigations.
References
Comparative lipidomics of cells treated with 13-methyloctadecanoic acid versus palmitic acid.
A Guide for Researchers in Cellular Metabolism and Drug Development
This guide provides a comparative overview of the cellular lipidomic effects induced by treatment with 13-methyloctadecanoic acid (13-MOA) versus the well-characterized saturated fatty acid, palmitic acid (PA). While extensive data exists detailing the lipotoxic effects of palmitic acid, research on the specific lipidomic alterations caused by the branched-chain fatty acid 13-MOA is less comprehensive. This document summarizes the established impacts of PA, presents a framework for a comparative study, and details the necessary experimental protocols.
Introduction to a Tale of Two Fatty Acids
Palmitic acid (PA, C16:0) is the most common saturated fatty acid in the human diet and is widely utilized in research to model lipotoxicity—a condition arising from the accumulation of excess free fatty acids in non-adipose tissues.[1] Chronic exposure to high levels of PA is known to induce cellular dysfunction, endoplasmic reticulum (ER) stress, mitochondrial damage, inflammation, and ultimately, cell death.[2][3] Its effects on the cellular lipidome are profound, leading to significant shifts in various lipid classes.
In contrast, 13-methyloctadecanoic acid (13-MOA) is a branched-chain saturated fatty acid. While the broader class of branched-chain fatty acids is known to have distinct physical properties and metabolic fates compared to their straight-chain counterparts, specific, publicly available lipidomics data from cells treated with 13-MOA is scarce. This guide, therefore, focuses on the well-documented effects of PA as a benchmark for comparison and provides the necessary protocols to conduct a direct comparative analysis.
Comparative Analysis of Cellular Lipid Profiles
A direct quantitative comparison requires a dedicated experimental study. The following table illustrates how data from such a study would be presented. It summarizes the typical changes observed in various lipid classes in response to palmitic acid treatment, based on existing literature. The corresponding fields for 13-MOA are marked as "Data Not Available" to highlight the current research gap.
| Lipid Category | Lipid Class | Typical Change with Palmitic Acid (PA) | Change with 13-Methyloctadecanoic Acid (13-MOA) | Potential Implications |
| Glycerolipids | Triacylglycerols (TAG) | Increase | Data Not Available | Increased lipid storage, formation of lipid droplets.[4] |
| Diacylglycerols (DAG) | Increase | Data Not Available | Activation of protein kinase C (PKC), leading to inflammation and insulin (B600854) resistance.[2] | |
| Glycerophospholipids | Phosphatidylcholine (PC) | Altered acyl chain composition | Data Not Available | Changes in membrane fluidity and integrity. |
| Lysophosphatidylcholine (LPC) | Increase | Data Not Available | Pro-inflammatory signaling and membrane disruption. | |
| Sphingolipids | Ceramides (B1148491) (Cer) | Increase | Data Not Available | Induction of ER stress, mitochondrial dysfunction, and apoptosis.[2] |
| Sphingomyelin (SM) | Decrease | Data Not Available | Altered membrane structure and signaling platforms (lipid rafts). | |
| Free Fatty Acids | Saturated Fatty Acids | Increase (due to exogenous supply) | Data Not Available | Substrate for synthesis of complex lipids, lipotoxicity.[1] |
Key Signaling Pathways in Palmitic Acid-Induced Lipotoxicity
Palmitic acid initiates a cascade of cellular stress signals that contribute to its toxic effects. These pathways are critical areas of investigation in metabolic diseases. Excessive PA can activate inflammatory pathways through receptors like Toll-like receptor 4 (TLR4) and induce significant stress on the endoplasmic reticulum and mitochondria.[2][5]
Caption: Signaling pathways activated by palmitic acid leading to lipotoxicity.
Experimental Protocols for Comparative Lipidomics
A robust and standardized methodology is crucial for obtaining reliable and comparable lipidomics data. The following protocols outline a typical workflow for studying the effects of fatty acid treatment on cultured cells.
Cell Culture and Fatty Acid Treatment
-
Cell Line: HepG2 (human hepatoma) or a similar cell line relevant to metabolic studies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Fatty Acid Preparation: Prepare stock solutions of Palmitic Acid and 13-Methyloctadecanoic Acid complexed to fatty-acid-free Bovine Serum Albumin (BSA) at a molar ratio of 5:1.
-
Treatment Protocol:
-
Plate cells and allow them to reach 70-80% confluency.
-
Starve cells in serum-free medium for 12-16 hours.
-
Treat cells with the desired concentration of PA-BSA, 13-MOA-BSA, or BSA alone (vehicle control) for a specified time (e.g., 16-24 hours).
-
Lipid Extraction
The Bligh and Dyer method is a common and effective technique for total lipid extraction.[6]
-
Harvesting: Aspirate the medium, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add a 1:2 (v/v) mixture of chloroform (B151607):methanol to the culture plate to lyse the cells and solubilize lipids. Scrape the cells and collect the lysate.
-
Phase Separation: Add 1 part chloroform and 1 part water to the lysate, vortex thoroughly, and centrifuge (e.g., 1000 x g for 5 minutes) to induce phase separation.
-
Collection: The lower organic phase, containing the lipids, is carefully collected into a new tube.
-
Drying: The extracted lipids are dried under a stream of nitrogen gas to remove the solvent.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Mass Spectrometry-Based Lipid Analysis
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred technique for comprehensive lipid profiling due to its high sensitivity and ability to separate complex lipid mixtures.[7][8]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Chromatography: Use a reverse-phase column (e.g., C18) for separation.
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate.[7]
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.[7]
-
Gradient: A typical gradient runs from ~40% B to 100% B over 10-15 minutes to elute lipids based on polarity.[7]
-
-
Mass Spectrometry:
-
Ionization Mode: Acquire data in both positive and negative electrospray ionization (ESI) modes to detect a broad range of lipid classes.
-
Data Acquisition: Perform full scan MS for lipid identification based on accurate mass and MS/MS (tandem mass spectrometry) for structural confirmation by fragmentation analysis.
-
Experimental Workflow Diagram
Caption: A standard workflow for a cell-based comparative lipidomics experiment.
Conclusion and Future Directions
The saturated fatty acid palmitic acid is a potent modulator of cellular lipid metabolism, inducing a lipotoxic state characterized by the accumulation of ceramides and diacylglycerols, which drives inflammation and apoptosis.[2][5] This guide provides the established context of PA's effects and a comprehensive set of protocols to facilitate further research.
A significant knowledge gap exists regarding the specific cellular impacts of branched-chain fatty acids like 13-methyloctadecanoic acid. Direct comparative lipidomics studies using the methodologies outlined herein are essential to elucidate the unique effects of 13-MOA. Such research will clarify whether it triggers similar lipotoxic pathways to PA or if its branched structure leads to a different metabolic fate and a distinct cellular phenotype. Understanding these differences is critical for advancing our knowledge of lipid metabolism and its role in metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases | MDPI [mdpi.com]
- 3. Frontiers | Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Mass Spectrometry-based Lipidomics, Lipid Bioenergetics, and Web Tool for Lipid Profiling and Quantification in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Validation of the role of 13-Methyloctadecanoyl-CoA in a specific metabolic pathway.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways potentially involving 13-Methyloctadecanoyl-CoA, a long-chain branched fatty acyl-CoA. While the precise metabolic fate of this compound is not yet fully elucidated, this document synthesizes current knowledge on the metabolism of branched-chain fatty acids (BCFAs) to propose a likely pathway and offers a framework for its experimental validation. Comparisons are drawn with well-established fatty acid metabolic routes, supported by experimental data and detailed protocols.
Introduction to Branched-Chain Fatty Acid Metabolism
Branched-chain fatty acids (BCFAs) are important components of cellular lipids in various organisms and are primarily metabolized through oxidative pathways in peroxisomes and mitochondria. The position of the methyl branch on the acyl chain dictates the specific metabolic route. BCFAs with a methyl group on the β-carbon, such as phytanic acid, undergo an initial α-oxidation step to remove the methyl branch before proceeding to β-oxidation. In contrast, other BCFAs can often be metabolized via a modified β-oxidation pathway.
Proposed Metabolic Pathway for this compound
Given that the methyl group in this compound is located far from the carboxyl end, it is hypothesized that it will initially undergo several cycles of β-oxidation. The methyl group will eventually obstruct the standard β-oxidation process as it approaches the active site of the enzymes. At this point, a specific set of enzymes, likely including those involved in the metabolism of other BCFAs, will be required to process the branched intermediate.
The proposed degradation pathway for this compound is as follows:
-
Activation: 13-Methyloctadecanoic acid is activated to this compound in the cytoplasm by a long-chain acyl-CoA synthetase.
-
Mitochondrial/Peroxisomal Transport: The acyl-CoA is transported into the mitochondria or peroxisomes.
-
β-Oxidation Cycles: The molecule undergoes multiple rounds of β-oxidation, shortening the carbon chain by two carbons in each cycle and producing acetyl-CoA.
-
Handling of the Branched Intermediate: As the methyl group nears the carboxyl end, specialized enzymes will be required to bypass or remove the branch, potentially involving α-oxidation or other specific isomerases and dehydrogenases.
-
Final Products: The final products are likely to be a combination of acetyl-CoA and propionyl-CoA.
This proposed pathway is compared with the well-established pathways of straight-chain fatty acids and phytanic acid in the table below.
Comparative Analysis of Fatty Acid Oxidation Pathways
| Feature | Straight-Chain Fatty Acid Oxidation | Phytanic Acid Oxidation (β-methyl BCFA) | Proposed this compound Oxidation |
| Initial Step | β-oxidation | α-oxidation | β-oxidation |
| Location | Mitochondria & Peroxisomes | Peroxisomes (initial steps) | Mitochondria & Peroxisomes |
| Key Enzymes | Acyl-CoA dehydrogenases, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase | Phytanoyl-CoA dioxygenase, 2-Hydroxyphytanoyl-CoA lyase | Standard β-oxidation enzymes, potentially branched-chain specific enzymes in later stages |
| End Products | Acetyl-CoA | Acetyl-CoA & Propionyl-CoA | Acetyl-CoA & Propionyl-CoA (hypothesized) |
Experimental Validation of the Proposed Pathway
To validate the metabolic role of this compound, a series of experiments can be conducted. Below are detailed protocols for key experiments.
Experimental Protocol 1: In Vitro Enzyme Assays
Objective: To identify enzymes capable of acting on this compound and its intermediates.
Methodology:
-
Substrate Synthesis: Synthesize this compound and potential intermediates.
-
Enzyme Source: Use purified recombinant enzymes known to be involved in fatty acid metabolism (e.g., acyl-CoA dehydrogenases, enoyl-CoA hydratases) or cell lysates from relevant tissues (e.g., liver, heart).
-
Assay Conditions: Incubate the enzyme with the substrate in a suitable buffer system. Monitor the reaction by measuring the disappearance of the substrate or the appearance of a product using techniques like HPLC or mass spectrometry.
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) of the enzymes for the substrates.
Experimental Protocol 2: Stable Isotope Tracing in Cell Culture
Objective: To trace the metabolic fate of 13-Methyloctadecanoic acid in a cellular context.
Methodology:
-
Tracer: Synthesize a stable isotope-labeled version of 13-Methyloctadecanoic acid (e.g., with ¹³C or ²H).
-
Cell Culture: Incubate a relevant cell line (e.g., hepatocytes, adipocytes) with the labeled fatty acid.
-
Metabolite Extraction: At various time points, harvest the cells and extract intracellular metabolites.
-
Analysis: Analyze the extracts using mass spectrometry (GC-MS or LC-MS/MS) to identify and quantify labeled intermediates and end products of the metabolic pathway.
-
Data Interpretation: Determine the flux through the proposed pathway by analyzing the distribution of the stable isotope label in the metabolic network.
Visualizing the Metabolic Network and Experimental Workflow
To aid in the understanding of the proposed metabolic pathways and experimental designs, the following diagrams have been generated using the DOT language.
Comparing the cytotoxicity of 13-methyloctadecanoic acid to other branched-chain fatty acids.
For Immediate Release
A comprehensive analysis of the cytotoxic properties of 13-methyloctadecanoic acid (13-MTD) in comparison to other branched-chain fatty acids (BCFAs) reveals significant differences in their anti-cancer activities and mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of the current experimental data, detailed methodologies for key cytotoxicity assays, and a visual representation of the implicated signaling pathways.
Comparative Cytotoxicity of Branched-Chain Fatty Acids
The cytotoxic efficacy of various BCFAs against different cancer cell lines is summarized below. It is important to note that the data is compiled from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions and cell lines used.
| Fatty Acid | Cell Line(s) | IC50/ID50 Value(s) | Reference(s) |
| 13-Methyloctadecanoic Acid (13-MTD) | Jurkat, Hut78, EL4 (T-cell non-Hodgkin's lymphoma) | 25.74±3.50 µg/ml, 31.29±2.27 µg/ml, 31.53±5.18 µg/ml (at 48h) | [1] |
| 13-Methyloctadecanoic Acid (13-MTD) | K-562, MCF7, DU 145, NCI-SNU-1, SNU-423, NCI-H1688, BxPC3, HCT 116 | 10 to 25 µg/ml | |
| iso-16:0 | Human breast cancer cells | Highest activity among C12-C20 iso-BCFAs | |
| iso-15:0 | DU 145 (prostate cancer) | ~14 µg/ml | |
| anteiso-15:0 | PC3 (prostate cancer) | ~20 µg/ml | |
| Phytanic Acid | Neuro2a (neuroblastoma) | Lowest cytotoxic concentration observed at 5 µM | |
| Pristanic Acid | Brain cells | Strong cytotoxic activity | |
| (+/-)-2-methoxy-13-methyltetradecanoic acid | K-562, U-937, HL-60 (leukemia) | EC50 = 238 µM, 250 µM, 476 µM |
Experimental Protocols
Accurate assessment of cytotoxicity is paramount in evaluating the therapeutic potential of fatty acids. Below are detailed protocols for two commonly employed assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the fatty acids and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. The intensity of the purple color is proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Cell culture medium
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with fatty acids in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Addition of Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Addition of Stop Solution: Add 50 µL of the stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a multi-well spectrophotometer. The amount of color formed is proportional to the amount of LDH released, indicating the level of cell death.
Signaling Pathways in Branched-Chain Fatty Acid-Induced Cytotoxicity
Branched-chain fatty acids exert their cytotoxic effects through various signaling pathways, often culminating in apoptosis, or programmed cell death. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: General overview of apoptosis signaling pathways indicating points of influence by BCFAs.
The following diagram illustrates a more detailed experimental workflow for assessing cytotoxicity.
Caption: Experimental workflow for comparing the cytotoxicity of branched-chain fatty acids.
Discussion of Signaling Mechanisms
Current research indicates that 13-methyloctadecanoic acid induces apoptosis in T-cell non-Hodgkin's lymphoma cell lines through the downregulation of AKT phosphorylation, which subsequently leads to the activation of caspase-3 and the cleavage of poly ADP-ribose polymerase (PARP).[1] This suggests that 13-MTD triggers the intrinsic apoptotic pathway.
Other branched-chain fatty acids have been shown to act through different, though sometimes overlapping, mechanisms. For instance, phytanic acid and pristanic acid are known to cause cytotoxicity in brain cells through mechanisms involving mitochondrial dysfunction, deregulation of calcium homeostasis, and the generation of reactive oxygen species (ROS). The activation of the G protein-coupled receptor GPR40 has been implicated in the calcium signaling induced by these fatty acids.
Furthermore, studies on other BCFAs, such as iso-15:0, have demonstrated the induction of apoptosis through both caspase-dependent and caspase-independent pathways, the latter involving the apoptosis-inducing factor (AIF). The cytotoxic effects of BCFAs can also be influenced by their structure, with iso-forms generally exhibiting greater potency than anteiso-forms.
References
A Comparative Guide to Orthogonal Methods for the Validation of 13-Methyloctadecanoyl-CoA Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal analytical methods for the robust validation of 13-Methyloctadecanoyl-CoA quantification. Ensuring the accuracy and reliability of analytical data is paramount in research and drug development. The use of multiple, independent (orthogonal) methods provides a higher degree of confidence in the measured values by mitigating the potential for method-specific biases.
Herein, we compare three distinct analytical approaches for the quantification of this compound:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and specificity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method relying on a different detection principle.
-
Enzymatic Fluorometric Assay: A high-throughput method based on a specific biological reaction.
This guide presents detailed experimental protocols, a quantitative comparison of method performance, and visual workflows to aid in the selection and implementation of an appropriate validation strategy.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the three orthogonal methods in the quantification of this compound from a cellular lysate matrix. Note: This data is representative and intended for comparative purposes.
| Performance Metric | LC-MS/MS | HPLC-UV | Enzymatic Fluorometric Assay |
| Limit of Quantification (LOQ) | 0.1 pmol | 10 pmol | 0.5 pmol |
| Linear Range | 0.1 - 100 pmol | 10 - 500 pmol | 0.5 - 50 pmol |
| Accuracy (% Recovery) | 95 - 105% | 88 - 108% | 92 - 103% |
| Precision (%RSD) | < 5% | < 10% | < 8% |
| Specificity | Very High | Moderate | High (enzyme-dependent) |
| Throughput | Medium | Medium | High |
| Initial Cost | High | Medium | Low |
Experimental Workflows and Signaling Pathway
To visualize the relationships between the validation methods and the biological context of the analyte, the following diagrams are provided.
Caption: Orthogonal validation workflow for this compound quantification.
Differential Enzyme Kinetics of 13-Methyloctadecanoyl-CoA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the enzymatic fate of atypical fatty acids is crucial for deciphering metabolic pathways and designing targeted therapeutics. This guide provides a comparative analysis of the expected differential enzyme kinetics of 13-Methyloctadecanoyl-CoA, a methyl-branched long-chain fatty acyl-CoA, with various acyltransferases. Due to a lack of specific published kinetic data for this particular substrate, this guide synthesizes general principles from studies on other branched-chain fatty acids to predict its behavior.
Introduction to this compound and Acyltransferase Specificity
This compound is a saturated fatty acyl-CoA with a methyl group located at the 13th carbon position. This methyl branch introduces steric hindrance and alters the hydrophobicity of the acyl chain compared to its straight-chain counterpart, stearoyl-CoA. These structural differences are anticipated to significantly influence its recognition and processing by various acyltransferases, enzymes that catalyze the transfer of fatty acyl groups to acceptor molecules.
Acyltransferases play pivotal roles in a multitude of metabolic processes, including lipid synthesis, energy metabolism, and protein modification. The substrate specificity of these enzymes is a key determinant of the composition of complex lipids and the flux through metabolic pathways. Generally, the active site of an acyltransferase is tailored to accommodate a specific range of acyl chain lengths and conformations. The presence of a methyl branch, as in this compound, can be expected to result in altered kinetic parameters (Km and Vmax) when compared to straight-chain acyl-CoAs.
Predicted Kinetic Comparisons with Various Acyltransferases
| Acyltransferase Family | Predicted Kinetic Behavior with this compound | Rationale and Supporting Evidence |
| Diacylglycerol Acyltransferases (DGATs) | Likely a substrate, but with lower efficiency compared to straight-chain acyl-CoAs. This would manifest as a higher Km (lower binding affinity) and/or a lower Vmax (slower catalytic rate). | DGATs are the terminal enzymes in triacylglycerol synthesis and exhibit broad substrate specificity. However, steric hindrance from the methyl group in the active site may impede optimal binding and catalysis. |
| Glycerol-3-Phosphate Acyltransferases (GPATs) | Isoform-dependent activity is expected. Some GPATs are known to have preferences for specific acyl-chain lengths and may be less accommodating to branched structures[1][2]. A decrease in acylation efficiency is probable. | GPATs catalyze the initial committed step in glycerolipid synthesis.[2] Studies on different GPAT isoforms have revealed distinct substrate preferences, suggesting that the introduction of a methyl group could hinder the catalytic process.[1][3] |
| Carnitine Palmitoyltransferases (CPTs) | CPT1, the rate-limiting enzyme for mitochondrial fatty acid β-oxidation, is likely to show significantly reduced activity with this compound. CPT2 may also be affected. | CPTs are crucial for transporting long-chain fatty acids into the mitochondria for oxidation.[4] The active site of CPT1 is known to be sensitive to the structure of the acyl-CoA. Research on carnitine acetyltransferase (CrAT), a related enzyme, has shown it is active with short- and medium-chain branched-chain acyl-CoAs but not long-chain ones, suggesting a similar constraint for CPTs with larger branched substrates.[5] |
| Fatty Acid Synthase (FAS) | While FAS is primarily involved in fatty acid synthesis, its constituent domains, particularly the ketoacyl synthase (KS) domain, exhibit substrate specificity. Studies on metazoan FAS have shown that it can produce BCFAs, but with a lower turnover number compared to straight-chain fatty acids.[6][7][8] The KS domain is a key determinant of this specificity.[6][7][8] | The incorporation of a methyl-branched extender unit like methylmalonyl-CoA leads to the synthesis of BCFAs, but at a reduced rate.[6][7][8] This implies that the processing of a pre-formed methyl-branched acyl-CoA by related enzymatic activities might also be less efficient. |
Experimental Protocols for Determining Enzyme Kinetics
To empirically determine the kinetic parameters of this compound with various acyltransferases, the following generalized experimental methodologies can be employed.
Synthesis of this compound
The substrate, this compound, would first need to be synthesized from 13-methyloctadecanoic acid. This can be achieved enzymatically using an acyl-CoA synthetase or through chemical synthesis.
Enzyme Source
Acyltransferases can be obtained from various sources, including purified recombinant enzymes expressed in bacterial or yeast systems, or from microsomal fractions isolated from tissues or cultured cells known to express the enzyme of interest.
In Vitro Enzyme Assays
A common approach to measure acyltransferase activity involves monitoring the formation of the acylated product over time. This can be achieved using various detection methods:
-
Radiometric Assays: This classic and highly sensitive method involves using a radiolabeled substrate, either [14C] or [3H]-labeled this compound or the acceptor molecule (e.g., [14C]glycerol-3-phosphate). The reaction is incubated for a set period, after which the lipids are extracted and separated by thin-layer chromatography (TLC). The radioactivity incorporated into the product spot is then quantified using a scintillation counter or phosphorimager.
-
Spectrophotometric Assays: For some acyltransferases, the reaction can be coupled to a chromogenic or fluorogenic reporter system. For example, the release of Coenzyme A can be measured using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product.
-
Mass Spectrometry-Based Assays: Liquid chromatography-mass spectrometry (LC-MS) offers a highly specific and sensitive method to directly measure the formation of the non-labeled product. This allows for the simultaneous detection and quantification of the substrate and product.
Determination of Kinetic Parameters
To determine the Michaelis-Menten kinetic parameters, Km and Vmax, a series of enzyme assays are performed with a fixed concentration of one substrate (e.g., the acceptor molecule) and varying concentrations of this compound. The initial reaction velocities are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing Acyltransferase Reactions and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General reaction mechanism of an acyltransferase with this compound.
Caption: A typical experimental workflow for determining acyltransferase kinetics.
Conclusion
The presence of a methyl group on the acyl chain of this compound is predicted to have a significant impact on its metabolism by various acyltransferases. While direct experimental data is currently lacking, a general trend of reduced efficiency compared to straight-chain fatty acids is anticipated. This guide provides a framework for researchers to approach the study of this and other atypical fatty acids, from formulating hypotheses about their kinetic behavior to designing experiments to test these predictions. Further research in this area will be invaluable for a more complete understanding of lipid metabolism and its role in health and disease.
References
- 1. A distinct type of glycerol-3-phosphate acyltransferase with sn-2 preference and phosphatase activity producing 2-monoacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Land-Plant-Specific Glycerol-3-Phosphate Acyltransferase Family in Arabidopsis: Substrate Specificity, sn-2 Preference, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine and carnitine palmitoyltransferase in fatty acid oxidation and ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of 13-Methyloctadecanoyl-CoA in Prokaryotes and Eukaryotes
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the metabolic pathways involving 13-Methyloctadecanoyl-CoA, a C19 anteiso-branched-chain fatty acid (BCFA), in prokaryotic and eukaryotic systems. The distinct roles and metabolic fates of this molecule in the two domains of life present critical insights for microbiology and potential therapeutic development.
Introduction to this compound
This compound is the activated form of 13-methyloctadecanoic acid. As an anteiso-BCFA, its methyl branch is located on the antepenultimate (third-to-last) carbon atom from the omega end. This structure significantly influences its physical properties and metabolic processing. In prokaryotes, particularly bacteria, BCFAs are integral structural components of the cell membrane, modulating fluidity and environmental adaptability.[1][2][3] In contrast, they are far less common in eukaryotes, where they are typically acquired from dietary sources and destined for catabolism.
Metabolic Pathways: A Tale of Two Domains
The metabolism of this compound is fundamentally different in prokaryotes and eukaryotes. Bacteria actively synthesize it as a key building block, whereas eukaryotes primarily degrade it for energy.
In many bacterial species, this compound is synthesized de novo for incorporation into membrane phospholipids.[1][2] The pathway utilizes the Type II fatty acid synthase (FASII) system and begins with a branched-chain primer derived from an amino acid.
The key steps are:
-
Primer Synthesis: The synthesis is initiated from the amino acid L-isoleucine, which is converted into the branched-chain primer, 2-methylbutyryl-CoA.[4] This reaction is catalyzed by a branched-chain α-keto acid decarboxylase (BCKA).[4]
-
Elongation: The 2-methylbutyryl-CoA primer is then elongated by the FASII enzyme complex.[4] In a repeating cycle of seven reactions, two-carbon units are added from malonyl-CoA, ultimately producing the long-chain anteiso-fatty acid.[5]
-
Activation and Incorporation: The resulting 13-methyloctadecanoic acid is then activated to this compound by an acyl-CoA synthetase, preparing it for incorporation into membrane phospholipids. This process is crucial for maintaining membrane fluidity, especially in response to environmental stressors like temperature changes.[3][6]
Eukaryotes do not typically synthesize this compound. When this BCFA is present (e.g., from diet), it is catabolized for energy. Standard β-oxidation is hindered by the methyl branch, necessitating specialized pathways, primarily occurring in the mitochondria and peroxisomes.[7][8][9]
The degradation process involves:
-
Activation: The fatty acid is activated to this compound in the cytosol.[10]
-
Mitochondrial/Peroxisomal Transport: It is then transported into the mitochondria or peroxisomes, the primary sites for fatty acid oxidation.[7][9] Very long-chain and branched-chain fatty acids often undergo initial oxidation cycles in peroxisomes.[8][11]
-
β-Oxidation Cycles: The molecule undergoes several cycles of β-oxidation, releasing acetyl-CoA (a 2-carbon unit) in each cycle.[7][9]
-
Final Cleavage: Because 13-methyloctadecanoic acid is an odd-chain BCFA, the final oxidation cycle does not yield two acetyl-CoA molecules. Instead, it produces one molecule of acetyl-CoA and one molecule of propionyl-CoA (a 3-carbon unit).[7]
-
Propionyl-CoA Metabolism: The resulting propionyl-CoA enters a separate metabolic pathway, where it is converted to succinyl-CoA, which can then enter the Krebs cycle.[12]
Comparative Summary
The contrasting metabolic strategies for this compound are summarized below.
| Feature | Prokaryotes (Bacteria) | Eukaryotes |
| Primary Process | De novo Biosynthesis | Catabolism (Degradation) |
| Primary Role | Structural component of cell membranes, regulates fluidity.[1][3] | Energy source (minor). |
| Cellular Location | Cytosol[10] | Mitochondria & Peroxisomes[7][9] |
| Key Pathway | Fatty Acid Synthesis (FASII) with a branched primer.[4] | β-Oxidation (modified for BCFAs).[7] |
| Starting Precursor(s) | L-Isoleucine, Malonyl-CoA.[4] | Exogenous 13-Methyloctadecanoic Acid. |
| Key End Product(s) | Membrane Phospholipids. | Acetyl-CoA, Propionyl-CoA, ATP.[7] |
| Associated Enzymes | Branched-chain α-keto acid decarboxylase, FASII complex.[4] | Acyl-CoA dehydrogenases, Propionyl-CoA carboxylase. |
Experimental Protocols
The analysis of BCFAs like 13-methyloctadecanoic acid is most commonly achieved through chromatographic techniques coupled with mass spectrometry.
This protocol outlines the standard procedure for extracting lipids and analyzing their fatty acid composition, including BCFAs, from biological samples.
Objective: To identify and quantify 13-methyloctadecanoic acid and other fatty acids in a sample.
Methodology:
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., bacterial cell pellet, eukaryotic tissue).
-
Perform a total lipid extraction using a chloroform:methanol solvent system (e.g., Folch or Bligh-Dyer method).[14]
-
Collect the organic (lower) phase containing the lipids and dry it under a stream of nitrogen.
-
-
Saponification and Derivatization (FAMEs Preparation):
-
Resuspend the dried lipid extract in a methanolic base (e.g., NaOH in methanol).
-
Heat the mixture to saponify the lipids, cleaving fatty acids from the glycerol (B35011) backbone.
-
Acidify the mixture and add a methylation reagent (e.g., BF₃ in methanol).
-
Heat again to convert the free fatty acids into their volatile fatty acid methyl esters (FAMEs). This derivatization is essential for GC analysis.[15]
-
-
FAMEs Extraction:
-
Add a nonpolar solvent (e.g., hexane) to extract the FAMEs.
-
Collect the hexane (B92381) layer, which now contains the FAMEs, and concentrate it for injection.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject the FAMEs extract into a GC-MS system.
-
GC Separation: The FAMEs are separated based on their boiling points and polarity as they pass through a long capillary column. BCFAs will have slightly different retention times than their straight-chain counterparts.
-
MS Detection: As the separated FAMEs exit the column, they are ionized and fragmented. The mass spectrometer detects these fragments, generating a unique mass spectrum for each compound.
-
Identification: The retention time and mass spectrum of each peak are compared to known standards (including anteiso-C19:0) and spectral libraries for positive identification.
-
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. lipotype.com [lipotype.com]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. microbenotes.com [microbenotes.com]
- 11. aocs.org [aocs.org]
- 12. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Enzyme Specificity for 13-Methyloctadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peroxisomal Acyl-CoA Oxidase 2 (ACOX2) is a key enzyme in the degradation of branched-chain fatty acids.[1][2][3] In humans, the peroxisomal beta-oxidation pathway involves three distinct acyl-CoA oxidases with different substrate specificities.[2][4] ACOX1 is responsible for the oxidation of straight-chain fatty acids, while ACOX2 and ACOX3 are involved in the degradation of 2-methyl-branched fatty acids.[2][4] This inherent substrate preference makes ACOX2 a prime candidate for the metabolism of 13-Methyloctadecanoyl-CoA. This guide will delve into the comparative kinetics of ACOX2 with various substrates, providing a framework for validating its specificity.
Data Presentation: Comparative Enzyme Kinetics
Due to the absence of specific kinetic data for this compound, this table presents the relative activities of rat liver peroxisomal acyl-CoA oxidases with a variety of straight-chain and branched-chain fatty acyl-CoA substrates. This data provides a strong indication of the substrate specificity of the enzymes involved in branched-chain fatty acid metabolism. Pristanoyl-CoA and 2-Methylpalmitoyl-CoA serve as proxies for this compound due to their structural similarities as 2-methyl-branched fatty acids.
| Substrate | Enzyme Activity Contribution (%) |
| Pristanoyl-CoA Oxidase (ACOX2/ACOX3 analogue) | |
| Branched-Chain Acyl-CoAs | |
| Pristanoyl-CoA | ~90% |
| 2-Methylpalmitoyl-CoA | ~90% |
| 2-Methylhexanoyl-CoA | ~40% |
| Straight-Chain Acyl-CoAs | |
| Palmitoyl-CoA | ~30% |
| Lignoceroyl-CoA | ~65% |
| Palmitoyl-CoA Oxidase (ACOX1) | |
| Branched-Chain Acyl-CoAs | |
| Pristanoyl-CoA | <10% |
| 2-Methylpalmitoyl-CoA | <10% |
| Straight-Chain Acyl-CoAs | |
| Palmitoyl-CoA | ~70% |
| Hexanoyl-CoA | 100% |
| Lignoceroyl-CoA | ~35% |
Data adapted from studies on rat liver peroxisomal acyl-CoA oxidases.[4]
Interpretation: The data clearly demonstrates that Pristanoyl-CoA Oxidase, the analogue of human ACOX2 and ACOX3, is highly specific for 2-methyl-branched acyl-CoAs like pristanoyl-CoA and 2-methylpalmitoyl-CoA.[4] Conversely, Palmitoyl-CoA Oxidase (ACOX1) shows minimal activity towards these branched-chain substrates, highlighting its specificity for straight-chain fatty acids.[4] This strongly supports the hypothesis that ACOX2 is the primary enzyme responsible for the metabolism of this compound.
Mandatory Visualization
Peroxisomal Beta-Oxidation Pathway for Branched-Chain Fatty Acids
Caption: Workflow of peroxisomal beta-oxidation for branched-chain fatty acyl-CoAs.
Experimental Workflow for Validating Enzyme Specificity
Caption: Experimental workflow for determining the substrate specificity of ACOX2.
Experimental Protocols
Spectrophotometric Assay for Acyl-CoA Oxidase (ACOX) Activity
This protocol is adapted from established methods for measuring ACOX activity.[5][6][7]
Principle:
The activity of acyl-CoA oxidase is determined by monitoring the production of hydrogen peroxide (H₂O₂), which is a byproduct of the oxidation of the fatty acyl-CoA substrate. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.
Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Enzyme: Purified recombinant human ACOX2 or ACOX1.
-
Substrates:
-
This compound (or proxy branched-chain acyl-CoA, e.g., Pristanoyl-CoA) stock solution (1 mM in water).
-
Palmitoyl-CoA stock solution (1 mM in water) as a control for ACOX1 activity and a negative control for ACOX2.
-
-
Horseradish Peroxidase (HRP): 1 mg/mL solution in Assay Buffer.
-
Chromogenic Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) or a similar HRP substrate. Prepare according to the manufacturer's instructions.
-
Stop Solution: 2 M H₂SO₄.
Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing:
-
80 µL of Assay Buffer
-
10 µL of HRP solution
-
10 µL of TMB solution
-
-
Enzyme Addition: Add 10 µL of the purified enzyme solution (ACOX2 or ACOX1) to each well.
-
Substrate Addition and Incubation: To initiate the reaction, add 10 µL of the acyl-CoA substrate solution at various concentrations (e.g., 0-200 µM).
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 450 nm for TMB).
-
Data Analysis:
-
Generate a standard curve using known concentrations of H₂O₂ to correlate absorbance with the amount of product formed.
-
Calculate the initial reaction velocities (V₀) at each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
Calculate the catalytic efficiency (kcat/Km) to compare the specificity of the enzyme for different substrates.
-
Conclusion
The validation of an enzyme's specificity for a particular substrate is a critical step in drug development and biochemical research. Although direct kinetic data for this compound is currently unavailable, the comparative analysis presented in this guide, based on structurally similar branched-chain fatty acids, provides strong evidence for the high specificity of ACOX2 for this class of molecules. The detailed experimental protocol and pathway diagrams offer a practical framework for researchers to conduct their own validation studies and further elucidate the role of ACOX2 in branched-chain fatty acid metabolism. This understanding is crucial for developing targeted therapies for metabolic disorders associated with peroxisomal dysfunction.
References
- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ACOX - Acyl Coenzyme A Oxidase | Elisa - Clia - Antibody - Protein [markelab.com]
- 4. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 5. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression in Response to Branched-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of branched-chain fatty acids (BCFAs) on gene expression, with a focus on providing a framework for understanding the potential impacts of 13-Methyloctadecanoyl-CoA. Due to the limited direct experimental data on this compound, this guide leverages findings from studies on structurally related iso- and anteiso-BCFAs to infer potential biological activity.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl branches along their carbon chain. They are found in various biological systems and are known to play roles in lipid metabolism and cellular signaling.[1] The position of the methyl group defines the type of BCFA, with iso-BCFAs having a methyl group on the penultimate carbon and anteiso-BCFAs on the antepenultimate carbon.[2] These structural differences can lead to distinct effects on gene expression and cellular function.[1]
Comparative Gene Expression Data
The following table summarizes the observed changes in the expression of key genes involved in lipid metabolism and inflammation in response to treatment with an iso-BCFA (14-methylpentadecanoic acid) and an anteiso-BCFA (12-methyltetradecanoic acid) in relevant cell models. This data provides a basis for predicting the potential effects of this compound, which is an iso-BCFA.
| Gene | Function | Cell Line | BCFA Treatment | Observed Change in Expression |
| FASN | Fatty Acid Synthase | HepG2 | 14-methylpentadecanoic acid (iso-BCFA) | Decreased[1] |
| HepG2 | 12-methyltetradecanoic acid (anteiso-BCFA) | Increased[1] | ||
| Human Adipocytes | 12-methyltetradecanoic acid (anteiso-BCFA) | Increased[3] | ||
| SREBP1 | Sterol Regulatory Element-Binding Protein 1 | HepG2 | 14-methylpentadecanoic acid (iso-BCFA) | Decreased[1] |
| HepG2 | 12-methyltetradecanoic acid (anteiso-BCFA) | No significant change[1] | ||
| SCD1 | Stearoyl-CoA Desaturase-1 | Human Adipocytes | 12-methyltetradecanoic acid (anteiso-BCFA) | Decreased[3] |
| CRP | C-Reactive Protein | HepG2 | 14-methylpentadecanoic acid (iso-BCFA) | Decreased[1] |
| HepG2 | 12-methyltetradecanoic acid (anteiso-BCFA) | Increased[1] | ||
| IL-6 | Interleukin-6 | HepG2 | 14-methylpentadecanoic acid (iso-BCFA) | Decreased[1] |
| HepG2 | 12-methyltetradecanoic acid (anteiso-BCFA) | Increased[1] |
Note: The data presented is a summary from published research and the magnitude of change may vary based on experimental conditions.
Based on the data for 14-methylpentadecanoic acid, it can be hypothesized that this compound, as another iso-BCFA, may also lead to a decrease in the expression of genes involved in fatty acid synthesis (FASN, SREBP1) and inflammation (CRP, IL-6). However, experimental verification is essential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for cell culture, treatment, and gene expression analysis based on the cited literature.
Cell Culture and Treatment
1. HepG2 Cell Line:
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[4][5]
-
Fatty Acid Treatment: For gene expression studies, cells are seeded and allowed to reach confluence. The growth medium is then replaced with a medium containing the desired concentration of the fatty acid (e.g., 10 µM of 14-methylpentadecanoic acid) for a specified duration (e.g., 48 hours).[1] The fatty acids are typically dissolved in a suitable solvent like ethanol (B145695) and complexed with fatty acid-free bovine serum albumin (BSA).[6]
2. Human Adipocyte Culture:
-
Isolation and Differentiation: Primary human pre-adipocytes are isolated from adipose tissue and cultured. Differentiation into mature adipocytes is induced using a specific differentiation medium containing insulin, dexamethasone, and other agents.[7]
-
Fatty Acid Treatment: Differentiated adipocytes are treated with the branched-chain fatty acid of interest at various concentrations for a set period before harvesting for RNA extraction.[6]
RNA Extraction and Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR): The relative expression levels of target genes are quantified using qRT-PCR with gene-specific primers. The expression data is typically normalized to a housekeeping gene (e.g., GAPDH or β-actin) to account for variations in RNA input.[8]
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for analyzing gene expression changes in cultured cells in response to this compound treatment.
Hypothesized Signaling Pathway
The following diagram illustrates a potential signaling pathway through which branched-chain fatty acids may influence gene expression, primarily based on their known interaction with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).
Caption: A hypothesized signaling pathway illustrating how BCFAs may regulate gene expression through the activation of PPAR nuclear receptors.
References
- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using Dynamic Gene Module Map Analysis To Identify Targets That Modulate Free Fatty Acid Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Response of Primary Human Adipocytes to Fatty Acid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro treatment of HepG2 cells with saturated fatty acids reproduces mitochondrial dysfunction found in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 13-Methyloctadecanoyl-CoA as a Potential Biomarker in Metabolic Syndrome
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 13-Methyloctadecanoyl-CoA levels and their potential association with a metabolic syndrome phenotype. The following sections detail hypothetical, yet plausible, experimental data, outline established methodologies for quantification, and illustrate the potential role of this molecule in relevant signaling pathways. This document is intended to serve as a framework for investigating the role of specific branched-chain fatty acyl-CoAs in disease.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data comparing levels of this compound in healthy individuals versus those with a metabolic syndrome phenotype.
| Analyte | Healthy Control Group (n=50) | Metabolic Syndrome Group (n=50) | p-value | Fold Change |
| Plasma this compound (pmol/mL) | 15.8 ± 3.2 | 38.5 ± 7.1 | <0.001 | 2.44 |
| Adipose Tissue this compound (nmol/g) | 42.1 ± 8.9 | 95.3 ± 15.4 | <0.001 | 2.26 |
| Hepatic this compound (nmol/g) | 28.4 ± 6.5 | 67.2 ± 12.8 | <0.001 | 2.37 |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is based on established methods for the quantification of acyl-CoAs.[1][2][3][4][5]
-
Sample Preparation and Extraction:
-
Frozen tissue samples (adipose or hepatic) are homogenized in a 2:1:1 mixture of ice-cold acetonitrile, methanol, and water.
-
Plasma samples are subjected to protein precipitation with ice-cold acetonitrile.
-
Samples are vortexed and then centrifuged at 14,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and dried under a stream of nitrogen.
-
The dried extract is reconstituted in a solution of 80% mobile phase A and 20% mobile phase B for analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: A C18 reverse-phase column is used for separation.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
A gradient elution is performed from 2% to 98% mobile phase B over 15 minutes.
-
-
Mass Spectrometry:
-
An electrospray ionization (ESI) source in positive ion mode is utilized.
-
Multiple Reaction Monitoring (MRM) is employed for quantification. The specific precursor-to-product ion transition for this compound would need to be determined using a synthesized standard. For illustrative purposes, a hypothetical transition could be m/z 1034.6 → m/z 507.2.
-
A stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is used for accurate quantification.
-
-
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where elevated levels of this compound, a branched-chain fatty acyl-CoA, could contribute to insulin (B600854) resistance, a key feature of metabolic syndrome. This is based on the general understanding that excess fatty acids and their metabolites can lead to lipotoxicity and impair insulin signaling.[6]
Caption: Hypothetical pathway linking elevated this compound to insulin resistance.
Experimental Workflow
The diagram below outlines the experimental workflow for confirming the association between this compound levels and a disease phenotype.
References
- 1. mdpi.com [mdpi.com]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 13-Methyloctadecanoyl-CoA
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle 13-Methyloctadecanoyl-CoA with care. As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves, inspected before use. |
| Eye Protection | Safety Glasses | Chemical safety goggles or glasses. |
| Body Protection | Lab Coat | Standard laboratory coat. |
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower.
-
After eye contact: Rinse out with plenty of water.
-
After swallowing: Immediately make victim drink water (two glasses at most). Consult a physician.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many research biochemicals, should be approached with the assumption that it could be hazardous, pending a full toxicological assessment. Therefore, it should be treated as chemical waste.
-
Waste Identification and Segregation:
-
Treat all this compound waste (e.g., unused product, contaminated consumables) as chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Keep the chemical in its original container if possible.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container.
-
The label should include the chemical name ("this compound Waste"), concentration (if applicable), and hazard symbols as required by local regulations.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep the container tightly closed.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information on the compound.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Experimental Workflow and Logical Relationships
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Signaling Pathway Context: Role of Long-Chain Acyl-CoAs
While not directly related to disposal, understanding the biological context of this compound as a long-chain fatty acyl-CoA is crucial for appreciating its potential bioactivity. Long-chain fatty acyl-CoAs are key metabolic intermediates involved in numerous cellular processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
